molecular formula C4H5FN2O2 B563508 5,6-Dihydro-5-Fluorouracil-13C,15N2 CAS No. 1189492-99-6

5,6-Dihydro-5-Fluorouracil-13C,15N2

Cat. No.: B563508
CAS No.: 1189492-99-6
M. Wt: 135.07 g/mol
InChI Key: RAIRJKWTBBDDAR-XZQGXACKSA-N
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Description

A labeled metabolite of 5-Fluorouracil.>

Properties

IUPAC Name

5-fluoro-(213C,1,3-15N2)1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5FN2O2/c5-2-1-6-4(9)7-3(2)8/h2H,1H2,(H2,6,7,8,9)/i4+1,6+1,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIRJKWTBBDDAR-XZQGXACKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C(=O)[15NH][13C](=O)[15NH]1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661976
Record name 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189492-99-6
Record name 5-Fluoro(2-~13~C,~15~N_2_)dihydropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical applications of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂. This isotopically labeled compound is a critical tool in the research and development of 5-Fluorouracil (5-FU), a widely used chemotherapeutic agent.

Core Chemical Properties

5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is the stable isotope-labeled analogue of 5,6-Dihydro-5-Fluorouracil (5-DHFU), the primary and rate-limiting catabolite of 5-FU. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of 5-DHFU quantification in biological matrices.

The incorporation of one ¹³C and two ¹⁵N atoms results in a mass shift that allows for its differentiation from the endogenous, unlabeled 5-DHFU without significantly altering its chemical and physical behavior.

Physicochemical and Spectral Data

The following tables summarize the key chemical and physical properties of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ and its unlabeled counterpart.

Property 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ 5,6-Dihydro-5-Fluorouracil (unlabeled)
Appearance Tan SolidWhite Solid
Molecular Formula C₃¹³CH₅F¹⁵N₂O₂C₄H₅FN₂O₂
Molecular Weight 135.06 g/mol 132.09 g/mol
CAS Number 1189492-99-6696-06-0
Melting Point >151°C (decomposes)~260°C (decomposes)
Chemical Purity ≥95.82% (by HPLC)Not Applicable
Isotopic Purity 99.2%Not Applicable

Solubility Data (for unlabeled 5,6-Dihydro-5-Fluorouracil)

Solvent Solubility Molar Concentration
Dimethyl Sulfoxide (DMSO)43 mg/mL325.54 mM
Dimethylformamide (DMF)60 mg/mL454.24 mM
Phosphate-Buffered Saline (PBS, pH 7.2)8 mg/mL60.56 mM
Ethanol0.8 mg/mL6.06 mM

Note: The solubility of the isotopically labeled compound is expected to be highly similar to its unlabeled form.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Data

The identity of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is confirmed by ¹H NMR, ¹³C NMR, ¹⁵N NMR, ¹⁹F NMR, and MS. While specific spectral data for the labeled compound is not publicly available, the following data for unlabeled 5-DHFU serves as a reference.

  • ¹H NMR (500 MHz, DMF-d₇): δ 10.49 (br. s, 1H), 7.71 (br. s, 1H), 5.26 (ddd, J = 47.2, 7.7, 5.1 Hz, 1H), 3.79 (dddd, J = 20.9, 13.1, 5.0, 3.1 Hz, 1H), 3.60 (dddd, J = 12.8, 12.7, 7.7, 2.4 Hz, 1H).

  • ¹³C NMR (125 MHz, DMF-d₇): δ 168.2 (d, J = 20.2 Hz), 154.0, 84.5 (d, J = 178.7 Hz), 42.1 (d, J = 25.2 Hz).

Metabolic Pathway of 5-Fluorouracil

The primary metabolic pathway of 5-FU involves its conversion to the less active 5-DHFU by the enzyme dihydropyrimidine dehydrogenase (DPD). This is the rate-limiting step in the catabolism of 5-FU. 5-DHFU is further metabolized to α-fluoro-β-ureidopropionic acid (FUPA) and subsequently to α-fluoro-β-alanine (FBAL).

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma) Spike_IS Spike with 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ (IS) Sample->Spike_IS Extraction Liquid-Liquid or Solid-Phase Extraction Spike_IS->Extraction Evap_Recon Evaporation and Reconstitution Extraction->Evap_Recon LC_Separation LC Separation Evap_Recon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification using Analyte/IS Ratio MS_Detection->Quantification IS_Principle Analyte Analyte (5-DHFU) Variation Experimental Variation (e.g., extraction loss, ion suppression) Analyte->Variation IS Internal Standard (5-DHFU-¹³C,¹⁵N₂) IS->Variation Ratio Analyte/IS Ratio Variation->Ratio Both affected similarly Concentration Accurate Concentration Ratio->Concentration Variation is cancelled out

Synthesis of ¹³C,¹⁵N Labeled 5,6-Dihydro-5-Fluorouracil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ¹³C,¹⁵N labeled 5,6-Dihydro-5-Fluorouracil (DHFU), a critical metabolite of the widely used anticancer drug 5-Fluorouracil (5-FU). The stable isotope labeling of this molecule is invaluable for a range of research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard for quantitative mass spectrometry. This document details the synthetic routes, experimental protocols, and the metabolic context of this compound.

Introduction

5-Fluorouracil is a cornerstone of chemotherapy for various solid tumors. Its mechanism of action involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, leading to cell death.[1][2] The catabolism of 5-FU is primarily initiated by the enzyme dihydropyrimidine dehydrogenase (DPD), which reduces 5-FU to 5,6-Dihydro-5-Fluorouracil.[3] Understanding this metabolic pathway is crucial for predicting drug efficacy and toxicity. The synthesis of isotopically labeled 5,6-Dihydro-5-Fluorouracil allows for precise tracking and quantification of this metabolite in biological systems.

Synthetic Pathways

The synthesis of ¹³C,¹⁵N labeled 5,6-Dihydro-5-Fluorouracil commences with commercially available ¹³C,¹⁵N labeled 5-Fluorouracil as the starting material. Two primary methods for the reduction of the C5-C6 double bond of the pyrimidine ring are presented here: Catalytic Hydrogenation and a multi-step synthesis involving protection followed by reduction with L-Selectride.

Catalytic Hydrogenation

This method offers a direct route to 5,6-Dihydro-5-Fluorouracil. However, a notable drawback is the potential for hydrodefluorination, leading to the formation of 5,6-dihydrouracil as a significant byproduct.[4]

Protection and L-Selectride Reduction

To circumvent the issue of hydrodefluorination, a more controlled, multi-step synthesis can be employed. This involves the protection of the amide nitrogens, followed by a stereoselective reduction of the double bond using L-Selectride, and subsequent deprotection to yield the final product.[4]

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of unlabeled 5,6-Dihydro-5-Fluorouracil and are intended for use with ¹³C,¹⁵N labeled 5-Fluorouracil. All operations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Method 1: Catalytic Hydrogenation of ¹³C,¹⁵N-5-Fluorouracil

Materials:

  • ¹³C,¹⁵N-5-Fluorouracil

  • Methanol (anhydrous)

  • Palladium on carbon (10 wt. %)

  • Hydrogen gas

  • Celite

Procedure:

  • In a suitable reaction vessel, dissolve ¹³C,¹⁵N-5-Fluorouracil in anhydrous methanol with vigorous stirring.

  • Carefully add 10 wt. % palladium on carbon to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction mixture at room temperature for 36 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from water to yield ¹³C,¹⁵N-5,6-Dihydro-5-Fluorouracil. Note that this method may produce a mixture with the hydrodefluorinated byproduct.[4]

Method 2: Protection and L-Selectride Reduction of ¹³C,¹⁵N-5-Fluorouracil

This multi-step synthesis provides a cleaner product by avoiding the hydrodefluorination side reaction.

Step 1: Protection of ¹³C,¹⁵N-5-Fluorouracil

Materials:

  • ¹³C,¹⁵N-5-Fluorouracil

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • p-Methoxybenzyl bromide (PMB-Br)

Procedure:

  • To a dry, three-necked flask under an inert atmosphere (e.g., argon), add ¹³C,¹⁵N-5-Fluorouracil and anhydrous potassium carbonate.

  • Add anhydrous DMF and stir the mixture.

  • Add p-Methoxybenzyl bromide and continue stirring at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain 1,3-bis(p-methoxybenzyl)-¹³C,¹⁵N-5-fluorouracil.

Step 2: L-Selectride Reduction

Materials:

  • 1,3-bis(p-methoxybenzyl)-¹³C,¹⁵N-5-fluorouracil

  • Tetrahydrofuran (THF, anhydrous)

  • L-Selectride (1 M solution in THF)

  • Saturated ammonium chloride solution

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the protected ¹³C,¹⁵N-5-fluorouracil in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add L-Selectride solution via syringe and stir for 90 minutes at -78 °C.

  • Quench the reaction by adding saturated ammonium chloride solution.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield 1,3-bis(p-methoxybenzyl)-¹³C,¹⁵N-5,6-dihydro-5-fluorouracil.

Step 3: Deprotection

Materials:

  • 1,3-bis(p-methoxybenzyl)-¹³C,¹⁵N-5,6-dihydro-5-fluorouracil

  • Acetonitrile

  • Ceric ammonium nitrate (CAN)

  • Water

Procedure:

  • Dissolve the protected dihydro-intermediate in acetonitrile.

  • Add ceric ammonium nitrate followed by water.

  • Stir the reaction at room temperature for 3 hours.

  • Monitor the reaction by TLC.

  • Evaporate the solvent and redissolve the solid in water.

  • Wash the aqueous layer with chloroform.

  • Continuously extract the aqueous layer with ethyl acetate for 36 hours.

  • Evaporate the ethyl acetate and recrystallize the product from ethanol to obtain pure ¹³C,¹⁵N-5,6-Dihydro-5-Fluorouracil.[4]

Quantitative Data

Synthesis MethodStarting MaterialProductReported Yield (unlabeled)Reference
Catalytic Hydrogenation5-Fluorouracil5,6-Dihydro-5-Fluorouracil66% (as an 85:15 mixture with 5,6-dihydrouracil)[4]
L-Selectride Reduction1,3-bis(p-methoxybenzyl)-5-fluorouracil1,3-bis(p-methoxybenzyl)-5,6-dihydro-5-fluorouracilNot explicitly stated for this step[4]
Deprotection1,3-bis(p-methoxybenzyl)-5,6-dihydro-5-fluorouracil5,6-Dihydro-5-Fluorouracil31%[4]

Characterization Data (Unlabeled 5,6-Dihydro-5-Fluorouracil): [4]

AnalysisData
¹H NMR (DMF-d₇, 500 MHz)δ: 10.49 (br. s, 1H), 7.71 (br. s, 1H), 5.26 (ddd, J = 47.2, 7.7, 5.1 Hz, 1H), 3.79 (dddd, J = 20.9, 13.1, 5.0, 3.1 Hz), 3.60 (dddd, J = 12.8, 12.7, 7.7, 2.4 Hz, 1H)
¹³C NMR (DMF-d₇, 125 MHz)δ: 168.2 (d, J = 20.2 Hz), 154.0, 84.5 (d, J = 178.7 Hz), 42.1 (d, J = 25.2 Hz)

For the ¹³C,¹⁵N labeled product, the ¹³C NMR spectrum is expected to show additional couplings to the adjacent ¹⁵N nuclei, and the mass spectrum will show a corresponding increase in the molecular weight.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of 5-Fluorouracil

The catabolism of 5-FU is a critical determinant of its pharmacology. The initial and rate-limiting step is the conversion to 5,6-Dihydro-5-Fluorouracil, catalyzed by DPD. This is followed by further enzymatic conversions to α-fluoro-β-ureidopropionic acid (FUPA) and finally to the non-toxic α-fluoro-β-alanine (FBAL).[1][5]

5-FU Metabolic Pathway 5-FU 5-FU DHFU 5,6-Dihydro-5-Fluorouracil 5-FU->DHFU Dihydropyrimidine Dehydrogenase (DPD) FUPA α-fluoro-β-ureidopropionic acid DHFU->FUPA Dihydropyrimidinase FBAL α-fluoro-β-alanine FUPA->FBAL β-Ureidopropionase

Catabolic pathway of 5-Fluorouracil.

Experimental Workflow for Metabolic Studies

The use of ¹³C,¹⁵N labeled 5,6-Dihydro-5-Fluorouracil is central to metabolic flux analysis and pharmacokinetic studies. A typical experimental workflow involves administering the labeled compound to a biological system (e.g., cell culture or animal model), followed by sample collection and analysis by mass spectrometry or NMR to trace the metabolic fate of the labeled atoms.

Metabolic Study Workflow cluster_synthesis Synthesis cluster_experiment Experiment cluster_analysis Analysis start ¹³C,¹⁵N-5-Fluorouracil synthesis Chemical Synthesis (e.g., L-Selectride Reduction) start->synthesis product ¹³C,¹⁵N-5,6-Dihydro-5-Fluorouracil synthesis->product admin Administration to Biological System product->admin sampling Sample Collection (e.g., Plasma, Tissue) admin->sampling extraction Metabolite Extraction sampling->extraction analysis LC-MS/MS or NMR Analysis extraction->analysis data Data Analysis (Metabolic Flux, PK/PD) analysis->data

Workflow for metabolic studies using labeled compounds.

Conclusion

The synthesis of ¹³C,¹⁵N labeled 5,6-Dihydro-5-Fluorouracil provides a powerful tool for researchers in oncology and drug development. By adapting established synthetic methods for unlabeled 5-DHFU, it is possible to produce this valuable tracer for in-depth metabolic and pharmacokinetic studies. The detailed protocols and pathway information provided in this guide serve as a valuable resource for scientists working to unravel the complexities of fluoropyrimidine metabolism and to develop more effective and safer cancer therapies.

References

Technical Guide: 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂, a stable isotope-labeled internal standard crucial for pharmacokinetic and metabolic studies of the widely used anticancer drug 5-Fluorouracil (5-FU). Due to the absence of a publicly available, unified Certificate of Analysis for this specific molecule, this document synthesizes representative data from manufacturer specifications and relevant analytical methodologies described in scientific literature.

Compound Information

5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is the reduced, isotopically labeled form of 5-Fluorouracil. It serves as an ideal internal standard for mass spectrometry-based quantification of 5,6-Dihydro-5-Fluorouracil, the primary and rate-limiting catabolite of 5-FU, formed by the enzyme dihydropyrimidine dehydrogenase (DPD).[1] The stable isotope labels ensure that the internal standard has nearly identical chemical and physical properties to the unlabeled analyte, but is distinguishable by its mass, allowing for accurate quantification.

Table 1: Physical and Chemical Properties

PropertyValueSource
Catalogue Number AR-F10404Axios Research[2]
CAS Number 1189492-99-6Axios Research[2]
Molecular Formula C₃¹³CH₅F¹⁵N₂O₂Axios Research[2]
Molecular Weight 135.07 g/mol Axios Research[2]
Appearance Tan Solid (Representative)LGC Standards (for related compound)[3]
Solubility Slightly soluble in DMSO and Methanol (Representative)LGC Standards (for related compound)[3]
Storage Condition -20°C (Long Term)LGC Standards (for related compound)[3]

Analytical Specifications

The following table summarizes typical analytical specifications for a stable isotope-labeled compound of this nature, based on data for closely related compounds.

Table 2: Representative Analytical Data

TestSpecificationMethod
Chemical Purity ≥95%HPLC
Isotopic Purity ≥99 atom % ¹³C; ≥98 atom % ¹⁵N (Representative)Mass Spectrometry
Identity Confirmation Conforms to structure¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry

Metabolic Pathway and Analytical Workflow

The following diagrams illustrate the metabolic conversion of 5-Fluorouracil and a typical workflow for its analysis using the isotopically labeled standard.

Metabolic_Pathway_of_5-Fluorouracil Metabolic Conversion of 5-Fluorouracil 5-Fluorouracil 5-Fluorouracil DPD Dihydropyrimidine Dehydrogenase (DPD) 5-Fluorouracil->DPD 5,6-Dihydro-5-Fluorouracil 5,6-Dihydro-5-Fluorouracil DPD->5,6-Dihydro-5-Fluorouracil

Caption: Metabolic reduction of 5-Fluorouracil to 5,6-Dihydro-5-Fluorouracil by DPD.

Analytical_Workflow Typical LC-MS/MS Analytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_Internal_Standard Add 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ Plasma_Sample->Add_Internal_Standard Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Extraction Supernatant Extraction Centrifugation->Supernatant_Extraction Evaporation_Reconstitution Evaporation & Reconstitution Supernatant_Extraction->Evaporation_Reconstitution HPLC_Separation HPLC Separation Evaporation_Reconstitution->HPLC_Separation Mass_Spectrometry_Detection Mass Spectrometry (MRM Mode) HPLC_Separation->Mass_Spectrometry_Detection Quantification Quantification (Analyte/IS Ratio) Mass_Spectrometry_Detection->Quantification

Caption: General workflow for the quantification of 5,6-Dihydro-5-Fluorouracil.

Experimental Protocols

The following are representative experimental protocols for the analysis of 5,6-Dihydro-5-Fluorouracil, for which the ¹³C,¹⁵N₂-labeled compound would be an internal standard.

Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction

This protocol is adapted from methods for analyzing 5-FU and its metabolites in plasma.[4][5]

  • Internal Standard Addition: To a 300 µL plasma sample, add 30 µL of the internal standard solution (5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ in a suitable solvent).

  • Protein Precipitation: Add 900 µL of chilled acetonitrile to the plasma sample while vortexing to precipitate proteins.[6]

  • Centrifugation: Centrifuge the samples at 6000 rpm for 5 minutes.[6]

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 10:1 (v/v) ethyl acetate-2-propanol for liquid-liquid extraction.[5]

  • Evaporation: The organic layer is transferred and evaporated to dryness under a stream of nitrogen at approximately 45°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.[6]

High-Performance Liquid Chromatography (HPLC) Method

This method is based on the separation of 5-FU and its metabolites.[4]

  • Stationary Phase: Hypersil C18 column (25 cm x 4.6 mm, 10 µm).[4]

  • Mobile Phase: Isocratic elution with 35 mmol/L KH₂PO₄, pH 4.0.[4]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Detection: Diode array detector with measurement and reference wavelengths of 215 nm and 360 nm, respectively.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This protocol provides a highly sensitive and specific method for quantification.[5]

  • Chromatographic Column: Atlantis dC18 column.[5]

  • Mobile Phase: A solution consisting of 1.0 mM ammonium acetate, 0.5 mM formic acid, and 3.3% methanol.[5]

  • Ionization: Positive ion mode.[5]

  • Detection: Multiple Reaction Monitoring (MRM) of the specific mass transitions for the analyte and the internal standard.[5]

Disclaimer: This document is intended for informational purposes only and is based on a synthesis of available data for the specified compound and related molecules. It is not a formal Certificate of Analysis. Researchers should always refer to the documentation provided by the supplier for specific lot analysis and handling instructions. The experimental protocols are representative and may require optimization for specific applications.

References

understanding 5-Fluorouracil metabolic pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Fluorouracil (5-FU) Metabolic Pathways

Introduction

5-Fluorouracil (5-FU), a fluorinated pyrimidine analogue, has been a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers, for over five decades.[1] As a prodrug, 5-FU requires intracellular conversion into active metabolites to exert its cytotoxic effects.[2] The intricate balance between its activation (anabolic) and degradation (catabolic) pathways is a critical determinant of both therapeutic efficacy and patient toxicity.[3][4]

This technical guide provides a comprehensive overview of the core metabolic pathways of 5-FU. It is intended for researchers, scientists, and drug development professionals, offering detailed molecular mechanisms, quantitative pharmacokinetic data, relevant experimental protocols, and visual diagrams to facilitate a deeper understanding of this widely used antimetabolite.

Anabolic Pathways: The Activation of 5-Fluorouracil

The cytotoxicity of 5-FU is dependent on its conversion into three primary active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP).[1][5][6] This activation occurs through several enzymatic routes.

  • Conversion to Fluorouridine Monophosphate (FUMP): The initial step in one major pathway is the conversion of 5-FU to FUMP. This can happen directly via orotate phosphoribosyltransferase (OPRT) or indirectly through a two-step process involving uridine phosphorylase (UP) to form fluorouridine (FUR), which is then phosphorylated by uridine kinase (UK) .[1][5]

  • Formation of FUTP and RNA Damage: FUMP is subsequently phosphorylated to fluorouridine diphosphate (FUDP) and then to fluorouridine triphosphate (FUTP).[1][5] FUTP is misincorporated into RNA in place of uridine triphosphate (UTP), leading to disruptions in RNA processing and function.[1][7]

  • Formation of FdUMP and FdUTP: FUDP can be converted by ribonucleotide reductase (RR) to fluorodeoxyuridine diphosphate (FdUDP).[5][8] FdUDP is then either phosphorylated to form FdUTP or dephosphorylated to form FdUMP.[1][5] FdUTP can be incorporated into DNA, causing DNA damage and instability.[7]

  • Salvage Pathway: An alternative route involves the conversion of 5-FU to fluorodeoxyuridine (FUDR) by thymidine phosphorylase (TP) , followed by phosphorylation to FdUMP by thymidine kinase (TK) .[1][5]

The primary mechanism of 5-FU's cytotoxic action is the inhibition of thymidylate synthase (TS) by FdUMP. FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, which blocks the synthesis of deoxythymidine monophosphate (dTMP) and thus inhibits DNA replication and repair.[8][9][10]

G cluster_anabolism 5-FU Anabolic Pathways FU 5-Fluorouracil (5-FU) FUR Fluorouridine (FUR) FU->FUR Uridine Phosphorylase FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP Orotate Phosphoribosyl- transferase (OPRT) FUDR Fluorodeoxyuridine (FUDR) FU->FUDR Thymidine Phosphorylase FUR->FUMP Uridine Kinase FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) FUDP->FdUDP Ribonucleotide Reductase (RR) RNA_Damage RNA Damage & Dysfunction FUTP->RNA_Damage FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUDR->FdUMP Thymidine Kinase TS_Inhibition Thymidylate Synthase (TS) Inhibition FdUMP->TS_Inhibition FdUDP->FdUMP FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP DNA_Damage DNA Damage FdUTP->DNA_Damage

Caption: Anabolic (activation) pathways of 5-Fluorouracil.

Catabolic Pathway: The Inactivation and Clearance of 5-FU

While a small fraction of 5-FU is activated, the vast majority—over 80% of an administered dose—is rapidly broken down into inactive metabolites, primarily in the liver.[1][2][11] This catabolic pathway is crucial as it governs the drug's bioavailability and is a major source of inter-individual variability in drug tolerance.

The catabolism is a three-step enzymatic process:

  • Dihydropyrimidine Dehydrogenase (DPD): This is the initial and rate-limiting enzyme in 5-FU catabolism.[8][12] It converts 5-FU to 5,6-dihydro-5-fluorouracil (DHFU).[9][11] Genetic deficiencies in the DPYD gene, which encodes DPD, can lead to severely impaired 5-FU clearance and a high risk of life-threatening toxicity.[12][13][14]

  • Dihydropyrimidinase (DPYS): DHFU is subsequently hydrolyzed by DPYS to α-fluoro-β-ureidopropionic acid (FUPA).[9][11]

  • Beta-ureidopropionase (UPB1): Finally, UPB1 cleaves FUPA to produce the final inactive metabolite, α-fluoro-β-alanine (FBAL).[9][11] FBAL is then largely excreted in the urine.[15][16]

G cluster_catabolism 5-FU Catabolic Pathway FU 5-Fluorouracil (5-FU) DHFU 5,6-Dihydro- fluorouracil (DHFU) FU->DHFU Dihydropyrimidine Dehydrogenase (DPD) (Rate-Limiting Step) FUPA α-fluoro-β-ureido- propionic acid (FUPA) DHFU->FUPA Dihydropyrimidinase (DPYS) FBAL α-fluoro-β-alanine (FBAL) FUPA->FBAL Beta-ureidopropionase (UPB1) Excretion Urinary Excretion FBAL->Excretion

Caption: Catabolic (inactivation) pathway of 5-Fluorouracil.

Quantitative Data: Pharmacokinetics of 5-FU and its Metabolites

The clinical pharmacology of 5-FU is marked by significant interpatient variability and nonlinear elimination kinetics.[3] Understanding its pharmacokinetic profile is essential for optimizing dosing strategies.

ParameterValueClinical SignificanceReference
Administration Route Intravenous (IV) Bolus or InfusionBolus leads to high peak levels; infusion provides sustained exposure.[3]
Plasma Half-Life (t½) 8 - 20 minutesRapid clearance necessitates continuous infusion for time-dependent cytotoxicity.[3][17]
Primary Metabolism >80% via catabolism in the liverDPD enzyme status is a critical determinant of drug clearance and toxicity.[2][11][18]
Urinary Excretion 60-90% of dose excreted as FBAL within 24hFBAL is the major end-product of catabolism.[15][16]
Unchanged Drug in Urine < 5%Indicates near-complete metabolic clearance in patients with normal DPD function.[3]
Peak DHFU Levels ~60 minutes post-IV bolusDemonstrates the rapid onset of 5-FU catabolism.[15]
Metabolite t½ (approx.) DHFU: ~62 minFUPA: ~239 minFBAL: ~1976 minThe prolonged half-life of catabolites reflects the sequential nature of the pathway.[15]
Proposed Therapeutic Range 2,000 - 3,000 µg/mL (during infusion)A target range to potentially optimize efficacy while minimizing severe toxicity.[3]

Experimental Protocols

Accurate quantification of 5-FU and its metabolites, as well as the assessment of key enzyme activities, are crucial for both research and clinical applications like therapeutic drug monitoring (TDM).

Quantification of 5-FU and Metabolites by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of 5-FU and its metabolites in biological matrices.[19][20]

Objective: To determine the concentration of 5-FU and its metabolites (e.g., DHFU, FBAL) in human plasma.

Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 100 µL aliquot of plasma, add an internal standard (e.g., stable isotope-labeled 5-FU or 5-Bromouracil) to correct for extraction variability and matrix effects.[20][21]

    • Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile or methanol.[22][23] Vortex vigorously to mix.

    • Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet precipitated proteins.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume of the initial mobile phase for injection.[21]

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reversed-phase C18 analytical column (e.g., 2.1 x 50 mm) is commonly used.[21]

    • Mobile Phase A: 0.1% Formic Acid in Water.[23]

    • Mobile Phase B: Acetonitrile or Methanol.[20][23]

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: A gradient elution is typically used to separate the polar metabolites from the parent drug and other matrix components.

    • Injection Volume: 1 - 10 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole).

    • Ionization Source: Electrospray Ionization (ESI), typically operated in negative ion mode for 5-FU.[20][21]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

      • Example transition for 5-FU: m/z 129 → 42.[20]

    • Data Analysis: Quantify analyte concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

G cluster_workflow LC-MS/MS Experimental Workflow for 5-FU Quantification Sample Plasma Sample Collection IS Add Internal Standard Sample->IS PPT Protein Precipitation (e.g., Acetonitrile) IS->PPT Centrifuge Centrifugation PPT->Centrifuge Extract Collect Supernatant Centrifuge->Extract Dry Evaporate to Dryness Extract->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Analyze Quantify vs. Calibration Curve Inject->Analyze

Caption: General workflow for quantifying 5-FU in plasma via LC-MS/MS.
Assessment of DPD Enzyme Activity

Assessing DPD activity, often in peripheral blood mononuclear cells (PBMCs), can help identify patients at risk for severe 5-FU toxicity.[18]

Objective: To measure the rate of 5-FU conversion to DHFU in a patient's PBMCs.

Methodology:

  • Sample Collection & Cell Isolation:

    • Collect whole blood in heparin-containing tubes.

    • Isolate PBMCs using density gradient centrifugation (e.g., with Ficoll-Paque).

    • Wash the isolated PBMCs to remove platelets and plasma.

  • Enzyme Reaction:

    • Lyse the PBMCs to release intracellular enzymes.

    • Incubate the cell lysate at 37°C with a known concentration of 5-FU and necessary cofactors (e.g., NADPH).

  • Analysis:

    • After a set incubation time, stop the reaction (e.g., by adding acid or cold solvent).

    • Measure the amount of DHFU produced using an analytical method like LC-MS/MS, as described previously.

  • Calculation:

    • Calculate the DPD enzyme activity, typically expressed as the amount of DHFU produced per milligram of protein per unit of time (e.g., nmol/mg/hr).

Conclusion

The metabolic pathways of 5-Fluorouracil are a classic example of the complex interplay between drug activation and deactivation that defines chemotherapy. The anabolic pathways convert 5-FU into potent inhibitors of DNA and RNA synthesis, while the dominant catabolic pathway, driven by DPD, rapidly clears the drug. This delicate balance underscores the significant inter-individual variability in treatment outcomes and toxicity profiles. A thorough understanding of these enzymatic processes, supported by robust quantitative and functional assays, is paramount for advancing personalized medicine strategies, optimizing therapeutic regimens, and ultimately improving the safety and efficacy of 5-FU-based cancer therapy.

References

The Central Role of Dihydropyrimidine Dehydrogenase (DPD) in 5-Fluorouracil Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU) has been a cornerstone of chemotherapy regimens for various solid tumors, including colorectal, breast, and head and neck cancers, for decades.[1] Its efficacy is predicated on the anabolic conversion to active metabolites that disrupt DNA and RNA synthesis in rapidly dividing cancer cells.[2] However, the clinical utility of 5-FU is often hampered by significant interindividual variability in patient response and toxicity.[3] A key determinant of this variability is the catabolic pathway, primarily governed by the enzyme dihydropyrimidine dehydrogenase (DPD).[4] This technical guide provides an in-depth exploration of the critical role of DPD in 5-FU metabolism, its clinical implications, and detailed methodologies for its assessment.

DPD, encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of pyrimidines, including 5-FU.[5][6] It is responsible for the degradation of over 80% of an administered 5-FU dose into its inactive metabolite, 5,6-dihydro-5-fluorouracil (DHFU).[7][8] Consequently, variations in DPD activity can profoundly impact the pharmacokinetic and pharmacodynamic profile of 5-FU, leading to either decreased therapeutic efficacy or severe, life-threatening toxicities.[9][10] This guide will delve into the biochemical pathways, the genetic basis of DPD deficiency, and the experimental protocols essential for researchers and drug development professionals working with fluoropyrimidine-based therapies.

The 5-Fluorouracil Metabolic Pathway

The metabolic fate of 5-FU involves a delicate balance between anabolic activation and catabolic degradation. While the anabolic pathways are responsible for its cytotoxic effects, the catabolic pathway, dominated by DPD, dictates the amount of 5-FU available for activation.

Anabolic Activation Pathway

5-FU is a prodrug that must be converted into three active metabolites to exert its anticancer effects:

  • Fluorodeoxyuridine monophosphate (FdUMP): Inhibits thymidylate synthase (TS), a crucial enzyme in DNA synthesis, leading to a depletion of thymidine and subsequent "thymineless death" of cancer cells.[11]

  • Fluorouridine triphosphate (FUTP): Is incorporated into RNA, disrupting RNA processing and function.[11][12]

  • Fluorodeoxyuridine triphosphate (FdUTP): Is incorporated into DNA, leading to DNA damage and instability.[12]

Catabolic Degradation Pathway

The catabolism of 5-FU is a three-step enzymatic process that occurs primarily in the liver:[13]

  • Dihydropyrimidine Dehydrogenase (DPD): Catalyzes the reduction of 5-FU to the non-cytotoxic 5,6-dihydro-5-fluorouracil (DHFU). This is the rate-limiting step in 5-FU catabolism.[13]

  • Dihydropyrimidinase (DPYS): Hydrolyzes DHFU to β-ureidopropionate (FUPA).[13]

  • β-ureidopropionase (UPB1): Cleaves FUPA to α-fluoro-β-alanine (FBAL), carbon dioxide, and ammonia. FBAL is the final, inactive metabolite that is excreted in the urine.[13]

five_fu_metabolism cluster_anabolism Anabolic Pathway (Activation) cluster_catabolism Catabolic Pathway (Inactivation) five_fu 5-Fluorouracil (5-FU) furd Fluorouridine (FURd) five_fu->furd UPRT/UK fdump Fluorodeoxyuridine Monophosphate (FdUMP) five_fu->fdump TP/TK dhfu Dihydrofluorouracil (DHFU) five_fu->dhfu DPD (Rate-limiting) fump Fluorouridine Monophosphate (FUMP) fudp Fluorouridine Diphosphate (FUDP) fump->fudp futp Fluorouridine Triphosphate (FUTP) fudp->futp fdudp Fluorodeoxyuridine Diphosphate (FdUDP) fudp->fdudp RR rna_disruption RNA Disruption futp->rna_disruption Incorporation furd->fump ts_inhibition Thymidylate Synthase Inhibition fdump->ts_inhibition Inhibition fdutp Fluorodeoxyuridine Triphosphate (FdUTP) fdudp->fdutp dna_damage DNA Damage fdutp->dna_damage Incorporation fupa Fluoro-β-ureidopropionate (FUPA) dhfu->fupa DPYS fbal Fluoro-β-alanine (FBAL) fupa->fbal UPB1

Figure 1: 5-Fluorouracil Metabolic Pathways

Clinical Significance of DPD Deficiency

DPD deficiency is a pharmacogenetic syndrome that significantly increases the risk of severe and potentially fatal toxicity from 5-FU and other fluoropyrimidines like capecitabine and tegafur.[3][14] Patients with partial or complete DPD deficiency are unable to effectively metabolize 5-FU, leading to prolonged exposure to the drug and its active metabolites.[15] This can result in a range of severe adverse effects, including:

  • Myelosuppression: Severe neutropenia and thrombocytopenia, increasing the risk of infections and bleeding.[16]

  • Gastrointestinal toxicity: Severe diarrhea, mucositis, and stomatitis.[16]

  • Neurological toxicity: Encephalopathy, cerebellar ataxia, and peripheral neuropathy.[15]

  • Hand-foot syndrome: Painful swelling and redness of the hands and feet.[10]

The prevalence of partial DPD deficiency in the Caucasian population is estimated to be between 3-8%, while complete deficiency is much rarer, occurring in approximately 0.3% of the population.[16][17]

Genetic Basis of DPD Deficiency: DPYD Gene Variants

The genetic basis for DPD deficiency lies in variations within the DPYD gene located on chromosome 1p22. Over 160 variants in the DPYD gene have been identified, although only a subset has been clinically validated to result in decreased or absent DPD enzyme activity. The most well-characterized and clinically relevant DPYD variants include:

  • DPYD*2A (c.1905+1G>A, IVS14+1G>A, rs3918290): This is the most common and well-studied variant, leading to a splicing defect that results in the skipping of exon 14 and a non-functional DPD enzyme.[16]

  • DPYD*13 (c.1679T>G, p.I560S, rs55886062): A missense mutation that leads to a significant reduction in DPD enzyme activity.[18]

  • c.2846A>T (p.D949V, rs67376798): Another missense variant associated with decreased DPD activity.[18]

  • c.1236G>A/HapB3 (rs56038477/rs75017182): A haplotype that includes a synonymous mutation in exon 12 and is associated with reduced DPD activity.[19]

The prevalence of these variants can differ significantly across ethnic populations, highlighting the importance of considering ancestry in pharmacogenetic testing.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data related to DPD and 5-FU metabolism.

Table 1: DPD Enzyme Kinetics for 5-Fluorouracil

ParameterValueReference
Michaelis-Menten Constant (Km)1.5 - 7.5 µM[16]
Maximum Velocity (Vmax)0.1 - 0.5 nmol/min/mg protein (PBMCs)[12]

Table 2: Prevalence of Clinically Significant DPYD Variants in Different Ethnic Populations

DPYD VariantEuropeanAfricanEast AsianSouth Asian
DPYD2A (c.1905+1G>A) 0.6 - 2.4%~0.1%~0.0%~0.004%
DPYD13 (c.1679T>G) <0.1%Not reportedNot reportedNot reported
c.2846A>T ~0.9%Not reportedNot reportedNot reported
c.1236G>A/HapB3 ~2.8%Not reportedNot reportedNot reported

Data compiled from multiple sources, including[19][20].

Table 3: Correlation between DPD Activity/Expression and 5-FU Clinical Parameters

Parameter 1Parameter 2CorrelationReference
DPD Protein Levels in Tumor TissueIntratumoral 5-FU ConcentrationInverse (r = -0.463)[5]
DPD mRNA Expression in Tumor TissueDPD Protein Levels in Tumor TissuePositive (r = 0.740)[5]
DPD mRNA Expression in Tumor TissueClinical Response to 5-FUSignificant (p=0.003)[21]

Experimental Protocols

Accurate and reliable assessment of DPD status is crucial for personalizing 5-FU therapy. The following sections provide detailed methodologies for key experiments.

Protocol 1: DPD Enzyme Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes a common method for measuring DPD enzyme activity using a radiolabeled substrate.

Materials:

  • Whole blood collected in EDTA tubes

  • Ficoll-Paque PLUS

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT)

  • [6-¹⁴C]5-Fluorouracil

  • NADPH

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.8, 1 mM EDTA, 1 mM DTT)

  • Ethanol (ice-cold)

  • HPLC system with a radioactivity detector

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Lysis: Resuspend the PBMC pellet in lysis buffer and lyse the cells by sonication or freeze-thaw cycles.

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the cell lysate (e.g., 200 µg of protein) with the reaction buffer.

    • Add NADPH to a final concentration of 1 mM.

    • Initiate the reaction by adding [6-¹⁴C]5-Fluorouracil to a final concentration of 10 µM.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding ice-cold ethanol.

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to precipitate proteins. Transfer the supernatant to a new tube and evaporate to dryness. Reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis: Inject the reconstituted sample into an HPLC system equipped with a suitable reverse-phase column and a radioactivity flow detector.

  • Data Analysis: Quantify the amount of [¹⁴C]DHFU produced by integrating the corresponding peak area. Calculate the DPD enzyme activity as nmol of DHFU formed per minute per mg of protein.[22]

Protocol 2: DPYD Genotyping by PCR and Sanger Sequencing

This protocol outlines the steps for identifying DPYD variants using a classic molecular biology technique.

Materials:

  • Genomic DNA extracted from whole blood or saliva

  • PCR primers specific for the DPYD exons of interest

  • Taq DNA polymerase and dNTPs

  • PCR thermal cycler

  • Agarose gel electrophoresis system

  • ExoSAP-IT for PCR product cleanup

  • BigDye Terminator v3.1 Cycle Sequencing Kit

  • Capillary electrophoresis-based DNA sequencer

Procedure:

  • PCR Amplification:

    • Set up PCR reactions containing genomic DNA, specific primers for the target DPYD exon (e.g., exon 14 for DPYD*2A), Taq DNA polymerase, and dNTPs.

    • Perform PCR amplification using an optimized thermal cycling program.

  • PCR Product Verification: Run a portion of the PCR product on an agarose gel to confirm the amplification of a single product of the expected size.

  • PCR Product Purification: Treat the remaining PCR product with ExoSAP-IT to remove unincorporated primers and dNTPs.

  • Cycle Sequencing:

    • Perform cycle sequencing reactions using the purified PCR product as a template, a single primer (forward or reverse), and the BigDye Terminator mix.

  • Sequencing Product Purification: Purify the cycle sequencing products to remove unincorporated dye terminators.

  • Capillary Electrophoresis: Separate the sequencing products by capillary electrophoresis on a DNA sequencer.

  • Data Analysis: Analyze the sequencing data using appropriate software to identify any single nucleotide variations (SNVs) by comparing the patient's sequence to the reference DPYD gene sequence.[23]

Protocol 3: Quantification of 5-FU and Metabolites in Plasma by LC-MS/MS

This protocol describes a highly sensitive and specific method for measuring 5-FU and its metabolites.

Materials:

  • Plasma samples from patients treated with 5-FU

  • Internal standard (e.g., 5-Bromouracil or stable isotope-labeled 5-FU)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

  • Reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • To a plasma sample (e.g., 100 µL), add the internal standard.

    • Precipitate proteins by adding a protein precipitation solvent.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the LC-MS/MS system.

    • Separate 5-FU and its metabolites using a gradient elution on a reverse-phase column.

    • Detect and quantify the analytes using multiple reaction monitoring (MRM) mode on the mass spectrometer. Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.

  • Data Analysis:

    • Construct a calibration curve using standards of known concentrations.

    • Calculate the concentration of 5-FU and its metabolites in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.[10][11]

Mandatory Visualizations

dpd_signaling cluster_genetics Genetic Factors cluster_protein Protein & Enzyme Activity cluster_drug_metabolism 5-FU Metabolism cluster_clinical_outcome Clinical Outcome dpyd_gene DPYD Gene dpd_enzyme DPD Enzyme dpyd_gene->dpd_enzyme Encodes dpyd_variants DPYD Variants (e.g., *2A, *13) dpyd_variants->dpd_enzyme Alters Structure/ Expression dpd_activity DPD Enzyme Activity dpd_enzyme->dpd_activity Determines five_fu_catabolism 5-FU Catabolism dpd_activity->five_fu_catabolism Rate-limiting step toxicity Increased Toxicity dpd_activity->toxicity Low activity leads to five_fu_admin 5-FU Administration five_fu_plasma 5-FU Plasma Concentration five_fu_admin->five_fu_plasma five_fu_plasma->five_fu_catabolism efficacy Therapeutic Efficacy five_fu_plasma->efficacy Influences inactive_metabolites Inactive Metabolites (DHFU, FBAL) five_fu_catabolism->inactive_metabolites experimental_workflow start Patient Sample (Blood/Saliva) dna_extraction Genomic DNA Extraction start->dna_extraction pbmc_isolation PBMC Isolation start->pbmc_isolation pcr PCR Amplification of DPYD Exons dna_extraction->pcr sequencing Sanger Sequencing pcr->sequencing genotype_analysis Genotype Analysis (Variant Calling) sequencing->genotype_analysis clinical_decision Personalized 5-FU Dosing genotype_analysis->clinical_decision enzyme_assay DPD Enzyme Activity Assay pbmc_isolation->enzyme_assay phenotype_analysis Phenotype Analysis (Enzyme Activity Level) enzyme_assay->phenotype_analysis phenotype_analysis->clinical_decision

References

The Unseen Players: A Technical Guide to the Biological Significance of 5-Fluorouracil's Inactive Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy for various solid tumors. While its cytotoxic efficacy is attributed to its anabolic conversion into active metabolites that disrupt DNA and RNA synthesis, the vast majority—over 80%—of an administered 5-FU dose is rapidly catabolized into metabolites traditionally considered "inactive"[1][2]. This guide delves into the often-overlooked biological significance of these catabolites: 5,6-dihydrofluorouracil (DHFU), α-fluoro-β-ureidopropionic acid (FUPA), and α-fluoro-β-alanine (FBAL). Although devoid of direct anticancer activity, emerging evidence reveals that these molecules are not inert bystanders. This document provides a comprehensive overview of their metabolic pathways, pharmacokinetics, and, most importantly, their roles in mediating some of 5-FU's significant toxicities, particularly neurotoxicity and cardiotoxicity. Detailed experimental protocols for their analysis and toxicological assessment are provided, alongside structured data and visual pathways to facilitate a deeper understanding for researchers in oncology and drug development.

The Catabolic Cascade of 5-Fluorouracil

The inactivation of 5-FU is a three-step enzymatic process primarily occurring in the liver, which prevents the accumulation of cytotoxic levels of the parent drug in the systemic circulation[2][3][4].

  • Dihydrofluorouracil (DHFU) Formation: The initial and rate-limiting step is the reduction of 5-FU to 5,6-dihydrofluorouracil (DHFU). This reaction is catalyzed by dihydropyrimidine dehydrogenase (DPD), an enzyme exhibiting significant interindividual variability in activity, which is a key determinant of 5-FU pharmacokinetics and toxicity[1][2][5].

  • α-Fluoro-β-ureidopropionic Acid (FUPA) Production: DHFU is subsequently hydrolyzed by the enzyme dihydropyrimidinase (DPYS) to form α-fluoro-β-ureidopropionic acid (FUPA)[5].

  • α-Fluoro-β-alanine (FBAL) Generation: The final step involves the cleavage of FUPA by β-ureidopropionase (UPB1) to yield the terminal catabolite, α-fluoro-β-alanine (FBAL), carbon dioxide, and ammonia[5]. FBAL is then predominantly excreted in the urine[1].

Figure 1: The enzymatic pathway of 5-FU catabolism.

Pharmacokinetics of Inactive Metabolites

The pharmacokinetic profiles of 5-FU's inactive metabolites are characterized by their rapid appearance in plasma following 5-FU administration and a generally longer elimination half-life compared to the parent drug. This can lead to their accumulation, particularly during continuous infusions of 5-FU.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for DHFU and FBAL from studies in cancer patients. Data for FUPA is less commonly reported.

Metabolite Patient Population 5-FU Dose Cmax (µg/mL) Tmax (h) AUC (h·µg/mL) Reference
DHFUColorectal Cancer250 mg/m² (i.v. bolus)3.60 ± 0.160.45 ± 0.035.39 ± 0.32[6]
DHFUColorectal Cancer370 mg/m² (i.v. bolus)5.26 ± 0.550.69 ± 0.068.75 ± 1.24[6]
DHFUColorectal CancerAdjuvant therapy4.7 ± 1.40.71 ± 0.2111.4 ± 7.6[7]
FBALLung Cancer1 g/m²/day (cont. infusion)1.19 (Day 1) - 1.78 (Day 4)--

Table 1: Pharmacokinetic Parameters of DHFU and FBAL in Cancer Patients

Biological Significance Beyond Inactivity

While DHFU and FUPA have not been associated with significant biological activity in most studies, FBAL and its own downstream metabolite, fluoroacetate (FA), are implicated in clinically relevant toxicities.

Neurotoxicity

A significant body of evidence points to FBAL as a key mediator of 5-FU-induced neurotoxicity. Symptoms can range from confusion and disorientation to more severe encephalopathy, particularly in patients with DPD deficiency or those on high-dose or continuous infusion schedules.

  • Mechanism of Action: The neurotoxic effects are thought to be mediated through two primary pathways:

    • Direct Effects of FBAL: FBAL has been shown to be more toxic than fluoroacetate in direct administration to the brain in animal models, causing neuropathological changes like vacuole formation and necrosis[1]. The exact mechanism is not fully elucidated but may involve interference with neurotransmitter systems.

    • Metabolism to Fluoroacetate (FA): FBAL can be further metabolized to fluoroacetate, a potent metabolic poison. FA is converted to fluorocitrate, which irreversibly inhibits aconitase, a key enzyme in the Krebs (TCA) cycle. This blockage leads to a depletion of cellular energy (ATP) and an accumulation of citrate, disrupting neuronal function[8][9][10][11].

Neurotoxicity_Mechanism Mechanism of FBAL-Induced Neurotoxicity cluster_blood Bloodstream cluster_neuron Neuron FBAL_blood α-Fluoro-β-alanine (FBAL) FBAL_neuron FBAL FBAL_blood->FBAL_neuron Crosses BBB FA Fluoroacetate (FA) FBAL_neuron->FA Metabolism Fluorocitrate Fluorocitrate FA->Fluorocitrate 'Lethal Synthesis' Krebs Krebs Cycle Fluorocitrate->Krebs Inhibits Aconitase ATP ATP Depletion Krebs->ATP Neuro_dysfunction Neuronal Dysfunction ATP->Neuro_dysfunction

Figure 2: Proposed mechanism of FBAL and FA neurotoxicity.
Cardiotoxicity

5-FU-induced cardiotoxicity, manifesting as angina, myocardial infarction, and arrhythmias, has also been linked to its catabolites. The mechanism is thought to be similar to neurotoxicity, with the conversion of FBAL to fluoroacetate playing a central role. The inhibition of the Krebs cycle in cardiomyocytes leads to energy depletion and subsequent cardiac dysfunction[12].

Experimental Protocols

Accurate quantification of 5-FU and its metabolites, along with robust methods for assessing their toxicity, are critical for research in this area.

Quantification of 5-FU and its Inactive Metabolites in Plasma

This protocol describes a general workflow for the simultaneous quantification of 5-FU, DHFU, FUPA, and FBAL in human plasma using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.

HPLC_Workflow Workflow for Metabolite Quantification Start Plasma Sample Collection Protein_precip Protein Precipitation (e.g., with acetonitrile) Start->Protein_precip Centrifugation Centrifugation Protein_precip->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_injection LC-MS/MS Injection Supernatant->LC_injection Data_analysis Data Analysis (Quantification vs. Std Curve) LC_injection->Data_analysis End Results Data_analysis->End

Figure 3: General workflow for plasma sample preparation and analysis.

Methodology:

  • Sample Preparation:

    • Thaw frozen plasma samples on ice.

    • To 100 µL of plasma, add an internal standard solution (e.g., stable isotope-labeled analogs of the metabolites).

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile.

    • Vortex mix for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 95% Mobile Phase B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray ionization (ESI), typically in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

In Vitro Cytotoxicity Assay

This protocol outlines a method to assess the direct cytotoxic effects of 5-FU metabolites on a relevant cell line (e.g., a neuronal cell line like SH-SY5Y for neurotoxicity).

Methodology:

  • Cell Culture:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare a serial dilution of the test metabolite (e.g., FBAL) in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the metabolite. Include a vehicle control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

In Vivo Neurotoxicity Assessment in a Rodent Model

This protocol provides a framework for evaluating the neurotoxic potential of FBAL in vivo.

Methodology:

  • Animal Model:

    • Use adult male Wistar rats (250-300g). House them under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration:

    • Dissolve FBAL in sterile saline.

    • Administer FBAL via intraperitoneal (i.p.) injection daily for a predetermined period (e.g., 7 days) at various doses (e.g., 10, 50, 100 mg/kg). A control group should receive saline injections.

  • Behavioral Testing:

    • Perform a battery of behavioral tests to assess motor coordination (e.g., rotarod test) and cognitive function (e.g., Morris water maze) before, during, and after the treatment period.

  • Histopathological Analysis:

    • At the end of the study, perfuse the animals with saline followed by 4% paraformaldehyde.

    • Harvest the brains and process them for histological analysis (e.g., Hematoxylin and Eosin staining) to examine for neuronal damage, vacuolation, or other pathological changes in specific brain regions like the cerebellum and brainstem.

Conclusion and Future Directions

The catabolites of 5-FU, particularly FBAL, are not merely inactive byproducts but are biologically significant molecules that contribute to the toxicity profile of this widely used chemotherapeutic agent. A comprehensive understanding of their pharmacokinetics and mechanisms of toxicity is crucial for optimizing 5-FU therapy, managing adverse events, and developing safer fluoropyrimidine-based treatments. Future research should focus on further elucidating the specific molecular targets of FBAL and fluoroacetate in neuronal and cardiac tissues. Additionally, exploring the potential biological activities of DHFU and FUPA, even if subtle, could provide a more complete picture of 5-FU's metabolic fate and overall physiological impact. For drug development professionals, these findings underscore the importance of evaluating the complete metabolic profile of new drug candidates, as even "inactive" metabolites can have significant clinical implications.

References

An In-depth Technical Guide to Stable Isotope Labeling in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling (SIL) is a powerful and indispensable technique in modern drug discovery and development. By replacing one or more atoms in a drug molecule with their heavier, non-radioactive counterparts (e.g., replacing ¹²C with ¹³C or ¹H with ²H), researchers can trace the fate of a drug and its metabolites through complex biological systems with high precision and sensitivity.[1][2] This guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis techniques associated with the use of stable isotopes in drug metabolism studies.

Core Principles of Stable Isotope Labeling

Stable isotopes are chemically identical to their more abundant, lighter forms but possess additional neutrons, resulting in a greater atomic mass.[1] This mass difference is the key principle behind SIL, as it allows for the differentiation of the labeled drug and its metabolites from endogenous molecules of the same nominal mass using mass spectrometry (MS).[3][4]

Commonly Used Stable Isotopes: The selection of a stable isotope for labeling depends on the specific application and the structure of the drug molecule. The most commonly used stable isotopes in drug metabolism studies include:

  • Deuterium (²H or D): Often used due to the relative ease of incorporation. However, the potential for a "kinetic isotope effect" (KIE), where the heavier C-D bond can slow down metabolism compared to the C-H bond, must be considered.[5][6] This effect can be strategically utilized to probe metabolic mechanisms.[5][7]

  • Carbon-13 (¹³C): Provides a distinct mass shift and is less likely to exhibit a significant KIE compared to deuterium.[5] ¹³C labeling is often incorporated into the core structure or "backbone" of the molecule to prevent the loss of the label during metabolism.[8]

  • Nitrogen-15 (¹⁵N): Useful for drugs containing nitrogen atoms, such as amines and amides.[5][9]

  • Oxygen-18 (¹⁸O): Can be used to investigate specific metabolic reactions involving oxygen transfer.[9]

The primary analytical technique used in conjunction with SIL is Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly tandem mass spectrometry (LC-MS/MS).[3][10] This method offers high sensitivity and selectivity, enabling the detection and quantification of labeled compounds in complex biological matrices like plasma, urine, and tissue homogenates.[3][4]

Key Applications in Drug Metabolism

The use of stable isotope-labeled compounds is integral to various stages of drug metabolism and pharmacokinetic (DMPK) studies, also known as ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[3][7][11]

  • Metabolite Identification: By administering a 1:1 mixture of the labeled and unlabeled drug, metabolites will appear as characteristic "doublets" in the mass spectrum, separated by the mass difference of the incorporated isotope(s). This allows for the rapid and unambiguous identification of drug-related material.[12]

  • Elucidation of Metabolic Pathways: SIL helps in delineating complex metabolic pathways by tracing the transformation of the labeled parent drug into its various metabolites.[2][7]

  • Quantitative Analysis: Stable isotope-labeled versions of the analyte are considered the "gold standard" for internal standards in quantitative bioanalysis.[10] They co-elute with the unlabeled analyte and experience similar matrix effects, leading to highly accurate and precise quantification.

  • Mass Balance Studies: SIL can be used in early human ADME studies to identify and quantify all drug-related components in circulation.[7][11]

  • Mechanistic Toxicity Studies: SIL can be employed to investigate metabolism-mediated toxicities by, for example, strategically placing a deuterium atom to mitigate the formation of a reactive metabolite.[7]

Experimental Design and Methodologies

A typical drug metabolism study using stable isotopes involves several key stages, from the synthesis of the labeled compound to the final data analysis.

The synthesis of a stable isotope-labeled drug is a critical first step.[1] This can be achieved through two main approaches:

  • Direct use of isotope-containing precursors: Commercially available starting materials already containing the desired stable isotope are used in the synthetic route.[5]

  • Isotopic exchange reactions: For deuterium labeling, hydrogen/deuterium exchange reactions can be performed on the final drug molecule or a late-stage intermediate.[5]

It is often desirable to incorporate the stable isotope label into a metabolically stable position of the molecule to avoid its loss during biotransformation.[8]

In vitro systems are essential for the initial assessment of a drug's metabolic stability and for identifying the enzymes responsible for its metabolism.

Experimental Protocol: Incubation with Human Liver Microsomes (HLMs)

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine HLMs (final protein concentration typically 0.5-1.0 mg/mL), the stable isotope-labeled test compound (e.g., 1 µM), and phosphate buffer (e.g., 100 mM, pH 7.4) to a final volume of 200 µL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomal enzymes.

  • Initiation of Reaction: Start the metabolic reaction by adding a solution of NADPH (final concentration 1 mM). A control incubation without NADPH should be run in parallel to account for non-enzymatic degradation.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile, often containing an internal standard for quantitative analysis.

  • Sample Processing: Centrifuge the mixture (e.g., at 14,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

In vivo studies in animal models are crucial for understanding the complete picture of a drug's ADME properties in a whole organism.

Experimental Protocol: Oral Dosing in Rodents

  • Dosing: Administer a mixture of the stable isotope-labeled and unlabeled drug (e.g., a 1:1 ratio) to rodents (e.g., rats or mice) via oral gavage at a specific dose.

  • Sample Collection: Collect biological samples at various time points post-dose. This typically includes blood (e.g., via tail vein or cardiac puncture), urine, and feces.

  • Sample Processing:

    • Plasma: Collect blood into tubes containing an anticoagulant (e.g., EDTA), and centrifuge to separate the plasma.

    • Urine and Feces: Collect in metabolic cages and homogenize feces with water.

  • Extraction: Extract the drug and its metabolites from the biological matrices. This often involves protein precipitation with an organic solvent (e.g., acetonitrile or methanol) for plasma and urine, or more complex solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for more challenging matrices.

  • Analysis: Analyze the processed samples by LC-MS/MS to identify and quantify the parent drug and its metabolites.

Data Presentation and Analysis

The analysis of data from SIL experiments focuses on identifying the characteristic isotopic patterns and quantifying the labeled and unlabeled species.

LC-MS/MS analysis is performed to detect the parent drug and its metabolites.[10] For metabolite identification, the mass spectrometer scans for the predicted mass of the parent drug and its metabolites, looking for the unique isotopic doublet signature.

Table 1: Example Mass Shift Data for a Hypothetical Drug (Drug X)

CompoundUnlabeled (¹²C) m/zLabeled (¹³C₄) m/zMass Shift (Da)
Drug X (Parent)301.15305.16+4.01
Metabolite 1 (+O)317.15321.16+4.01
Metabolite 2 (-CH₃)287.13291.14+4.01

For quantitative studies, a stable isotope-labeled internal standard (SIL-IS) is added to the samples at a known concentration.[10] The ratio of the peak area of the analyte to the peak area of the SIL-IS is used to construct a calibration curve and determine the concentration of the analyte in the unknown samples.

Table 2: Example Pharmacokinetic Parameters from an In Vivo Study

CompoundCmax (ng/mL)Tmax (hr)AUC (ng*hr/mL)Half-life (hr)
Unlabeled Drug Y15001.075004.2
Deuterated Drug Y22001.5120006.8

This hypothetical data illustrates a potential kinetic isotope effect where deuteration leads to a longer half-life and increased exposure (AUC).

Visualizing Workflows and Pathways

Diagrams are essential for visualizing the complex workflows and metabolic pathways involved in these studies.

experimental_workflow cluster_synthesis Phase 1: Synthesis cluster_dosing Phase 2: Dosing & Sampling cluster_analysis Phase 3: Analysis cluster_interpretation Phase 4: Interpretation synthesis Synthesis of Stable Isotope Labeled Drug dosing Administer 1:1 Mix of Labeled & Unlabeled Drug synthesis->dosing sampling Collect Biological Samples (Plasma, Urine, etc.) dosing->sampling extraction Sample Preparation & Extraction sampling->extraction lcms LC-MS/MS Analysis extraction->lcms data_proc Data Processing (Peak Picking, Integration) lcms->data_proc met_id Metabolite Identification (Isotopic Doublets) data_proc->met_id quant Quantification (Pharmacokinetics) data_proc->quant pathway Pathway Elucidation met_id->pathway quant->pathway

Caption: General experimental workflow for a stable isotope labeling study in drug metabolism.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Drug (m/z 301/305) oxidation Oxidation (+O) Metabolite 1 (m/z 317/321) parent->oxidation CYP3A4 demethylation Demethylation (-CH3) Metabolite 2 (m/z 287/291) parent->demethylation CYP2D6 glucuronidation Glucuronidation Metabolite 3 (m/z 493/497) oxidation->glucuronidation UGT1A1 decision_tree start Need to Trace Drug Fate? use_sil Use Stable Isotope Labeling start->use_sil Yes no_sil Consider Alternative Methods start->no_sil No q1 Metabolite ID Challenge? use_sil->q1 q2 Need Accurate Quantification? q1->q2 Yes q1->q2 No q3 Investigating Metabolic Pathway? q2->q3 Yes q2->q3 No label_strategy Select Labeling Strategy (e.g., ¹³C, ²H) q3->label_strategy Yes q3->label_strategy No

References

Unraveling Cellular Metabolism: An In-depth Technical Guide to 13C and 15N Dual-Labeling for Metabolite Tracking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate network of metabolic pathways within a cell governs its function, proliferation, and response to external stimuli. Understanding the dynamics of these pathways is paramount in fundamental biological research and is a cornerstone of modern drug development. Stable isotope labeling, particularly the dual application of Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), has emerged as a powerful technique to trace the flow of atoms through metabolic networks, providing a quantitative snapshot of cellular activity. This guide offers a comprehensive overview of the principles, experimental protocols, data analysis, and applications of ¹³C and ¹⁵N dual-labeling for metabolite tracking.

Core Principles of ¹³C and ¹⁵N Dual-Labeling

Stable isotope tracing involves introducing molecules enriched with non-radioactive heavy isotopes, such as ¹³C and ¹⁵N, into a biological system.[1] These labeled compounds are chemically identical to their naturally abundant counterparts (¹²C and ¹⁴N) and are processed through the same metabolic pathways.[2] The key advantage lies in the mass difference, which allows for the detection and quantification of labeled metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

By providing cells with substrates containing both ¹³C and ¹⁵N, researchers can simultaneously track the fate of carbon skeletons and nitrogen atoms. This dual-labeling approach offers a more comprehensive view of metabolism, particularly at the interface of carbon and nitrogen metabolism, which is crucial for the biosynthesis of amino acids, nucleotides, and other essential biomolecules.[3][4]

Experimental Workflow

A typical ¹³C and ¹⁵N dual-labeling experiment follows a structured workflow, from the initial experimental design to the final data analysis.

experimental_workflow exp_design Experimental Design - Select Tracers - Define Labeling Strategy cell_culture Cell Culture & Labeling - Introduce ¹³C/¹⁵N Substrates exp_design->cell_culture quenching Metabolism Quenching - Rapidly Halt Enzymatic Activity cell_culture->quenching extraction Metabolite Extraction - Isolate Intracellular Metabolites quenching->extraction analysis Analytical Measurement - LC-MS or GC-MS extraction->analysis data_proc Data Processing - Peak Integration - MID Calculation analysis->data_proc mfa Metabolic Flux Analysis - Computational Modeling data_proc->mfa central_carbon_metabolism cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway cluster_tca TCA Cycle Glucose Glucose (⁶C) G6P Glucose-6-P (⁶C) Glucose->G6P F6P Fructose-6-P (⁶C) G6P->F6P PG6 6-Phosphogluconate (⁶C) G6P->PG6 ¹³CO₂ out F16BP Fructose-1,6-BP (⁶C) F6P->F16BP DHAP DHAP (³C) F16BP->DHAP GAP Glyceraldehyde-3-P (³C) F16BP->GAP DHAP->GAP BPG 1,3-Bisphosphoglycerate (³C) GAP->BPG P3G 3-Phosphoglycerate (³C) BPG->P3G P2G 2-Phosphoglycerate (³C) P3G->P2G PEP Phosphoenolpyruvate (³C) P2G->PEP Pyruvate Pyruvate (³C) PEP->Pyruvate AcetylCoA Acetyl-CoA (²C) Pyruvate->AcetylCoA Ru5P Ribulose-5-P (⁵C) PG6->Ru5P ¹³CO₂ out R5P Ribose-5-P (⁵C) Ru5P->R5P Citrate Citrate (⁶C) AcetylCoA->Citrate Oxaloacetate Oxaloacetate (⁴C) Oxaloacetate->Citrate Isocitrate Isocitrate (⁶C) Citrate->Isocitrate aKG α-Ketoglutarate (⁵C) Isocitrate->aKG ¹³CO₂ out SuccinylCoA Succinyl-CoA (⁴C) aKG->SuccinylCoA ¹³CO₂ out Succinate Succinate (⁴C) SuccinylCoA->Succinate Fumarate Fumarate (⁴C) Succinate->Fumarate Malate Malate (⁴C) Fumarate->Malate Malate->Oxaloacetate nitrogen_metabolism Glutamine Glutamine (²N) Glutamate Glutamate (¹N) Glutamine->Glutamate ¹⁵NH₃ Nucleotides Nucleotides Glutamine->Nucleotides aKG α-Ketoglutarate Glutamate->aKG ¹⁵NH₃ Aspartate Aspartate (¹N) Glutamate->Aspartate Transamination Alanine Alanine (¹N) Glutamate->Alanine Transamination Other_AA Other Amino Acids Glutamate->Other_AA aKG->Glutamate Aspartate->Nucleotides Oxaloacetate Oxaloacetate Oxaloacetate->Aspartate Pyruvate Pyruvate Pyruvate->Alanine

References

Structural Elucidation of 5-Fluorouracil (5-FU) Metabolites Using NMR: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 5-Fluorouracil (5-FU) metabolites. 5-FU is a widely used chemotherapeutic agent, and understanding its metabolic fate is crucial for optimizing its efficacy and minimizing toxicity. NMR spectroscopy offers a powerful platform for the identification and quantification of these metabolites in complex biological matrices.

The Metabolic Landscape of 5-FU

5-Fluorouracil undergoes extensive metabolism through two primary pathways: anabolism, which leads to the formation of active cytotoxic nucleotides, and catabolism, which results in the formation of inactive degradation products.[1][2] A thorough understanding of these pathways is essential for interpreting NMR data and identifying key metabolic products.

Anabolic Pathway (Activation)

The therapeutic effect of 5-FU is dependent on its conversion to fluorinated nucleotides that interfere with DNA and RNA synthesis.[2][3] The key anabolic metabolites include:

  • Fluorouridine monophosphate (FUMP): Formed from 5-FU by orotate phosphoribosyltransferase (OPRT).[3]

  • Fluorouridine diphosphate (FUDP) and Triphosphate (FUTP): Sequentially phosphorylated from FUMP, with FUTP being incorporated into RNA, leading to RNA damage.[2]

  • Fluorodeoxyuridine monophosphate (FdUMP): A potent inhibitor of thymidylate synthase, a critical enzyme in DNA synthesis.[2][3] FdUMP can be formed from 5-FU via fluorodeoxyuridine (FUDR).

  • Fluorodeoxyuridine diphosphate (FdUDP) and Triphosphate (FdUTP): Formed from FdUMP, with FdUTP being misincorporated into DNA, causing DNA damage.

Catabolic Pathway (Degradation)

The majority of administered 5-FU (over 80%) is rapidly broken down through the catabolic pathway, primarily in the liver.[1] The rate-limiting enzyme in this pathway is dihydropyrimidine dehydrogenase (DPD).[1] The major catabolites are:

  • Dihydrofluorouracil (DHFU): The first and rate-limiting step in 5-FU catabolism is its reduction to DHFU by DPD.[1]

  • α-Fluoro-β-ureidopropionate (FUPA): DHFU is subsequently hydrolyzed to FUPA by dihydropyrimidinase.[1]

  • α-Fluoro-β-alanine (FBAL): FUPA is further cleaved to FBAL, carbon dioxide, and ammonia by β-ureidopropionase.[1] FBAL is the major end-product of 5-FU catabolism and is excreted in the urine.[4]

The following diagram illustrates the metabolic pathways of 5-FU.

5-FU Metabolic Pathway cluster_anabolic Anabolic Pathway (Activation) cluster_catabolic Catabolic Pathway (Degradation) FU 5-Fluorouracil (5-FU) FUMP Fluorouridine Monophosphate (FUMP) FU->FUMP OPRT FUDR Fluorodeoxyuridine (FUDR) FU->FUDR TP DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD (rate-limiting) FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP RNA RNA Incorporation (RNA Damage) FUTP->RNA FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUDR->FdUMP TK FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) FdUMP->FdUDP TS Thymidylate Synthase Inhibition FdUMP->TS FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP DNA DNA Incorporation (DNA Damage) FdUTP->DNA FUPA α-Fluoro-β-ureidopropionate (FUPA) DHFU->FUPA Dihydropyrimidinase FBAL α-Fluoro-β-alanine (FBAL) FUPA->FBAL β-Ureidopropionase Excretion Urinary Excretion FBAL->Excretion

Figure 1: Metabolic Pathways of 5-Fluorouracil (5-FU).

NMR Spectroscopy for 5-FU Metabolite Identification

NMR spectroscopy is a powerful tool for the structural elucidation of small molecules. For 5-FU metabolite analysis, both ¹H and ¹⁹F NMR are highly valuable.

  • ¹H NMR: Provides information on the proton environment of the metabolites. However, in biological samples, significant overlap with endogenous signals can complicate analysis.

  • ¹⁹F NMR: Offers a distinct advantage due to the 100% natural abundance of the ¹⁹F nucleus and the absence of endogenous fluorine signals in biological systems. This results in a clean spectral window, allowing for the unambiguous detection and quantification of 5-FU and its fluorine-containing metabolites.[5]

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in confirming the structures of novel or unexpected metabolites by providing through-bond connectivity information between protons, carbons, and fluorine atoms.

Quantitative NMR Data of 5-FU and its Metabolites

The following tables summarize the reported ¹H and ¹⁹F NMR chemical shifts (δ) and coupling constants (J) for 5-FU and its major metabolites. Note that chemical shifts can vary depending on the solvent, pH, and temperature.

Table 1: ¹⁹F NMR Chemical Shifts of 5-FU and its Metabolites

MetaboliteChemical Shift (δ) ppm (relative to CFCl₃)
5-Fluorouracil (5-FU)-166 to -170
Dihydrofluorouracil (DHFU)-205 to -210
α-Fluoro-β-ureidopropionate (FUPA)-190 to -195
α-Fluoro-β-alanine (FBAL)-185 to -190
Fluorouridine monophosphate (FUMP)~ -166
Fluorodeoxyuridine monophosphate (FdUMP)~ -167

Note: The chemical shifts are approximate and can be influenced by experimental conditions.

Table 2: ¹H NMR Data for 5-FU and Selected Metabolites

MetaboliteProtonChemical Shift (δ) ppmMultiplicityJ-Coupling (Hz)
5-Fluorouracil (5-FU) H6~ 7.8 - 8.1d³J(H,F) ≈ 6-7
N1-H~ 11.5 - 12.0br s
N3-H~ 10.5 - 11.0br s
α-Fluoro-β-alanine (FBAL) ~ 4.5 - 4.8ddd²J(H,F) ≈ 45-50
~ 3.2 - 3.5m

Note: Data for DHFU and FUPA are less commonly reported in detail in the literature. The provided data is a compilation from various sources and should be used as a reference. Experimental verification is recommended.

Experimental Protocols

A standardized workflow is crucial for reproducible and reliable NMR-based analysis of 5-FU metabolites. The following sections outline a general experimental protocol.

Experimental Workflow

The overall workflow for the structural elucidation of 5-FU metabolites using NMR is depicted in the following diagram.

NMR Experimental Workflow cluster_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis SampleCollection 1. Biofluid Collection (Urine, Plasma) Extraction 2. Metabolite Extraction (e.g., SPE) SampleCollection->Extraction Reconstitution 3. Reconstitution in Deuterated Solvent Extraction->Reconstitution NMR_1D 4. 1D NMR (¹H, ¹⁹F) Reconstitution->NMR_1D NMR_2D 5. 2D NMR (optional) (HSQC, HMBC) NMR_1D->NMR_2D Processing 6. Spectral Processing (Phasing, Baseline Correction) NMR_1D->Processing Elucidation 9. Structural Elucidation (2D NMR Interpretation) NMR_2D->Elucidation Identification 7. Metabolite Identification (Database Comparison) Processing->Identification Quantification 8. Quantification (qNMR) Identification->Quantification Quantification->Elucidation

Figure 2: General Experimental Workflow for NMR-based Metabolite Analysis.
Detailed Methodology: Sample Preparation (Urine)

This protocol provides a detailed method for the extraction of 5-FU and its metabolites from urine samples for NMR analysis.

  • Sample Collection and Storage: Collect urine samples and immediately store them at -80°C to quench metabolic activity.

  • Thawing and Centrifugation: Thaw the urine samples on ice. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove any particulate matter.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially washing with 3 mL of methanol followed by 3 mL of water.

    • Sample Loading: Load 1 mL of the centrifuged urine onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of water to remove salts and highly polar endogenous compounds.

    • Elution: Elute the 5-FU metabolites with 1 mL of methanol.

  • Drying and Reconstitution:

    • Dry the methanolic eluate under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable volume (e.g., 600 µL) of deuterated solvent (e.g., D₂O with a known concentration of an internal standard like TSP or DSS for quantification).

  • Transfer to NMR Tube: Transfer the reconstituted sample into a 5 mm NMR tube for analysis.

Detailed Methodology: NMR Data Acquisition

The following are suggested parameters for acquiring ¹H and ¹⁹F NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

1D ¹H NMR:

  • Pulse Program: A standard 1D pulse sequence with water suppression (e.g., presaturation or NOESYPR1D).

  • Number of Scans (ns): 64-256 (depending on concentration)

  • Acquisition Time (aq): 2-4 seconds

  • Relaxation Delay (d1): 5 seconds (for quantitative analysis, d1 should be at least 5 times the longest T1 of the signals of interest)

  • Spectral Width (sw): 12-16 ppm

  • Temperature: 298 K (25°C)

1D ¹⁹F NMR:

  • Pulse Program: A standard 1D pulse sequence (e.g., zg) with proton decoupling.

  • Number of Scans (ns): 128-512

  • Acquisition Time (aq): 1-2 seconds

  • Relaxation Delay (d1): 2-5 seconds

  • Spectral Width (sw): 50-100 ppm (to cover the expected range of 5-FU metabolites)

  • Temperature: 298 K (25°C)

2D ¹H-¹³C HSQC:

  • Pulse Program: A standard gradient-selected HSQC pulse sequence.

  • Number of Scans (ns): 8-32 per increment

  • Number of Increments: 256-512 in the indirect dimension (¹³C)

  • Relaxation Delay (d1): 1.5-2 seconds

  • Spectral Width (sw): 12 ppm (¹H) and 160 ppm (¹³C)

2D ¹H-¹³C HMBC:

  • Pulse Program: A standard gradient-selected HMBC pulse sequence.

  • Number of Scans (ns): 16-64 per increment

  • Number of Increments: 256-512 in the indirect dimension (¹³C)

  • Relaxation Delay (d1): 1.5-2 seconds

  • Long-range coupling delay: Optimized for a J-coupling of 8-10 Hz.

Conclusion

NMR spectroscopy, particularly ¹⁹F NMR, provides a robust and reliable platform for the structural elucidation and quantification of 5-FU metabolites in biological samples. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists in the field of drug development to investigate the metabolic fate of 5-FU and other fluorinated pharmaceuticals. The use of 2D NMR techniques further enhances the confidence in structural assignments, making NMR an indispensable tool in modern metabolomics research.

References

Methodological & Application

Quantitative Analysis of 5-Fluorouracil (5-FU) and its Metabolites by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers.[1][2] As an antimetabolite, its efficacy and toxicity are intrinsically linked to its complex intracellular metabolism.[2][3] Upon administration, 5-FU undergoes both anabolic activation to cytotoxic nucleotides and catabolic degradation to inactive products.[1][3] The balance between these pathways, which exhibits significant inter-individual variability, dictates therapeutic outcomes and adverse effects.[2] Therefore, the precise quantification of 5-FU and its key metabolites is crucial for therapeutic drug monitoring (TDM), pharmacokinetic studies, and the development of personalized medicine strategies.[4]

This document provides a detailed protocol for the simultaneous quantitative analysis of 5-Fluorouracil and its major metabolites in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This highly sensitive and specific method allows for the accurate measurement of these compounds, facilitating a deeper understanding of 5-FU pharmacology.

Principle of the Method

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) coupled with the separation power of liquid chromatography (LC). The analytes are first separated from endogenous matrix components on a reverse-phase HPLC column. Following chromatographic separation, the compounds are ionized, typically using electrospray ionization (ESI) in negative mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and their corresponding stable isotope-labeled internal standards are monitored.[5][6][7]

5-FU Metabolic Pathway

5-FU exerts its cytotoxic effects through its conversion into three active metabolites: 5-fluorouridine 5'-triphosphate (FUTP), 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP), and 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP).[8] FUTP is incorporated into RNA, disrupting its function, while FdUTP is incorporated into DNA, leading to DNA damage.[3] FdUMP inhibits thymidylate synthase (TS), a critical enzyme in DNA synthesis.[9][10] The catabolic pathway, primarily mediated by dihydropyrimidine dehydrogenase (DPD), converts over 80% of the administered 5-FU to inactive metabolites such as dihydrofluorouracil (DHFU).[1][10]

Figure 1. Simplified 5-Fluorouracil (5-FU) metabolic pathway.

Experimental Workflow

The general workflow for the quantitative analysis of 5-FU and its metabolites involves sample collection, preparation, LC-MS/MS analysis, and data processing.

Experimental_Workflow SampleCollection Biological Sample Collection (Plasma, Cells, DBS) Spiking Spike with Internal Standard (e.g., 5-Bromouracil) SampleCollection->Spiking SamplePrep Sample Preparation (Protein Precipitation or LLE) Spiking->SamplePrep Centrifugation Centrifugation SamplePrep->Centrifugation SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Evaporation Evaporation to Dryness SupernatantTransfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS_Analysis LC-MS/MS Analysis (UPLC-Triple Quadrupole MS) Reconstitution->LCMS_Analysis DataProcessing Data Processing & Quantification (Peak Integration, Calibration Curve) LCMS_Analysis->DataProcessing

Figure 2. General experimental workflow for 5-FU metabolite analysis.

Experimental Protocol

This protocol is a representative method and may require optimization for specific matrices or instrumentation.

1. Materials and Reagents

  • 5-Fluorouracil (5-FU) analytical standard

  • 5-FU metabolites analytical standards (e.g., FdUMP, FUTP)

  • Internal Standard (IS), e.g., 5-Bromouracil or stable isotope-labeled 5-FU

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid or ammonium acetate

  • Human plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Pipettes and tips

2. Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 5-FU, its metabolites, and the IS in an appropriate solvent (e.g., water or methanol).[11] Store at -20°C or below.

  • Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with water or a suitable buffer. These solutions will be used to spike into the matrix to create calibration standards and quality control (QC) samples.[6]

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of plasma sample, calibrator, or QC sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid, if applicable) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[12]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).[13]

  • Vortex briefly and centrifuge before placing in the autosampler.

4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions.

Parameter Condition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm)[6] or HILIC column for polar metabolites[7]
Column Temperature 40°C[6]
Mobile Phase A Water with 0.1% formic acid or 10 mM ammonium acetate[7][14]
Mobile Phase B Acetonitrile with 0.1% formic acid[14]
Flow Rate 0.15 - 0.4 mL/min[6][13]
Injection Volume 5 - 20 µL[11]
Gradient A linear gradient appropriate for separating the analytes of interest.
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode[5][6][13]
Ion Source Temp. Instrument dependent, e.g., 500°C
Capillary Voltage Instrument dependent, e.g., -3.0 kV
Collision Gas Argon

5. MRM Transitions

MRM transitions should be optimized by infusing individual standard solutions. The following are example transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Reference
5-Fluorouracil (5-FU)129.042.0[5]
5-Bromouracil (IS)188.942.0[5]
Propylthiouracil (IS)169.057.9[6]
FdUMP307.097.0[15]
FUTP482.9195.0[8]

Data Presentation and Performance Characteristics

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.

Table 1: Summary of Method Performance Characteristics

Parameter Typical Range/Value Reference
Linearity Range (Plasma/Blood) 0.1 µg/mL - 60 µg/mL[6]
10 ng/mL - 10,000 ng/mL[13]
2.5 ng/mL - 500 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.1 µg/mL[6]
10 ng/mL[13]
Intra-day Precision (%CV) < 15% (typically < 8.1%)[4]
Inter-day Precision (%CV) < 15% (typically < 13.3%)[4]
Accuracy (% Bias) Within ±15% (typically 95-114%)[4]
Recovery > 85%[16]

Table 2: Quantitative Data for Intracellular 5-FU Nucleotides in PBMCs

Analyte Validated Concentration Range (nM) Accuracy (% Deviation) Precision (%CV) Reference
FUTP0.488 - 19.9-2.2 to 7.0≤ 4.9[8]
FdUTP1.66 - 67.7-2.2 to 7.0≤ 4.9[8]
FdUMP0.748 - 30.7-2.2 to 7.0≤ 4.9[8]

Conclusion

The LC-MS/MS method described provides a robust, sensitive, and specific tool for the quantitative analysis of 5-FU and its active metabolites in biological matrices. This application is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling, therapeutic drug monitoring, and advancing cancer treatment through personalized dosing strategies. The detailed protocol and performance characteristics serve as a comprehensive guide for researchers and clinicians in the field of oncology and drug development.

References

Application Notes and Protocols for 5-Fluorouracil (5-FU) Pharmacokinetic Studies in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluorouracil (5-FU) is a cornerstone antimetabolite chemotherapy agent used in the treatment of various solid tumors, including those of the gastrointestinal tract, breast, head, and neck.[1] The cytotoxic effects of 5-FU are achieved through the inhibition of thymidylate synthase and the incorporation of its metabolites into RNA and DNA, which ultimately leads to cell death.[2][3] However, the clinical application of 5-FU is complicated by significant inter-individual pharmacokinetic variability, which can lead to unpredictable toxicity and therapeutic outcomes.[3][4]

The primary enzyme responsible for the catabolism of over 80% of administered 5-FU is dihydropyrimidine dehydrogenase (DPD).[3][4][5] Variations in DPD activity are a major contributor to the pharmacokinetic variability observed among patients.[4] Therefore, monitoring plasma concentrations of 5-FU is a critical tool for optimizing dosing, minimizing toxicity, and personalizing therapy.[3][5][6] These application notes provide detailed protocols for the quantification of 5-FU in plasma, supporting pharmacokinetic studies and therapeutic drug monitoring (TDM).

Experimental Design and Considerations

A robust experimental design is crucial for accurate pharmacokinetic analysis. Key considerations include the dosing regimen, blood sampling schedule, and sample handling to ensure analyte stability.

  • Dosing and Administration: 5-FU can be administered as an intravenous (IV) bolus or a continuous infusion.[4][7] The administration schedule significantly impacts the plasma concentration profile. For example, IV bolus administration leads to a rapid peak concentration followed by a swift decline, with an elimination half-life of 8-20 minutes.[4][7]

  • Blood Sampling: Blood samples should be collected at multiple time points to accurately characterize the concentration-time curve. For bolus administration, frequent sampling is required shortly after the dose, while for continuous infusions, sampling can be done to confirm steady-state concentrations.[8][9]

  • Sample Handling and Stability: A critical pre-analytical step is the inhibition of DPD activity immediately after blood collection to prevent the rapid ex vivo degradation of 5-FU.[10][11] Gimeracil is an effective DPD inhibitor used for this purpose.[10][11] Blood samples are typically collected in tubes containing an anticoagulant like EDTA, and plasma should be separated promptly by centrifugation.

Experimental Workflow for 5-FU Pharmacokinetic Analysis

The overall process from patient sample collection to data analysis follows a standardized workflow to ensure reproducibility and accuracy.

G cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Patient Patient Dosing (IV Bolus or Infusion) Blood Blood Sampling (EDTA tubes + DPD Inhibitor) Patient->Blood Time Points Plasma Plasma Separation (Centrifugation) Blood->Plasma Spike Spike Internal Standard (e.g., 5-BU, ¹³C¹⁵N₂-5-FU) Plasma->Spike Extraction Sample Extraction (LLE or Protein Precipitation) Spike->Extraction Analysis LC-MS/MS or HPLC-UV Analysis Extraction->Analysis Data Data Processing (Peak Integration & Quantification) Analysis->Data PK Pharmacokinetic Modeling (AUC, Cmax, t½ Calculation) Data->PK G cluster_activation Intracellular Anabolism cluster_targets Cytotoxic Mechanisms FU 5-Fluorouracil (5-FU) FUMP FUMP FU->FUMP Activation FUDP FUDP FUMP->FUDP FdUMP FdUMP FUMP->FdUMP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA RNA Dysfunction FUTP->RNA TS Thymidylate Synthase (TS) FdUMP->TS Inhibition FdUTP FdUTP FdUDP->FdUTP DNA DNA Damage FdUTP->DNA Death Cell Death (Apoptosis) TS->Death dNTP pool imbalance RNA->Death DNA->Death

References

Application Notes and Protocols for NMR Spectroscopy of 13C,15N Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of fundamental and advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the analysis of 13C and 15N isotopically labeled compounds, with a primary focus on proteins and other biomolecules. These methods are instrumental in modern structural biology and drug discovery, enabling detailed characterization of molecular structure, dynamics, and interactions at atomic resolution.

Introduction to Heteronuclear NMR of Labeled Compounds

The uniform or selective incorporation of 13C and 15N isotopes into proteins and other biomolecules is a prerequisite for a wide range of powerful NMR experiments.[1][2] The low natural abundance of these isotopes (~1.1% for 13C and ~0.4% for 15N) makes heteronuclear NMR experiments on unlabeled samples exceedingly challenging.[3] Isotopic labeling overcomes this limitation, enabling a suite of multi-dimensional experiments that correlate the chemical shifts of 1H, 13C, and 15N nuclei, thereby resolving spectral overlap and providing the necessary information for resonance assignment and structure determination.[1][2]

The most common labeling strategy for recombinant proteins involves expression in minimal media supplemented with 15NH4Cl and 13C-glucose as the sole nitrogen and carbon sources, respectively.[2]

Section 1: Foundational 2D Heteronuclear Correlation Experiments

Two-dimensional heteronuclear correlation spectroscopy is the cornerstone of NMR studies on labeled biomolecules. The most fundamental of these are the 1H-15N and 1H-13C Heteronuclear Single Quantum Coherence (HSQC) experiments.

1H-15N HSQC: The Protein Fingerprint

The 2D 1H-15N HSQC spectrum is often referred to as the "fingerprint" of a protein, as it displays a peak for each backbone amide group (except for proline) and for nitrogen-containing side chains (Asn, Gln, Trp, His).[3] This experiment is highly sensitive to the local chemical environment and conformation of the protein, making it an excellent tool for assessing sample integrity, folding, and for studying interactions with ligands.[4]

Magnetization Transfer Pathway: The experiment begins with the transfer of magnetization from the amide proton (1H) to its directly attached 15N nucleus via the one-bond J-coupling (¹JNH). Following a chemical shift evolution period for the 15N nucleus, the magnetization is transferred back to the 1H for detection.[5]

G Hn ¹Hn N15 ¹⁵N Hn->N15 INEPT (¹JNH) N15->N15 Hn_detect ¹Hn (detection) N15->Hn_detect retro-INEPT (¹JNH)

Magnetization transfer in a ¹H-¹⁵N HSQC experiment.

1. Sample Preparation:

  • Concentration: 0.1 - 1 mM of 15N or 13C,15N-labeled protein.[6] For initial screening, concentrations as low as 20 µM may be sufficient with modern cryoprobes.[3]

  • Buffer: A suitable buffer at the desired pH, typically containing 5-10% D₂O for the lock signal.

  • It is crucial to ensure the sample is stable and free of aggregation.

2. Spectrometer Setup and Calibration:

  • Tune and match the probe for ¹H and ¹⁵N frequencies.

  • Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

  • Optimize the spectral widths in both dimensions. A typical ¹H dimension is ~12-16 ppm centered around the water resonance (4.7 ppm), and the ¹⁵N dimension is ~30-35 ppm centered at ~118 ppm.

3. Data Acquisition Parameters:

  • Use a sensitivity-enhanced pulse sequence with gradient selection (e.g., hsqcetf3gpsi on Bruker spectrometers).[7]

  • For doubly labeled samples, enable ¹³C decoupling during acquisition by defining the appropriate option (e.g., -DLABEL_CN).[7]

  • Number of scans (ns): Dependent on sample concentration, typically 8, 16, or 32.

  • Number of increments in t₁ (¹⁵N): 128-256 complex points for good resolution.

  • Recycle delay (d1): 1.0 - 1.5 seconds.

4. Data Processing:

  • Apply a squared sine-bell window function in both dimensions.

  • Zero-fill the data to at least double the number of acquired points.

  • Perform Fourier transformation.

  • Phase correct the spectrum manually.

1H-13C HSQC: Probing Carbon-Proton Correlations

The 2D 1H-13C HSQC experiment provides correlations for all protonated carbon atoms, including backbone Cα and side-chain carbons. This is essential for side-chain resonance assignment and for studying the effects of mutations or ligand binding on the entire protein structure.

Magnetization Transfer Pathway: Similar to the 1H-15N HSQC, magnetization is transferred from a proton to its directly attached 13C via the ¹JCH coupling, evolves during t₁, and is then transferred back to the proton for detection.

G Hc ¹Hc C13 ¹³C Hc->C13 INEPT (¹JCH) C13->C13 Hc_detect ¹Hc (detection) C13->Hc_detect retro-INEPT (¹JCH)

Magnetization transfer in a ¹H-¹³C HSQC experiment.

1. Sample Preparation:

  • Requires a 13C-labeled or 13C,15N-labeled protein at a concentration of 0.1 - 1 mM.

2. Spectrometer Setup and Calibration:

  • Tune and match the probe for ¹H and ¹³C frequencies.

  • Calibrate the 90° pulse widths for both ¹H and ¹³C.

  • Optimize the spectral widths. The ¹H dimension is typically ~12-16 ppm. The ¹³C dimension can be broad (~160 ppm to cover both aliphatic and aromatic regions) or optimized for a specific region (e.g., ~40-50 ppm for the Cα region).[8]

3. Data Acquisition Parameters:

  • Use a gradient-selected pulse sequence (e.g., ghsqc on Varian/Agilent spectrometers).[8]

  • Number of scans (ns): Typically 2-16, depending on concentration.

  • Number of increments in t₁ (¹³C): 128-512 complex points.

  • Recycle delay (d1): ~1 second.[8]

4. Data Processing:

  • Similar processing steps as for the 1H-15N HSQC, using appropriate window functions and zero-filling.

Section 2: Triple-Resonance Experiments for Sequential Backbone Assignment

For proteins larger than ~10 kDa, the spectral overlap in 2D experiments becomes a significant challenge for complete resonance assignment. Triple-resonance experiments, which utilize through-bond scalar couplings to correlate three different nuclei (¹H, ¹⁵N, and ¹³C), are essential for the sequential assignment of the protein backbone.[9] These are 3D experiments that provide an additional dimension of chemical shifts, greatly enhancing spectral resolution.

The most common set of experiments for backbone assignment are the HNCO and HNCA, often complemented by the HN(CO)CA.

The HNCO Experiment

The HNCO experiment correlates the amide proton (Hᵢ) and nitrogen (Nᵢ) of one residue with the carbonyl carbon (COᵢ₋₁) of the preceding residue.[10] This provides a direct link between adjacent amino acids in the protein sequence.

Magnetization Transfer Pathway:

G Hn_i ¹Hn(i) N15_i ¹⁵N(i) Hn_i->N15_i ¹JNH N15_i->N15_i CO_i_minus_1 ¹³CO(i-1) N15_i->CO_i_minus_1 ¹JN,CO Hn_i_detect ¹Hn(i) (detection) N15_i->Hn_i_detect ¹JNH CO_i_minus_1->N15_i CO_i_minus_1->CO_i_minus_1

Magnetization transfer pathway for the HNCO experiment.

1. Sample and Spectrometer Setup:

  • Requires a uniformly 13C,15N-labeled protein.

  • Follow the general setup procedures for triple-resonance experiments, ensuring proper tuning and calibration of ¹H, ¹³C, and ¹⁵N channels.

2. Data Acquisition Parameters:

  • Use a gradient-enhanced, sensitivity-enhanced pulse sequence (e.g., hncogp3d).[11]

  • ¹H dimension (direct): ~12-16 ppm spectral width.

  • ¹⁵N dimension (indirect, t₂): ~30-35 ppm spectral width, 32-64 increments.

  • ¹³CO dimension (indirect, t₁): ~15-20 ppm spectral width (centered around 175 ppm), 64-128 increments.

  • Number of scans (ns): 8-16.

  • Recycle delay (d1): ~1.0-1.5 seconds.

3. Data Processing:

  • Process the data using software like NMRPipe.[12]

  • Apply appropriate window functions (e.g., squared sine-bell) and zero-fill in all three dimensions.

  • Perform Fourier transformation and phase correction.

The HNCA Experiment

The HNCA experiment correlates the amide proton (Hᵢ) and nitrogen (Nᵢ) of a residue with the alpha-carbon of the same residue (Cαᵢ) and the alpha-carbon of the preceding residue (Cαᵢ₋₁).[6][13] This provides both intra- and inter-residue correlations, which are key for sequential assignment.

Magnetization Transfer Pathway:

G cluster_ca Hn_i ¹Hn(i) N15_i ¹⁵N(i) Hn_i->N15_i ¹JNH N15_i->N15_i Ca_i ¹³Cα(i) N15_i->Ca_i ¹JN,Cα Ca_i_minus_1 ¹³Cα(i-1) N15_i->Ca_i_minus_1 ²JN,Cα Hn_i_detect ¹Hn(i) (detection) N15_i->Hn_i_detect ¹JNH Ca_i->N15_i Ca_i->Ca_i Ca_i_minus_1->N15_i Ca_i_minus_1->Ca_i_minus_1

Magnetization transfer pathway for the HNCA experiment.

1. Sample and Spectrometer Setup:

  • As for the HNCO experiment.

2. Data Acquisition Parameters:

  • Use a gradient-enhanced pulse sequence (e.g., hncagp3d).[14]

  • ¹H dimension (direct): ~12-16 ppm spectral width.

  • ¹⁵N dimension (indirect, t₂): ~30-35 ppm spectral width, 32-64 increments.

  • ¹³Cα dimension (indirect, t₁): ~25-30 ppm spectral width (centered around 58 ppm), 64-128 increments.

  • Number of scans (ns): 8-32.

  • Recycle delay (d1): ~1.0-1.5 seconds.

3. Data Processing:

  • Follow the same procedure as for the HNCO experiment.

Section 3: Data Presentation

Quantitative data from these experiments are crucial for analysis. The following tables summarize typical chemical shift ranges and J-coupling constants for amino acids in proteins.

Table 1: Typical ¹³C and ¹⁵N Chemical Shift Ranges in Proteins
Atom Type¹³C Chemical Shift Range (ppm)¹⁵N Chemical Shift Range (ppm)
Backbone NN/A105 - 135
Backbone Cα40 - 70N/A
Backbone Cβ15 - 70N/A
Backbone CO170 - 185N/A
Asn/Gln side chain NH₂N/A~110-115
Trp side chain NεHN/A~125-130
Arg side chain NεHN/A~80-90

Note: Chemical shifts are highly sensitive to the local environment, including secondary structure, and can vary from these ranges.[1][15][16]

Table 2: Important J-Coupling Constants for Backbone Assignment
CouplingTypical Value (Hz)Application
¹J(N,H)~92Magnetization transfer in all H-N based experiments
¹J(Cα,Hα)~140Magnetization transfer in C-H based experiments
¹J(N,Cα)~11Intra-residue correlation (HNCA)
²J(N,Cα)~7Inter-residue correlation (HNCA)
¹J(N,CO)~15Inter-residue correlation (HNCO)
³J(HN,Hα)4 - 10Dihedral angle (φ) determination

Source: Values are typical and can vary based on conformation.[17][18][19]

Section 4: Experimental and Data Analysis Workflow

The overall process from sample preparation to structure determination involves a series of logical steps.

G cluster_sample Sample Preparation cluster_data Data Acquisition cluster_analysis Data Analysis & Structure Calculation Expression Protein Expression (¹³C, ¹⁵N media) Purification Protein Purification Expression->Purification NMR_Sample NMR Sample Prep (Buffer, D₂O) Purification->NMR_Sample HSQC 2D ¹H-¹⁵N HSQC (Fingerprint, Quality Check) NMR_Sample->HSQC Triple_Res 3D Triple-Resonance (HNCO, HNCA, etc.) HSQC->Triple_Res NOESY 3D NOESY Experiments Triple_Res->NOESY Processing Data Processing (FT, Phasing) Triple_Res->Processing NOESY->Processing Assignment Resonance Assignment (Backbone & Sidechain) Processing->Assignment Restraints Generate Restraints (NOEs, Dihedral Angles) Assignment->Restraints Structure Structure Calculation & Refinement Restraints->Structure Validation Structure Validation Structure->Validation

Overall workflow for protein structure determination by NMR.

The initial 2D ¹H-¹⁵N HSQC spectrum serves as a crucial quality control step before proceeding with the more time-consuming 3D experiments.[4] Once the suite of 3D spectra is acquired, the data are processed, and the resonance assignment process begins. This involves sequentially linking the signals from adjacent residues using the correlations observed in the HNCO and HNCA spectra. Following assignment, distance restraints from NOESY experiments and dihedral angle restraints from J-coupling measurements are used to calculate and refine the 3D structure of the protein.[20][21]

References

Application Notes and Protocols: Mass Spectrometry Fragmentation Analysis of Isotopically Labeled Dihydrofurano[2,3-b]furan-2-one (DHFU)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis and as tracers to elucidate metabolic pathways. Dihydrofurano[2,3-b]furan-2-one (DHFU) represents a core chemical scaffold found in various natural products and pharmacologically active molecules. Understanding the mass spectrometric fragmentation pattern of its labeled analogues is crucial for their unambiguous identification and quantification in complex biological matrices.

These application notes provide a detailed overview of the predicted mass spectrometry fragmentation pattern of stable isotope-labeled DHFU. The document outlines a comprehensive protocol for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and presents hypothetical data to guide researchers in their experimental design and data interpretation.

Predicted Fragmentation Pattern of Labeled DHFU

While direct experimental data for labeled DHFU is not extensively published, the fragmentation pattern can be predicted based on the well-established fragmentation of related lactones and furanone structures.[1][2][3][4][5] The core structure of DHFU contains a lactone (five-membered ring ester) fused to a dihydrofuran ring. Common fragmentation pathways for such structures under collision-induced dissociation (CID) involve neutral losses of small molecules like carbon monoxide (CO) and water (H₂O).[2]

For a hypothetical ¹³C₃-labeled DHFU, where three carbon atoms in the core structure are replaced with ¹³C, the mass shift of the precursor and fragment ions will be +3 Da compared to the unlabeled compound. The primary fragmentation is expected to involve the loss of CO from the lactone moiety.

Proposed Fragmentation Pathway:

A key fragmentation pathway for lactones involves the loss of carbon monoxide (CO).[1][2] For ¹³C-labeled DHFU, the position of the label will determine the mass of the lost CO molecule. If one of the labeled carbons is the carbonyl carbon of the lactone, a loss of ¹³CO would be observed.

fragmentation_pathway precursor [¹³C₃-DHFU+H]⁺ (Precursor Ion) fragment1 [M+H-¹³CO]⁺ (Product Ion 1) precursor->fragment1 Loss of ¹³CO fragment2 [M+H-CO]⁺ (Product Ion 2) precursor->fragment2 Loss of CO fragment3 Further Fragments fragment1->fragment3 fragment2->fragment3

Caption: Predicted fragmentation of labeled DHFU.

Quantitative Data Summary

The following tables summarize the hypothetical quantitative data for the analysis of unlabeled and ¹³C₃-labeled DHFU using LC-MS/MS. This data is for illustrative purposes to demonstrate the expected mass shifts and relative intensities.

Table 1: Mass Transitions for Unlabeled and Labeled DHFU

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
DHFU (Unlabeled)127.03999.04415
¹³C₃-DHFU130.049101.05415
¹³C₃-DHFU130.049102.05115

Table 2: Expected Relative Abundance of Fragment Ions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Relative Abundance (%)
DHFU (Unlabeled)127.03999.044100
¹³C₃-DHFU130.049101.05470
¹³C₃-DHFU130.049102.05130

Experimental Protocol: LC-MS/MS Analysis of Labeled DHFU

This protocol describes a general method for the analysis of labeled DHFU in a biological matrix, such as plasma.

4.1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the labeled DHFU as an internal standard (concentration to be optimized based on the expected analyte concentration).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

4.2. Liquid Chromatography Conditions

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

4.3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile + Labeled DHFU) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms data Data Analysis ms->data

Caption: Experimental workflow for DHFU analysis.

Conclusion

This document provides a foundational guide for the mass spectrometric analysis of labeled DHFU. The predicted fragmentation patterns and the detailed experimental protocol offer a starting point for researchers to develop and validate their own quantitative assays. The use of stable isotope-labeled internal standards, coupled with a robust LC-MS/MS method, will enable accurate and precise quantification of DHFU and its metabolites in various biological matrices, thereby facilitating critical research in drug development and metabolism. Researchers should note that the provided fragmentation data is predictive and should be confirmed experimentally.

References

Application Notes and Protocols for 5-FU Metabolite Analysis in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sample preparation and analysis of 5-fluorouracil (5-FU) and its metabolites in various biological matrices. The methodologies outlined are essential for pharmacokinetic studies, therapeutic drug monitoring, and research into the mechanisms of 5-FU action and resistance.

Introduction

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent for treating various solid tumors, including colorectal, breast, and head and neck cancers.[1][2] As a prodrug, 5-FU undergoes intracellular conversion to several active metabolites, such as 5-fluorouridine triphosphate (FUTP), 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), and 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which exert cytotoxic effects by interfering with RNA and DNA synthesis.[3][4][5][6] The catabolism of 5-FU, primarily by dihydropyrimidine dehydrogenase (DPD), leads to inactive metabolites like dihydrofluorouracil (DHFU) and α-fluoro-β-alanine (FBAL).[5][7][8] Accurate quantification of 5-FU and its metabolites in biological matrices is crucial for optimizing therapeutic regimens and understanding inter-individual variability in drug response and toxicity.[1][9] This document provides detailed sample preparation protocols for plasma, urine, and cell cultures, primarily for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Metabolic Pathway of 5-Fluorouracil

The metabolic activation and catabolism of 5-FU is a complex process involving multiple enzymatic steps. Understanding this pathway is critical for interpreting analytical results.

5-FU Metabolic Pathway cluster_anabolic Anabolic Pathway (Activation) cluster_catabolic Catabolic Pathway (Inactivation) FU 5-Fluorouracil (5-FU) FURD 5-Fluorouridine (FUrd) FU->FURD UP FUMP 5-Fluorouridine Monophosphate (FUMP) FU->FUMP OPRT FdURD 5-Fluoro-2'-deoxyuridine (FdUrd) FU->FdURD TP DHFU Dihydrofluorouracil (DHFU) FU->DHFU DPD FURD->FUMP UK FUDP 5-Fluorouridine Diphosphate (FUDP) FUMP->FUDP NMPK FUTP 5-Fluorouridine Triphosphate (FUTP) FUDP->FUTP NDPK FdUDP 5-Fluoro-2'-deoxyuridine Diphosphate (FdUDP) FUDP->FdUDP RR RNA RNA Incorporation FUTP->RNA FdUMP 5-Fluoro-2'-deoxyuridine Monophosphate (FdUMP) FdURD->FdUMP TK FdUMP->FdUDP NMPK DNA DNA Incorporation & Synthesis Inhibition FdUMP->DNA Inhibits TS FdUDP->FdUMP FdUTP 5-Fluoro-2'-deoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP NDPK FdUTP->DNA FUPA α-Fluoro-β-ureidopropionic acid (FUPA) DHFU->FUPA DPYS FBAL α-Fluoro-β-alanine (FBAL) FUPA->FBAL UPB1 UP_OPRT UP / OPRT UK UK NMPK_NDPK1 NMPK / NDPK NMPK_NDPK2 NMPK / NDPK TP TP TK TK RR RR NMPK_NDPK3 NMPK / NDPK TS TS DPD DPD DPYS DPYS UPB1 UPB1 Protein_Precipitation_Workflow start Start: Plasma/Cell Lysate add_is Add Internal Standard start->add_is add_solvent Add Cold Acetonitrile add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate supernatant->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Liquid_Liquid_Extraction_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate collect_organic->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis Solid_Phase_Extraction_Workflow start Start: Urine Sample preprocess Pre-process Sample (Dilute) start->preprocess load Load Sample preprocess->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash dry Dry Cartridge wash->dry elute Elute Analytes dry->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application Notes and Protocols for the Analytical Method Development of 5-Fluorouracil and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU), a fluorinated pyrimidine analog, has been a cornerstone of chemotherapy for various solid tumors, including colorectal, breast, and head and neck cancers, for over four decades.[1][2][3] Its therapeutic efficacy is dependent on its conversion to active metabolites that disrupt DNA and RNA synthesis in rapidly dividing cancer cells.[4] However, the clinical use of 5-FU is complicated by significant inter-individual variability in its metabolism, which can lead to unpredictable toxicity and therapeutic outcomes.[2][5] Therefore, therapeutic drug monitoring (TDM) of 5-FU and its key metabolites is crucial for optimizing dosing strategies, minimizing adverse effects, and improving patient outcomes.

This document provides detailed application notes and protocols for the development of a robust and sensitive analytical method for the simultaneous quantification of 5-Fluorouracil and its major metabolites, such as 5-fluoro-2'-deoxyuridine (FUDR), 5-fluorouridine (FUR), and α-fluoro-β-alanine (FBAL), in biological matrices. The methodologies described herein are primarily based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which has emerged as the preferred technique due to its high selectivity and sensitivity.[1][3]

Metabolic Pathway of 5-Fluorouracil

The metabolic conversion of 5-FU is a complex process involving both anabolic (activation) and catabolic (degradation) pathways.[2][4][6] Understanding these pathways is essential for identifying the key analytes for monitoring and interpreting the resulting data.

The anabolic pathway converts 5-FU into its active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[4][7] FdUMP inhibits thymidylate synthase, a critical enzyme in DNA synthesis, while FdUTP and FUTP are incorporated into DNA and RNA, respectively, leading to cellular damage.[4]

The catabolic pathway, primarily occurring in the liver, is responsible for the degradation of more than 80% of the administered 5-FU dose.[6][8] The rate-limiting enzyme in this pathway is dihydropyrimidine dehydrogenase (DPD).[6] DPD converts 5-FU to dihydrofluorouracil (DHFU), which is further metabolized to α-fluoro-β-ureidopropionate (FUPA) and subsequently to α-fluoro-β-alanine (FBAL).[6] Genetic variations in the DPD gene can lead to decreased enzyme activity, resulting in severe 5-FU toxicity.[6]

Figure 1: Metabolic pathway of 5-Fluorouracil (5-FU).

Experimental Protocols

The following protocols provide a general framework for the simultaneous quantification of 5-FU and its metabolites in plasma. Method optimization and validation are essential for each specific application.

Sample Preparation

The choice of sample preparation technique is critical for removing interferences and concentrating the analytes. Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly used methods.[3]

Protocol: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution (e.g., 5-Bromo-uracil or stable isotope-labeled 5-FU).[9]

  • Add 500 µL of extraction solvent (e.g., ethyl acetate containing 1% formic acid).[10]

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[10]

  • Vortex for 30 seconds and inject into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem Mass Spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[10]

  • Mobile Phase A: 0.1% Formic acid in water.[11]

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.[9]

  • Column Temperature: 40°C.[12]

  • Injection Volume: 5-10 µL.[9]

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Electrospray Ionization (ESI), negative or positive mode. Negative mode is often used for 5-FU.[12]

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: These need to be optimized for each analyte and internal standard. For example:

    • 5-FU: m/z 129 -> 42[13]

    • FBAL: m/z 122 -> 78 (example, requires optimization)

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Collection IS_add Addition of Internal Standard Plasma->IS_add Extraction Liquid-Liquid or Solid-Phase Extraction IS_add->Extraction Evap Evaporation Extraction->Evap Recon Reconstitution Evap->Recon Injection Injection into LC-MS/MS Recon->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Reporting Results Quantification->Report

Figure 2: General experimental workflow for 5-FU analysis.

Data Presentation: Quantitative Method Parameters

The following table summarizes typical quantitative performance data for LC-MS/MS methods for 5-FU and its metabolites. These values can serve as a benchmark during method development and validation.

AnalyteMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%)Reference
5-Fluorouracil (5-FU) Plasma20 - 200020< 10%95 - 114%[10][14]
Plasma20 - 100020< 20%±10%[9]
Dried Blood Spot100 - 60,000100< 15%85 - 115%[12]
Plasma0.1 - 500.1< 10%N/A[3]
5-FUH2 Plasma20 - 100020< 20%±10%[9]
Uracil (U) Plasma0.01 - 10 µM0.01 µM< 15%N/A[5]
5,6-dihydrouracil (UH2) Plasma0.1 - 10 µM0.1 µM< 15%N/A[5]

Note: LLOQ (Lower Limit of Quantification), %RSD (Relative Standard Deviation). This table is a compilation of data from multiple sources and specific values will vary depending on the exact methodology and instrumentation used.

Conclusion

The development of a robust and validated analytical method for 5-Fluorouracil and its metabolites is essential for both clinical therapeutic drug monitoring and preclinical research. The LC-MS/MS-based protocols outlined in this document provide a solid foundation for establishing a highly sensitive and specific assay. Careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection, followed by rigorous validation, will ensure the generation of high-quality data to guide personalized 5-FU therapy and advance our understanding of its complex pharmacology.

References

Application Notes and Protocols: The Use of Labeled Standards in Clinical Pharmacology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of drug development and clinical research, the precision and accuracy of bioanalytical assays are of utmost importance. The quantitative analysis of drugs and their metabolites in biological matrices informs critical decisions in pharmacokinetics, pharmacodynamics, and toxicology.[1] The use of internal standards is a fundamental aspect of robust bioanalytical methodology, with stable isotope-labeled internal standards (SIL-IS) being recognized as the gold standard, particularly for liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1][2][3] These standards are crucial for compensating for variability during sample preparation and analysis, thereby ensuring the integrity and validity of bioanalytical results.[4][5]

The Role of Labeled Standards in Mitigating Assay Variability

Bioanalytical methods are susceptible to various sources of error that can compromise accuracy and precision. These include variability in sample preparation, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.[1][5] An ideal internal standard is a compound with physicochemical properties very similar to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls.[1] By monitoring the ratio of the analyte response to the IS response, variations introduced during the analytical process can be effectively normalized.[1][5]

Stable isotope-labeled internal standards, such as those containing deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are considered the most appropriate for quantitative bioanalysis.[2][3] They have nearly identical chemical and physical properties to the target analyte, ensuring consistent behavior during sample extraction and chromatographic separation.[5]

Data Presentation: The Impact of Labeled Standards on Assay Performance

The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of a bioanalytical method compared to using a structural analog or no internal standard.

Table 1: Comparison of Bioanalytical Assay Performance With and Without a Stable Isotope-Labeled Internal Standard (SIL-IS)

ParameterWithout Internal StandardWith Analog Internal StandardWith Stable Isotope-Labeled Internal Standard (SIL-IS)
Accuracy (% Bias) ± 25%-3.2%[6]+0.3%[6]
Precision (% CV) > 15%8.6%[6]7.6%[6]
Lower Limit of Quantitation (LLOQ) HigherIntermediateLower
Susceptibility to Matrix Effects HighModerateLow

Data is illustrative and based on typical performance improvements reported in the literature.

Table 2: Bioanalytical Method Validation Acceptance Criteria (based on FDA and EMA Guidelines)

ParameterAcceptance Criteria
Accuracy Within ±15% of the nominal value (±20% at LLOQ)[7]
Precision (CV) ≤15% (≤20% at LLOQ)[7]
Selectivity No significant interfering peaks at the retention time of the analyte and IS.[7]
Matrix Effect The CV of the slope of calibration curves in different lots of matrix should be ≤15%.
Recovery Should be consistent, precise, and reproducible.

LLOQ: Lower Limit of Quantitation; CV: Coefficient of Variation.

Experimental Protocols

Protocol 1: General Bioanalytical Method for a Small Molecule Drug in Human Plasma using a Stable Isotope-Labeled Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of a small molecule drug in human plasma using LC-MS/MS with a stable isotope-labeled internal standard.

1. Materials and Reagents:

  • Analyte of interest

  • Stable isotope-labeled internal standard (SIL-IS)

  • Control human plasma (with appropriate anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

  • Prepare a primary stock solution of the analyte and the SIL-IS in methanol at a concentration of 1 mg/mL.

  • Prepare a series of working solutions for the calibration curve by serially diluting the analyte stock solution with methanol/water (50:50, v/v).

  • Prepare a working solution of the SIL-IS at a suitable concentration (e.g., 100 ng/mL) in methanol/water (50:50, v/v).

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the SIL-IS working solution.

  • Vortex mix for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to achieve separation of the analyte from endogenous interferences.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Monitor the specific precursor-to-product ion transitions for the analyte and the SIL-IS.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the SIL-IS.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators using a weighted linear regression.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Visualizations

Diagram 1: Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Urine, etc.) Add_IS Addition of Labeled Internal Standard Sample->Add_IS Extraction Extraction (e.g., Protein Precipitation, LLE, SPE) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Integration->Ratio_Calculation Calibration_Curve Calibration Curve Construction Ratio_Calculation->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: A typical bioanalytical workflow using a labeled internal standard.

Diagram 2: Role of Labeled Standards in Mitigating Variability

Mitigating_Variability cluster_sources Sources of Analytical Variability Sample_Prep Sample Preparation (e.g., extraction loss) Analyte Analyte Signal Sample_Prep->Analyte Labeled_Standard Labeled Standard Signal Sample_Prep->Labeled_Standard Matrix_Effects Matrix Effects (Ion Suppression/Enhancement) Matrix_Effects->Analyte Matrix_Effects->Labeled_Standard Instrument_Drift Instrumental Drift Instrument_Drift->Analyte Instrument_Drift->Labeled_Standard Ratio Analyte / Labeled Standard Ratio Analyte->Ratio Labeled_Standard->Ratio Accurate_Quant Accurate & Precise Quantification Ratio->Accurate_Quant

Caption: How labeled standards correct for analytical variability.

References

Application Notes and Protocols for Metabolic Flux Analysis of 5-Fluorouracil Using Labeled Isotopes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU) remains a cornerstone of chemotherapy for various solid tumors, including colorectal and breast cancers.[1] Its primary mechanism of action involves the disruption of nucleotide synthesis and incorporation into RNA and DNA, leading to cytotoxicity.[1][2] However, the efficacy of 5-FU is often limited by innate or acquired drug resistance. Metabolic reprogramming is a hallmark of cancer, and understanding how 5-FU alters cellular metabolism is crucial for optimizing its therapeutic use and overcoming resistance.[3]

Metabolic flux analysis (MFA) using stable isotopes is a powerful technique to quantify the rates (fluxes) of metabolic pathways, providing a dynamic view of cellular metabolism that endpoint metabolite measurements cannot offer.[4][5] By tracing the fate of isotopically labeled substrates, such as ¹³C-glucose or ¹³C-glutamine, in 5-FU-treated cells, researchers can elucidate the specific metabolic rewiring that occurs in response to the drug. These insights can help identify novel therapeutic targets to enhance 5-FU efficacy and develop biomarkers to predict treatment response.

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis to investigate the effects of 5-FU on cancer cell metabolism.

Key Metabolic Pathways Affected by 5-Fluorouracil

5-FU is a uracil analogue that, upon cellular uptake, is converted into three active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[2] These metabolites exert their cytotoxic effects through two main mechanisms:

  • Inhibition of Thymidylate Synthase (TS): FdUMP forms a stable ternary complex with thymidylate synthase and 5,10-methylenetetrahydrofolate, inhibiting the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis and repair.[2][6] This leads to an imbalance in the deoxynucleotide pool.

  • Incorporation into DNA and RNA: FdUTP and FUTP can be incorporated into DNA and RNA, respectively, leading to DNA damage and disruption of RNA synthesis and function.[2]

The metabolic consequences of these actions are profound and can be traced using isotopic labeling. Key pathways to investigate include:

  • Pyrimidine Metabolism: 5-FU directly perturbs this pathway, leading to an accumulation of uracil-related metabolites and an "overflow metabolism" characterized by the increased export of uridine and deoxyuridine.[7]

  • Pentose Phosphate Pathway (PPP): The PPP is a major source of NADPH for reductive biosynthesis and antioxidant defense, and a precursor for nucleotide synthesis. 5-FU treatment has been shown to decrease PPP activity, leading to reduced NADPH levels and increased oxidative stress.[3]

  • Glycolysis and Tricarboxylic Acid (TCA) Cycle: Cancer cells often exhibit altered glucose metabolism (the Warburg effect). 5-FU can influence the flux of glucose-derived carbons into the TCA cycle, impacting cellular bioenergetics.[3]

  • One-Carbon Metabolism: This network is interconnected with nucleotide synthesis and is implicated in the cellular response to 5-FU.[7]

Data Presentation

The following tables summarize quantitative data on the metabolic effects of 5-FU from published studies. These data highlight the significant metabolic reprogramming induced by 5-FU treatment in cancer cells.

Table 1: Relative Changes in Intracellular Metabolite Levels in Response to 5-FU Treatment. [7]

MetaboliteFold Change vs. Control
5-FUIncreased
DeoxyuridineIncreased
dUMPIncreased
UridineIncreased (at high 5-FU concentrations)
PyruvateDecreased (at high 5-FU concentrations)
LactateDecreased (at high 5-FU concentrations)
HypoxanthineIncreased
NADH/NAD+ RatioIncreased
GSH/GSSG RatioDecreased
ATP/ADP RatioDecreased

Table 2: Effects of 5-FU on Glucose Metabolism and Bioenergetics in 5-FU Resistant Colon Cancer Cells. [3]

Metabolic Parameter5-FU Treated vs. Untreated Resistant Cells
Pentose Phosphate Pathway (PPP) Activity90% reduction
NADPH LevelsDecreased
Reactive Oxygen Species (ROS) ProductionIncreased
CO₂ Production from [¹⁴C]glucoseIncreased
Oxygen Consumption Rate (Basal)Significantly higher
Oxygen Consumption Rate (FCCP-uncoupled)Significantly higher

Experimental Protocols

This section provides a detailed protocol for conducting a metabolic flux analysis experiment to investigate the effects of 5-FU using a ¹³C-labeled glucose tracer.

Protocol 1: ¹³C-Glucose Tracing in 5-FU Treated Cancer Cells

1. Cell Culture and 5-FU Treatment:

1.1. Seed cancer cells of interest in 6-well plates at a density that allows for approximately 80% confluency at the time of harvest. 1.2. Allow cells to adhere and grow overnight in their standard growth medium. 1.3. Treat the cells with the desired concentration of 5-FU (and a vehicle control) for a specified duration (e.g., 24-72 hours). The concentration and duration should be determined based on dose-response curves for the specific cell line.

2. Isotopic Labeling:

2.1. Prepare labeling medium by supplementing glucose-free DMEM with [U-¹³C₆]glucose (or another specifically labeled glucose variant) to the desired final concentration (e.g., 10 mM) and dialyzed fetal bovine serum. 2.2. At the end of the 5-FU treatment period, aspirate the treatment medium. 2.3. Wash the cells once with pre-warmed, glucose-free DMEM. 2.4. Add the pre-warmed ¹³C-glucose labeling medium to the cells and incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state. The time required to reach steady state should be determined empirically for the cell line and metabolites of interest.[4]

3. Metabolite Extraction:

3.1. To quench metabolism, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). 3.2. Immediately add 1 mL of ice-cold 80% methanol to each well and scrape the cells. 3.3. Transfer the cell suspension to a microcentrifuge tube. 3.4. Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis. 3.5. Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris. 3.6. Transfer the supernatant containing the polar metabolites to a new tube. The pellet can be used for protein or nucleic acid analysis. 3.7. Dry the metabolite extract completely using a vacuum concentrator.

4. LC-MS/MS Analysis:

4.1. Reconstitute the dried metabolite extracts in a suitable volume of mobile phase (e.g., 50% acetonitrile). 4.2. Perform chromatographic separation using a high-performance liquid chromatography (HPLC) system with a column appropriate for polar metabolites (e.g., a HILIC column). 4.3. Analyze the samples using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) capable of distinguishing between different isotopologues of the metabolites. 4.4. Acquire data in a manner that allows for the quantification of the mass isotopologue distributions (MIDs) of key metabolites in glycolysis, the PPP, and the TCA cycle.[4]

5. Data Analysis and Metabolic Flux Calculation:

5.1. Correct the raw mass spectrometry data for the natural abundance of ¹³C. 5.2. Use software specifically designed for metabolic flux analysis (e.g., INCA, Metran) to calculate intracellular fluxes.[4] This involves: 5.2.1. Constructing a metabolic network model that includes the relevant pathways. 5.2.2. Inputting the measured MIDs and any measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates). 5.2.3. Performing a least-squares regression to find the set of fluxes that best fit the experimental data. 5.3. Perform a statistical analysis to determine the goodness-of-fit and the confidence intervals for the estimated fluxes.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts in the metabolic flux analysis of 5-FU.

G Experimental Workflow for 5-FU Metabolic Flux Analysis cluster_cell_culture Cell Culture & Treatment cluster_labeling Isotopic Labeling cluster_analysis Analysis cell_seeding Seed Cancer Cells treatment Treat with 5-FU (and Vehicle Control) cell_seeding->treatment media_change Switch to ¹³C-labeled Media treatment->media_change incubation Incubate for Time Course media_change->incubation extraction Metabolite Extraction incubation->extraction lcms LC-MS/MS Analysis extraction->lcms mfa Metabolic Flux Calculation lcms->mfa

Experimental workflow for 5-FU metabolic flux analysis.

G 5-Fluorouracil Metabolic Activation and Mechanism of Action cluster_activation Anabolic Activation cluster_targets Cellular Targets FU 5-Fluorouracil FUMP FUMP FU->FUMP OPRT FUDR FUDR FU->FUDR TP FUDP FUDP FUMP->FUDP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNR RNA RNA Synthesis & Function FUTP->RNA Incorporation FdUMP FdUMP FUDR->FdUMP TK DNA_syn DNA Synthesis (via dTMP) FdUMP->DNA_syn Inhibition TS Thymidylate Synthase FdUMP->TS FdUTP FdUTP FdUDP->FdUTP DNA_inc DNA Incorporation FdUTP->DNA_inc Incorporation TS->DNA_syn

5-FU metabolic activation and targets.

G Impact of 5-FU on Central Carbon Metabolism Glucose ¹³C-Glucose G6P Glucose-6-P Glucose->G6P Glycolysis Glycolysis G6P->Glycolysis PPP Pentose Phosphate Pathway (PPP) G6P->PPP Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA Nucleotides Nucleotide Synthesis PPP->Nucleotides NADPH NADPH PPP->NADPH FU 5-FU FU->TCA May Increase Flux FU->PPP Decreases Flux FU->Nucleotides Inhibits

5-FU's impact on central carbon metabolism.

References

Application Notes and Protocols for Tracking 5-FU Biotransformation with 13C,15N-DHFU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors. Its efficacy and toxicity are highly variable among patients, primarily due to inter-individual differences in its metabolism. The biotransformation of 5-FU is a complex process involving both anabolic pathways that lead to active cytotoxic nucleotides and a catabolic pathway that results in inactive metabolites. The rate-limiting enzyme in 5-FU catabolism is dihydropyrimidine dehydrogenase (DPD), which converts 5-FU to 5,6-dihydrofluorouracil (DHFU).[1] Monitoring the levels of 5-FU and its primary metabolite, DHFU, is crucial for therapeutic drug monitoring (TDM) to optimize dosing, enhance efficacy, and minimize toxicity.

Stable isotope-labeled internal standards are essential for accurate quantification of analytes in complex biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). They help to correct for variations in sample preparation, chromatography, and ionization. This document provides detailed application notes and protocols for the simultaneous quantification of 5-FU and DHFU in human plasma using a stable isotope-labeled internal standard, ¹³C,¹⁵N-DHFU.

5-FU Biotransformation Pathway

The metabolic fate of 5-FU involves two main competing pathways: anabolism and catabolism. The catabolic pathway, initiated by DPD, is responsible for the elimination of over 80% of the administered 5-FU dose.

Figure 1: Simplified 5-Fluorouracil (5-FU) metabolic pathway.

Experimental Workflow for Quantification of 5-FU and DHFU

The general workflow for the quantification of 5-FU and DHFU in plasma involves sample preparation, LC-MS/MS analysis, and data processing.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add Internal Standard (¹³C,¹⁵N-DHFU) plasma->is_add extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/Isopropanol) is_add->extraction evap Evaporate to Dryness extraction->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute injection Inject onto LC-MS/MS System reconstitute->injection separation Chromatographic Separation (Reversed-Phase C18) injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of 5-FU and DHFU calibration->quantification

Figure 2: General experimental workflow for 5-FU and DHFU analysis.

Quantitative Data Summary

The following tables summarize typical validation and pharmacokinetic data for the quantification of 5-FU and DHFU in human plasma.

Table 1: LC-MS/MS Method Validation Parameters

Parameter5-Fluorouracil (5-FU)5,6-Dihydrofluorouracil (DHFU)Reference
Linearity Range 0.1 - 75 µM0.75 - 75 µM[2]
10 - 10,000 ng/mL-[3]
Lower Limit of Quantification (LLOQ) 0.1 µM0.75 µM[2]
10 ng/mL-[3]
Intra-assay Precision (%CV) < 6%-[1]
1.3 - 11.9%3.1 - 14.4%[4]
Inter-assay Precision (%CV) < 6%-[1]
2.3 - 9.4%3.3 - 12.6%[4]
Recovery > 97%-[1]

Table 2: Pharmacokinetic Parameters of 5-FU and DHFU in Human Plasma

Parameter5-Fluorouracil (5-FU)5,6-Dihydrofluorouracil (DHFU)5-FU DoseReference
Cmax (Peak Concentration) 18.15 ± 1.35 µg/mL3.60 ± 0.16 µg/mL250 mg/m²[5]
48.41 ± 7.69 µg/mL5.26 ± 0.55 µg/mL370 mg/m²[5]
AUC (Area Under the Curve) 3.77 ± 0.21 hµg/mL5.39 ± 0.32 hµg/mL250 mg/m²[5]
13.61 ± 2.3 hµg/mL8.75 ± 1.24 hµg/mL370 mg/m²[5]
Tmax (Time to Peak) -0.45 ± 0.03 h250 mg/m²[5]
-0.69 ± 0.06 h370 mg/m²[5]
Elimination Half-life (t½) 12.9 ± 7.3 min61.9 ± 39.0 min500 mg/m²[6]

Detailed Experimental Protocols

Materials and Reagents
  • 5-Fluorouracil (≥99% purity)

  • 5,6-Dihydrofluorouracil (≥98% purity)

  • ¹³C,¹⁵N-5,6-Dihydrofluorouracil (¹³C,¹⁵N-DHFU) as internal standard (IS)

  • HPLC-grade methanol, acetonitrile, ethyl acetate, isopropanol

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA as anticoagulant)

Protocol 1: Plasma Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a method for the simultaneous analysis of 5-FU and DHFU in human plasma.[2]

  • Thaw Samples : Thaw frozen plasma samples on ice.

  • Aliquoting : In a microcentrifuge tube, pipette 100 µL of plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition : Add 25 µL of the ¹³C,¹⁵N-DHFU internal standard working solution (e.g., at 10 µg/mL in methanol). Vortex briefly.

  • Extraction : Add 1 mL of extraction solvent (10:1 ethyl acetate:isopropanol, v/v).

  • Vortexing : Vortex the tubes vigorously for 5 minutes.

  • Centrifugation : Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer : Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried residue in 100 µL of mobile phase A (see LC-MS/MS parameters). Vortex for 1 minute.

  • Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

The following are typical starting conditions. Optimization may be required for different LC-MS/MS systems.

Liquid Chromatography (LC) Parameters:

  • LC System : UPLC or HPLC system

  • Column : Reversed-phase C18 column (e.g., Atlantis dC18, 2.1 x 100 mm, 3.5 µm)[7]

  • Mobile Phase A : 1.0 mM Ammonium acetate and 0.5 mM formic acid in water

  • Mobile Phase B : Methanol

  • Gradient :

    • 0-1 min: 3.3% B

    • 1-5 min: 3.3% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 3.3% B

    • 7.1-10 min: 3.3% B

  • Flow Rate : 0.3 mL/min

  • Column Temperature : 40°C

  • Injection Volume : 10 µL

Tandem Mass Spectrometry (MS/MS) Parameters:

  • Mass Spectrometer : Triple quadrupole mass spectrometer

  • Ionization Mode : Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions :

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
5-Fluorouracil (5-FU) 131.0114.010015
5,6-Dihydrofluorouracil (DHFU) 133.0116.010015
¹³C,¹⁵N-DHFU (IS) 136.0118.010015

*Note: The exact m/z values for ¹³C,¹⁵N-DHFU will depend on the specific labeling pattern. Assuming one ¹³C and two ¹⁵N atoms are incorporated into the pyrimidine ring, the precursor mass would increase by 3 Da. The fragmentation pattern is expected to be similar to the unlabeled DHFU.

Conclusion

The described LC-MS/MS method provides a robust and sensitive approach for the simultaneous quantification of 5-FU and its major catabolite, DHFU, in human plasma. The use of a stable isotope-labeled internal standard, such as ¹³C,¹⁵N-DHFU, is critical for ensuring the accuracy and precision of the results. This application note and the accompanying protocols offer a comprehensive guide for researchers and clinicians involved in the therapeutic drug monitoring of 5-FU, aiming to personalize chemotherapy and improve patient outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects with 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ as an internal standard to mitigate matrix effects in LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ over other types of internal standards?

A1: The primary advantage of using a stable isotope-labeled (SIL) internal standard like 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is its chemical and physical similarity to the analyte, 5,6-Dihydro-5-Fluorouracil (DHFU).[1] Because it is labeled with heavy stable isotopes (¹³C and ¹⁵N), it has a different mass-to-charge ratio (m/z) and can be distinguished from the analyte by the mass spectrometer.[2] However, it co-elutes with the analyte during chromatography and experiences the same extraction recovery and matrix effects.[3] This co-elution and identical behavior in the sample matrix and ion source allow it to accurately compensate for variations in sample preparation and signal suppression or enhancement, leading to more accurate and precise quantification.[3] Labeling with ¹³C and ¹⁵N is also preferable to deuterium (²H) labeling, as it does not typically exhibit chromatographic separation from the unlabeled compound and is not susceptible to hydrogen-deuterium exchange.[4][5]

Q2: I am observing a low or no signal for my 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ internal standard. What are the possible causes?

A2: A low or absent signal for your internal standard (IS) can stem from several issues. First, verify the correct preparation and concentration of your IS spiking solution. Errors in dilution can lead to a weak signal. Next, investigate the sample preparation process. Inefficient extraction of the IS from the biological matrix can result in a low response. Additionally, ensure the stability of the IS in your sample matrix and processing conditions, as degradation can lead to a diminished signal. Finally, confirm your LC-MS/MS instrument settings, including the specific mass transitions for 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂, are correctly configured and that the instrument is performing optimally.

Q3: My internal standard signal is highly variable across my sample batch. What should I investigate?

A3: High variability in the internal standard response can compromise the accuracy of your results.[3] Inconsistent sample preparation is a common cause; ensure uniform extraction and handling for all samples.[3] Matrix effects can also vary between different samples, leading to inconsistent ion suppression or enhancement of the IS signal. While 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is designed to compensate for this, extreme variations may still be problematic. Instrument drift over the course of the analytical run can also contribute to signal variability.[3] It is advisable to intersperse quality control (QC) samples throughout your batch to monitor for and diagnose such trends.[3]

Q4: Can I use 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ to quantify 5-Fluorouracil (5-FU)?

A4: It is not recommended to use 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ as an internal standard for the quantification of 5-Fluorouracil (5-FU). An ideal internal standard should be the labeled analog of the analyte of interest. While DHFU is a metabolite of 5-FU, their chromatographic behavior and ionization efficiencies may differ sufficiently to introduce inaccuracies in quantification.[1] For the analysis of 5-FU, the use of 5-Fluorouracil-¹³C,¹⁵N₂ is the preferred internal standard.[6]

Troubleshooting Guides

Issue 1: Poor Analyte Signal Despite Acceptable Internal Standard Response
  • Symptom: The peak area of the 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is consistent and within the expected range, but the signal for the unlabeled 5,6-Dihydro-5-Fluorouracil is low or absent.

  • Possible Causes & Solutions:

    • Analyte Degradation: The unlabeled analyte may be unstable under the sample collection, storage, or processing conditions, while the internal standard added just before analysis remains intact. Assess analyte stability under all experimental conditions.

    • Inefficient Extraction of Analyte: While the SIL internal standard should mimic the analyte's extraction, subtle differences in protein binding or other matrix interactions could lead to differential recovery. Re-evaluate and optimize your sample extraction procedure.

    • Incorrect Mass Transitions for Analyte: Double-check the precursor and product ion m/z values for the unlabeled 5,6-Dihydro-5-Fluorouracil in your mass spectrometer settings.

Issue 2: Inconsistent Analyte/Internal Standard Area Ratios in QC Samples
  • Symptom: The calculated concentrations of your quality control samples are inaccurate and/or imprecise, as indicated by inconsistent area ratios of the analyte to the internal standard.

  • Possible Causes & Solutions:

    • Non-Co-elution of Analyte and Internal Standard: Although unlikely with ¹³C and ¹⁵N labeling, verify that the analyte and internal standard have identical retention times.[4] If not, chromatographic conditions may need optimization.

    • Interference from Matrix Components: A co-eluting matrix component may be interfering with the ionization of the analyte or the internal standard to different extents. Improve chromatographic separation to resolve the interference or enhance sample cleanup procedures.

    • Cross-talk Between Analyte and Internal Standard Signals: Ensure that the mass difference between your analyte and internal standard is sufficient to prevent isotopic contributions from the analyte interfering with the internal standard signal, and vice versa.[2]

Quantitative Data Summary

The following tables summarize representative quantitative data from studies evaluating matrix effects and method performance for the analysis of 5,6-Dihydro-5-Fluorouracil (DHFU or FUH₂) and related compounds using stable isotope-labeled internal standards.

Table 1: Matrix Effect and Recovery Data for DHFU Analysis

ParameterLow QC (ng/mL)Medium QC (ng/mL)High QC (ng/mL)
Internal Standard Normalized Matrix Effect (%) 93 - 11293 - 11293 - 112
CV (%)≤ 9.7≤ 9.7≤ 9.7
Internal Standard Normalized Recovery (%) 91 - 10791 - 10791 - 107
CV (%)≤ 9.8≤ 9.8≤ 9.8

Data adapted from a study quantifying DHFU (FUH₂) and other metabolites in human plasma using a stable isotope-labeled internal standard.[7]

Table 2: Method Validation Parameters for DHFU Quantification

ParameterValue
Linearity (r²) ≥ 0.99
Concentration Range (ng/mL) 50 - 10,000
Within-run Accuracy (%) ≤ 10.2
Between-run Accuracy (%) ≤ 10.2
Within-run Precision (%) ≤ 9.8
Between-run Precision (%) ≤ 9.8

Data represents typical validation parameters from a validated LC-MS/MS method for DHFU (FUH₂) in human plasma.[7]

Experimental Protocols

Protocol: Assessment of Matrix Effects using 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

Objective: To quantitatively assess the matrix effect on the analysis of 5,6-Dihydro-5-Fluorouracil in a biological matrix (e.g., human plasma) using 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ as the internal standard.

Methodology:

  • Preparation of Standard Solutions:

    • Prepare a stock solution of 5,6-Dihydro-5-Fluorouracil and 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ in a suitable solvent (e.g., methanol).

    • From these stocks, prepare a series of working solutions for calibration standards and quality control samples.

  • Sample Set Preparation:

    • Set A (Neat Solution): Spike the analyte and internal standard working solutions into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract blank biological matrix samples. Spike the analyte and internal standard working solutions into the extracted matrix just before the final evaporation and reconstitution step.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard working solutions into the blank biological matrix before the extraction procedure.

  • Sample Extraction (Example: Liquid-Liquid Extraction):

    • To 100 µL of plasma (for Set C, containing analyte and IS), add the internal standard solution (for routine samples not in this assessment).

    • Add a suitable extraction solvent (e.g., 10:1 ethyl acetate-2-propanol v/v).[8]

    • Vortex mix thoroughly and centrifuge to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples from all three sets onto the LC-MS/MS system.

    • Use a suitable chromatographic column (e.g., a C18 or PFP column) to achieve separation.[7][9]

    • Monitor the specific mass transitions for both 5,6-Dihydro-5-Fluorouracil and 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂.

  • Data Analysis:

    • Matrix Factor (MF): Calculate the matrix factor by comparing the peak area of the analyte in the post-extraction spiked samples (Set B) to the peak area in the neat solution (Set A).

      • MF = (Peak Area in Set B) / (Peak Area in Set A)

      • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.

    • Recovery: Calculate the extraction recovery by comparing the peak area of the analyte in the pre-extraction spiked samples (Set C) to the post-extraction spiked samples (Set B).

      • Recovery (%) = [(Peak Area in Set C) / (Peak Area in Set B)] * 100

    • Internal Standard Normalized Matrix Factor: Calculate the matrix factor for the analyte and the internal standard separately and then determine the ratio. This demonstrates the ability of the IS to compensate for matrix effects.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) spike_is Spike with 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ sample->spike_is extraction Liquid-Liquid or Solid-Phase Extraction spike_is->extraction evap_recon Evaporation & Reconstitution extraction->evap_recon hplc HPLC Separation evap_recon->hplc msms Tandem Mass Spectrometry (MRM Detection) hplc->msms peak_integration Peak Integration msms->peak_integration ratio_calc Calculate Area Ratio (Analyte / IS) peak_integration->ratio_calc quant Quantification using Calibration Curve ratio_calc->quant

Caption: Experimental workflow for bioanalysis using a stable isotope-labeled internal standard.

troubleshooting_logic start Inconsistent or Inaccurate Results check_is_signal Check Internal Standard Signal Variability start->check_is_signal high_var High IS Variability check_is_signal->high_var Yes consistent_is Consistent IS Signal check_is_signal->consistent_is No check_qc Review QC Sample Performance qc_fail QCs Fail check_qc->qc_fail Fail qc_pass QCs Pass check_qc->qc_pass Pass - Review Data investigate_prep Investigate Sample Preparation Consistency high_var->investigate_prep investigate_instrument Check for Instrument Drift high_var->investigate_instrument consistent_is->check_qc investigate_matrix Assess Matrix Effects (Post-column infusion) qc_fail->investigate_matrix investigate_chrom Verify Analyte/IS Co-elution qc_fail->investigate_chrom

Caption: Troubleshooting logic for issues in LC-MS/MS bioanalysis with an internal standard.

References

Technical Support Center: Troubleshooting Chromatographic Peak Splitting of Labeled Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve chromatographic peak splitting issues encountered with labeled standards during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is chromatographic peak splitting and why is it a problem?

A: Chromatographic peak splitting is a phenomenon where a single compound, such as a labeled standard, appears as two or more distinct peaks in a chromatogram.[1][2] This is problematic because it can lead to misinterpretation of data, inaccurate quantification, and reduced sensitivity, especially for low-abundance analytes.[1] It complicates data analysis and can obscure the presence of co-eluting impurities.[1][3]

Q2: I'm observing peak splitting for all the labeled standards in my run. What are the likely causes?

A: When all peaks in a chromatogram exhibit splitting, the issue likely originates from a problem that occurs before the separation process itself.[2][3][4] Common causes for this system-wide issue include:

  • A blocked or partially blocked column inlet frit: This disrupts the uniform flow of the sample onto the column.[2][4][5][6]

  • A void or channel in the column packing material: This creates different flow paths for the analyte, leading to multiple retention times.[2][5][7]

  • Improper connections or dead volume: Voids in tubing connections can cause sample dispersion before it reaches the column.[1][8]

Q3: Only one of my labeled standards is showing a split peak. What could be the reason?

A: If only a single peak is splitting, the problem is more likely related to the specific chemical properties of that analyte or its interaction with the chromatographic system.[2][5] Potential causes include:

  • Co-elution with an impurity: What appears to be a split peak may actually be two different, closely eluting compounds.[3][4]

  • Incompatibility between the sample solvent and the mobile phase: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, especially for early-eluting peaks.[6][8][9]

  • On-column degradation or isomerization: The labeled standard might be unstable under the analytical conditions, leading to the formation of related species that elute at slightly different times.

  • Mobile phase pH close to the analyte's pKa: This can cause the analyte to exist in multiple ionization states, resulting in split peaks.[9][10]

Q4: Can the concentration of my labeled standard cause peak splitting?

A: Yes, injecting too high a concentration of your labeled standard can lead to column overload.[1][6] When the stationary phase becomes saturated, it can result in non-ideal chromatographic behavior and distorted peak shapes, including splitting.[1] A simple test is to dilute the sample and re-inject it; if the peak shape improves, concentration was likely the issue.[1]

Q5: How does temperature affect peak splitting?

A: Temperature fluctuations can significantly impact chromatographic separations and contribute to peak splitting.[1] Inconsistent column temperatures can alter the viscosity of the mobile phase and the interactions between the analyte and the stationary phase, leading to variable retention times and distorted peaks.[1][11] Maintaining a stable and optimized column temperature is crucial for reproducible and symmetrical peaks.[11][12]

Troubleshooting Guides

The following tables summarize common causes of peak splitting and provide recommended actions.

Table 1: Troubleshooting System-Wide Peak Splitting (All Peaks Affected)
Potential Cause Observation Recommended Action Experimental Protocol
Blocked Column Inlet Frit All peaks in the chromatogram are split or distorted in a similar manner.[2][4]Reverse-flush the column (if recommended by the manufacturer) or replace the frit/column.[4][5]--INVALID-LINK--
Column Void/Channeling Similar to a blocked frit, all peaks are affected. May be accompanied by a sudden drop in backpressure.[5][7]Replace the column.[5] Consider using a guard column to protect the analytical column.N/A
Leaking Connections/Dead Volume Peak splitting is observed for all analytes. The issue may be intermittent.Check all fittings and connections for leaks. Ensure proper ferrule depth and use low-dead-volume fittings.[1][8]N/A
Unstable Mobile Phase Composition Inconsistent peak shapes and retention times across multiple runs.[1]Ensure proper mixing and degassing of the mobile phase. Use high-quality solvents.[1]N/A
Unstable Flow Rate Fluctuating retention times and peak shapes.Check the pump for leaks and ensure it is properly primed and functioning.N/A
Table 2: Troubleshooting Analyte-Specific Peak Splitting (Single or Few Peaks Affected)
Potential Cause Observation Recommended Action Experimental Protocol
Sample Solvent Incompatibility Early eluting peaks are often the most affected.[9]Prepare the sample in the initial mobile phase composition or a weaker solvent.[9][13]--INVALID-LINK--
Co-eluting Impurity A shoulder or a partially resolved peak is observed.Modify the mobile phase composition, gradient, or temperature to improve resolution.[2][5]--INVALID-LINK--
Column Overload Peak fronting or splitting that improves upon sample dilution.[1][6]Reduce the injection volume or the concentration of the sample.[1][9][13]--INVALID-LINK--
Mobile Phase pH near Analyte pKa Peak splitting or tailing for ionizable compounds.[10]Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[9]--INVALID-LINK--
On-Column Degradation Appearance of unexpected peaks or peak distortion over time.Investigate the stability of the labeled standard under the current chromatographic conditions. Consider adjusting pH or temperature.N/A

Experimental Protocols

Protocol 1: Mobile Phase Optimization

Objective: To improve peak shape by adjusting the mobile phase composition and pH.

Methodology:

  • Initial Assessment:

    • Prepare the mobile phase as per the original method.

    • Inject the labeled standard and record the chromatogram, noting the peak splitting.

  • pH Adjustment (for ionizable analytes):

    • If the labeled standard is ionizable, determine its pKa.

    • Prepare a series of mobile phases with the pH adjusted to be at least 2 units above or below the pKa.[9] Use appropriate buffers to maintain a stable pH.[10]

    • Equilibrate the column with each new mobile phase for at least 15-20 minutes.

    • Inject the standard and observe the peak shape.

  • Solvent Composition Adjustment:

    • Systematically vary the ratio of the organic and aqueous components of the mobile phase. For example, if using a 50:50 acetonitrile:water mixture, try 45:55 and 55:45 ratios.

    • For gradient elution, adjust the gradient slope to improve the separation of potential co-eluting species.[13]

    • Equilibrate the column with each new mobile phase composition before injection.

    • Analyze the resulting chromatograms for improved peak shape and resolution.

Protocol 2: Sample Dilution and Solvent Matching

Objective: To determine if peak splitting is caused by column overload or sample solvent incompatibility.

Methodology:

  • Sample Dilution Series:

    • Prepare a dilution series of the labeled standard in the original sample solvent (e.g., 1:2, 1:5, 1:10 dilutions).[13]

    • Inject each dilution and observe the peak shape. A significant improvement in peak shape with dilution suggests column overload.[1]

  • Solvent Matching:

    • Prepare a solution of the labeled standard in a solvent that matches the initial mobile phase composition.[9][13]

    • Inject this sample and compare the peak shape to the original chromatogram. An improved peak shape indicates that the original sample solvent was too strong.

Protocol 3: Column Flushing and Regeneration

Objective: To remove contaminants or blockages from the column that may be causing peak splitting.

Methodology:

  • Disconnect the Column from the Detector: This is a critical step to prevent flushing contaminants into the detector.[13]

  • Reverse the Column Direction: Check the manufacturer's instructions to see if the column can be back-flushed.

  • Flush with a Series of Solvents:

    • Flush the column with the mobile phase without any buffer salts or additives for at least 30 minutes.[13]

    • Flush with a strong, miscible solvent like 100% acetonitrile or methanol for at least 30 minutes.[13]

    • If highly non-polar contaminants are suspected, an isopropanol flush may be beneficial.[13]

  • Re-equilibration:

    • Return the column to its normal flow direction.

    • Flush with the mobile phase until the baseline is stable.

    • Inject a standard to assess the performance.

Visual Troubleshooting Guides

Below are diagrams to help visualize the troubleshooting workflow for chromatographic peak splitting.

Caption: A logical workflow for diagnosing the cause of peak splitting.

Analyte_Specific_Troubleshooting Start Single Peak Splitting Dilute Inject Diluted Sample Start->Dilute Improved Peak Shape Improved? Dilute->Improved Overload Cause: Sample Overload Solution: Reduce Concentration Improved->Overload Yes Solvent_Match Inject Sample in Mobile Phase Improved->Solvent_Match No Improved2 Peak Shape Improved? Solvent_Match->Improved2 Solvent_Mismatch Cause: Solvent Mismatch Solution: Change Sample Solvent Improved2->Solvent_Mismatch Yes Optimize Optimize Separation Improved2->Optimize No Coelution Cause: Co-elution/Chemical Effect Solution: Adjust Gradient, pH, Temp Optimize->Coelution

References

Technical Support Center: Optimizing LC-MS for 5,6-Dihydro-5-Fluorouracil Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS analysis of 5,6-Dihydro-5-Fluorouracil (5-FUH2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization mode for detecting 5,6-Dihydro-5-Fluorouracil by LC-MS?

A1: Both positive and negative electrospray ionization (ESI) modes have been successfully used for the detection of 5-FUH2 and its parent compound, 5-Fluorouracil (5-FU).[1][2][3] However, negative ion mode is frequently cited due to the acidic nature of the molecule, which readily forms [M-H]⁻ ions.[2][3] The choice between positive and negative mode should be optimized based on your specific instrument and mobile phase composition to achieve the best sensitivity.

Q2: Which type of liquid chromatography column is best suited for separating 5,6-Dihydro-5-Fluorouracil?

A2: Due to its polar nature, reversed-phase chromatography with C18 columns is a common and effective choice for the separation of 5-FUH2.[1][4][5] For enhanced retention of polar analytes, some methods employ columns with polar modifications or operate under hydrophilic interaction liquid chromatography (HILIC) conditions.[2][6] The selection of the column should be based on the overall composition of the sample and the other analytes being measured.

Q3: How can I improve the retention of 5,6-Dihydro-5-Fluorouracil on a C18 column?

A3: To improve the retention of polar compounds like 5-FUH2 on a C18 column, you can use a highly aqueous mobile phase. Some methods utilize 100% aqueous mobile phases.[3] Additionally, the use of ion-pairing agents or columns with polar end-capping can enhance retention. Adjusting the pH of the mobile phase can also influence the retention by altering the ionization state of the analyte.

Q4: What are the typical MRM transitions for 5,6-Dihydro-5-Fluorouracil?

A4: While specific MRM transitions should be optimized in your laboratory, a commonly used transition for 5-FUH2 is not as frequently reported as for 5-FU. For the parent drug, 5-FU, a common transition in negative ion mode is m/z 129.0 → 42.0.[2] For 5-FUH2, it is crucial to perform compound tuning by infusing a standard into the mass spectrometer to determine the optimal precursor and product ions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Incompatible sample solvent with the mobile phase.Reconstitute the final sample extract in a solvent that is similar in composition to the initial mobile phase.[1][4]
Secondary interactions with the column stationary phase.Consider a column with a different stationary phase chemistry (e.g., polar-embedded or HILIC).[2][6] Adjusting the mobile phase pH or adding a small amount of an organic modifier can also help.
Low Sensitivity/Poor Signal Intensity Suboptimal ionization efficiency.Optimize the ESI source parameters (e.g., spray voltage, gas flows, temperature).[2] Experiment with both positive and negative ionization modes.[1][2][3]
Matrix effects (ion suppression or enhancement).Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[2][4][5] Dilute the sample if the concentration of interfering matrix components is high. Use a stable isotope-labeled internal standard to compensate for matrix effects.
Inconsistent Retention Times Unstable column temperature.Use a column oven to maintain a consistent temperature.[2]
Inadequate column equilibration between injections.Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
Changes in mobile phase composition.Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system thoroughly.
Matrix interferences.Enhance the sample preparation procedure to remove more of the sample matrix.[7]

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma[1][4]
  • To 100 µL of plasma sample, add an appropriate internal standard.

  • Add 1 mL of a 10:1 (v/v) mixture of ethyl acetate and 2-propanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water).[1][4]

  • Vortex briefly and inject into the LC-MS system.

LC-MS/MS Method Parameters

The following table summarizes typical starting parameters for the analysis of 5-FUH2 and related compounds. These should be optimized for your specific instrumentation and application.

Parameter Example Condition 1 [1][4]Example Condition 2 [2]
LC Column Atlantis dC18 (e.g., 100 x 2.1 mm, 3 µm)Phenomenex Luna HILIC (150 x 2.00 mm, 3 µm)
Mobile Phase A 1.0 mM ammonium acetate and 0.5 mM formic acid in water100 mM ammonium formate in water
Mobile Phase B MethanolAcetonitrile
Gradient Isocratic with 3.3% Methanol0-2 min: 90% B, 2-4 min: 90-50% B, 4-6 min: 50% B, 6-6.1 min: 50-90% B, 6.1-11 min: 90% B
Flow Rate 0.2 mL/min0.2 mL/min
Column Temperature 40°C40°C
Injection Volume 10 µL10 µL
Ionization Mode ESI PositiveESI Negative
MS System Triple QuadrupoleTriple Quadrupole
Scan Type Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add lle Liquid-Liquid Extraction is_add->lle evap Evaporation lle->evap recon Reconstitution evap->recon injection Injection recon->injection Inject Reconstituted Sample lc_sep LC Separation injection->lc_sep ms_detect MS Detection (MRM) lc_sep->ms_detect integration Peak Integration ms_detect->integration Acquire Data calibration Calibration Curve integration->calibration quant Quantification calibration->quant

Caption: A generalized workflow for the LC-MS analysis of 5,6-Dihydro-5-Fluorouracil.

troubleshooting_logic start Problem Encountered peak_issue Poor Peak Shape? start->peak_issue sensitivity_issue Low Sensitivity? start->sensitivity_issue rt_issue Inconsistent Retention Time? start->rt_issue solvent_mismatch Check Sample Solvent vs. Mobile Phase peak_issue->solvent_mismatch Yes optimize_source Optimize MS Source Parameters sensitivity_issue->optimize_source Yes improve_cleanup Improve Sample Cleanup sensitivity_issue->improve_cleanup Yes check_temp Check Column Temperature Stability rt_issue->check_temp Yes check_equilibration Ensure Proper Column Equilibration rt_issue->check_equilibration Yes

Caption: A troubleshooting decision tree for common LC-MS issues.

References

Technical Support Center: Troubleshooting Poor Signal Intensity of 13C,15N Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot poor signal intensity of 13C,15N labeled internal standards in mass spectrometry-based assays. Consistent and strong signal intensity of internal standards is crucial for accurate and precise quantification. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to help you identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low signal intensity of my 13C,15N labeled internal standard?

Poor signal intensity of your 13C,15N labeled internal standard can stem from a variety of factors throughout the analytical workflow. These can be broadly categorized into:

  • Sample Preparation Issues: Inaccurate concentration of the internal standard, degradation of the standard, inefficient extraction, or the presence of interfering matrix components.

  • Liquid Chromatography (LC) Issues: Poor chromatographic peak shape, co-elution with interfering compounds, or issues with the LC system hardware.[1]

  • Mass Spectrometry (MS) Issues: Suboptimal ionization source conditions, incorrect mass transition settings, ion suppression from the sample matrix, or contamination of the MS system.[2]

  • Internal Standard Quality: Impurities or degradation of the labeled internal standard itself.

Q2: How can I differentiate between matrix effects and instrument-related problems causing low signal?

Distinguishing between these two common issues is a critical troubleshooting step.

  • To identify matrix effects: Analyze a sample of the internal standard in a clean solvent (e.g., mobile phase) and compare its signal intensity to that of the internal standard spiked into an extracted blank matrix. A significant drop in signal in the matrix sample indicates ion suppression.[3][4] A post-column infusion experiment can also help identify regions of ion suppression in your chromatographic gradient.

  • To identify instrument-related problems: Continuously inject a standard solution of the internal standard in a clean solvent. If the signal is initially strong but decreases over time, this points to an instrument issue such as source contamination or a leak.[1]

Q3: My internal standard signal is inconsistent across a batch of samples. What should I investigate first?

Inconsistent signal intensity across a batch often points to variability in sample preparation or autosampler performance.

  • Review your sample preparation procedure: Ensure consistent and accurate pipetting of the internal standard into every sample.[3] Verify that the internal standard is thoroughly mixed with the sample.

  • Check the autosampler: Look for air bubbles in the syringe or sample loop. Ensure the injection needle is correctly positioned and drawing the same volume for each injection.[3]

Q4: Can the position of the 13C or 15N label affect the internal standard's performance?

Yes, the position and number of isotopic labels can be important. While 13C and 15N labeled standards are generally considered to co-elute perfectly with the analyte, in some rare high-resolution chromatography scenarios, a very slight retention time shift might be observed, although this is much less common than with deuterium-labeled standards.[5] The key is that the label should be in a stable position within the molecule to prevent any potential for isotopic exchange during sample preparation or analysis.

Troubleshooting Guides

Guide 1: Systematic Investigation of Low Internal Standard Signal

This guide provides a step-by-step approach to diagnosing the root cause of a weak internal standard signal.

Step Action Expected Outcome Next Steps if Unresolved
1 Verify Internal Standard Concentration and Integrity Prepare a fresh dilution of the internal standard from the stock solution and analyze it directly. The signal should be strong and within the expected range.If the signal is still low, the stock solution may have degraded. Obtain a new vial of the internal standard.
2 Assess Instrument Performance Inject a solution of the internal standard in a clean solvent multiple times. The signal intensity and retention time should be consistent.If the signal is inconsistent, proceed to the "Instrument Troubleshooting" guide.
3 Evaluate Sample Preparation Prepare a set of quality control (QC) samples with a known concentration of the internal standard and analyze them. The signal should be consistent and at the expected level.If the signal is low or variable in QCs, review your sample preparation protocol for potential errors in pipetting, extraction, or reconstitution.
4 Investigate Matrix Effects Compare the internal standard signal in a clean solvent versus an extracted blank matrix.A significant signal decrease in the matrix indicates ion suppression. Proceed to the "Mitigating Matrix Effects" guide.
Guide 2: Mitigating Matrix Effects

Matrix effects, primarily ion suppression, are a common cause of poor signal intensity in complex biological samples.[4]

Strategy Description Considerations
Sample Dilution Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.[3]This may also dilute your analyte of interest, potentially impacting the limit of quantification.
Improved Sample Cleanup Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[3]Method development and validation will be required for any changes to the sample preparation procedure.
Chromatographic Separation Optimize the LC method to separate the internal standard from co-eluting matrix components that may be causing ion suppression.[6]This may involve adjusting the gradient, changing the column, or modifying the mobile phase.

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

Objective: To identify regions in the chromatographic gradient where co-eluting matrix components cause ion suppression.

Methodology:

  • System Setup:

    • Use a "T" junction to connect the output of the LC column to a syringe pump and the mass spectrometer's ion source.

    • The syringe pump will continuously infuse a solution of the 13C,15N labeled internal standard at a constant flow rate.

  • Procedure:

    • Begin the infusion of the internal standard solution.

    • Inject an extracted blank matrix sample onto the LC column and start the chromatographic gradient.

    • Monitor the signal intensity of the internal standard throughout the run.

  • Data Analysis:

    • A stable, flat baseline for the internal standard signal is expected.

    • Any significant dips or decreases in the signal intensity indicate regions of ion suppression caused by co-eluting components from the matrix.

Visualizations

TroubleshootingWorkflow start Poor 13C,15N Internal Standard Signal check_is Verify IS Concentration & Integrity start->check_is is_ok IS Signal OK? check_is->is_ok check_instrument Assess Instrument Performance instrument_ok Instrument Performance OK? check_instrument->instrument_ok check_sample_prep Evaluate Sample Preparation sample_prep_ok Sample Prep Consistent? check_sample_prep->sample_prep_ok check_matrix_effects Investigate Matrix Effects matrix_effects_present Matrix Effects Present? check_matrix_effects->matrix_effects_present is_ok->check_instrument Yes new_is Use New IS Stock is_ok->new_is No instrument_ok->check_sample_prep Yes troubleshoot_instrument Troubleshoot Instrument (Source, Leaks) instrument_ok->troubleshoot_instrument No sample_prep_ok->check_matrix_effects Yes optimize_sample_prep Optimize Sample Preparation sample_prep_ok->optimize_sample_prep No mitigate_matrix_effects Mitigate Matrix Effects (Cleanup, Dilution) matrix_effects_present->mitigate_matrix_effects Yes end Problem Resolved matrix_effects_present->end No new_is->end troubleshoot_instrument->end optimize_sample_prep->end mitigate_matrix_effects->end

Caption: Troubleshooting workflow for poor internal standard signal.

LogicalRelationship cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions cause1 Sample Preparation sol1 Optimize Pipetting & Mixing cause1->sol1 sol5 Improve Sample Cleanup cause1->sol5 cause2 LC System sol2 Check for Leaks & Bubbles cause2->sol2 sol6 Optimize Chromatography cause2->sol6 cause3 MS System sol3 Clean Ion Source cause3->sol3 cause3->sol5 cause3->sol6 cause4 IS Quality sol4 Verify IS Purity cause4->sol4

References

Technical Support Center: Quantification of 5-Fluorouracil (5-FU) by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the quantification of 5-Fluorouracil (5-FU) using Electrospray Ionization Mass Spectrometry (ESI-MS). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during analysis.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the ESI-MS quantification of 5-FU.

Question 1: My 5-FU signal is significantly lower in plasma samples compared to the neat standard. What is causing this and how can I fix it?

Answer:

This is a classic sign of ion suppression, a common matrix effect in ESI-MS where co-eluting endogenous components from the biological matrix (like plasma) interfere with the ionization of the analyte of interest (5-FU), leading to a decreased signal.[1][2] The primary culprits in plasma are often phospholipids and salts.[3]

Here’s a systematic approach to troubleshoot and mitigate this issue:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][4][5]

    • Liquid-Liquid Extraction (LLE): LLE is effective at removing highly polar interferences like salts and some phospholipids.[6]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating 5-FU.[7][8][9] Anion-exchange SPE cartridges can be particularly effective for the anionic form of 5-FU under basic conditions.[8][9]

    • Phospholipid Removal Plates/Cartridges: These specialized products are designed to specifically remove phospholipids, which are a major source of ion suppression in plasma samples.[3][10]

  • Improve Chromatographic Separation: If interfering compounds co-elute with 5-FU, they will compete for ionization.[4][11]

    • Modify the Gradient: Adjusting the mobile phase gradient can separate the elution of 5-FU from the regions of significant ion suppression.

    • Change the Column: Using a column with a different stationary phase (e.g., a pentafluorophenyl (PFP) or hydrophilic interaction liquid chromatography (HILIC) column) can alter selectivity and improve separation from matrix components.[8][12]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., 5-FU-¹³C,¹⁵N₂) is the ideal internal standard as it has nearly identical chemical and physical properties to 5-FU and will be affected by ion suppression in the same way.[13][14][15] This allows for accurate correction of signal suppression.

  • Dilute the Sample: Simple dilution of the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on 5-FU ionization.[4][11] However, this may compromise the limit of quantification.

Question 2: I am using a stable isotope-labeled internal standard for 5-FU, but I am still seeing poor reproducibility between samples. Why is this happening?

Answer:

While a stable isotope-labeled internal standard (SIL-IS) is excellent for correcting ion suppression, poor reproducibility can still occur under certain conditions:

  • High Concentration of Internal Standard: An excessively high concentration of the SIL-IS can cause ion suppression of the analyte (5-FU) itself.[4] It is crucial to optimize the concentration of the internal standard.

  • Extreme Ion Suppression: If the ion suppression is very severe, the signal for both the analyte and the internal standard may be suppressed to a level close to the background noise, leading to poor precision. In such cases, you still need to address the root cause of the suppression through better sample preparation or chromatography.

  • Isotopic Impurity of the Internal Standard: Ensure the SIL-IS is of high isotopic purity. The presence of unlabeled 5-FU in the internal standard solution can lead to inaccurate quantification.[14]

  • Differential Ionization: Although unlikely with a SIL-IS, in some rare cases, matrix components might have a slightly different effect on the analyte and the internal standard, especially if they are not perfectly co-eluting.

To address this, re-evaluate your sample preparation method to reduce the overall matrix load and verify the purity and concentration of your SIL-IS.

Frequently Asked Questions (FAQs)

What are the most common sources of ion suppression when analyzing 5-FU in biological matrices?

The most common sources of ion suppression in biological matrices like plasma and serum are:

  • Phospholipids: These are abundant in cell membranes and are notoriously problematic in ESI-MS.[3]

  • Salts and Buffers: Non-volatile salts from buffers (e.g., phosphate buffers) can crystallize on the ESI probe, reducing its efficiency.[16]

  • Endogenous Metabolites: Other small molecules present in the biological sample can co-elute and compete with 5-FU for ionization.

  • Anticoagulants: The choice of anticoagulant (e.g., EDTA, heparin) can sometimes influence the degree of ion suppression.

How can I determine if ion suppression is affecting my 5-FU analysis?

A common method is the post-column infusion experiment .[2]

  • Continuously infuse a standard solution of 5-FU into the MS detector, post-column.

  • Inject a blank, extracted matrix sample onto the LC column.

  • Monitor the 5-FU signal. A stable baseline will be observed initially. If there is a dip in the signal as the matrix components elute, this indicates ion suppression. The retention time of the dip corresponds to the elution of interfering compounds.

When should I consider using an alternative ionization technique like APCI?

Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI.[11][17] You should consider switching to APCI if:

  • You have exhaustively tried to minimize ion suppression through sample preparation and chromatography with ESI and are still facing significant issues.

  • 5-FU shows good ionization efficiency with APCI.

It's important to note that APCI may not be as sensitive as ESI for all compounds, so a thorough evaluation is necessary.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for 5-FU from Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of the internal standard solution (e.g., 5-FU-¹³C,¹⁵N₂ in methanol).

    • Vortex briefly to mix.

  • Extraction:

    • Add 500 µL of ethyl acetate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water with 0.1% formic acid / 5% acetonitrile).

    • Vortex to dissolve the residue.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial.

    • Inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for 5-FU from Plasma

This protocol uses a mixed-mode anion exchange SPE cartridge.

  • Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Dilute 100 µL of plasma with 400 µL of 2% formic acid in water.

    • Add the internal standard.

    • Load the entire sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove salts and polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute 5-FU and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of the mobile phase starting condition.

  • Analysis:

    • Inject into the LC-MS/MS system.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for 5-FU Quantification

Sample Preparation MethodRelative Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 85 - 10060 - 80Fast and simpleHigh level of ion suppression
Liquid-Liquid Extraction (LLE) 70 - 9585 - 100Good removal of saltsCan be labor-intensive
Solid-Phase Extraction (SPE) 90 - 10595 - 105High purity extractsRequires method development
Phospholipid Removal Plate 90 - 10598 - 105Excellent removal of phospholipidsHigher cost per sample

Note: The values presented are typical and may vary depending on the specific matrix and analytical conditions.

Visualizations

IonSuppressionWorkflow start Start: 5-FU Quantification in Biological Matrix problem Observe Low Signal / Poor Reproducibility start->problem check_is Verify Internal Standard (SIL-IS, Concentration, Purity) problem->check_is First Step optimize_sp Optimize Sample Preparation check_is->optimize_sp lle Liquid-Liquid Extraction (LLE) optimize_sp->lle spe Solid-Phase Extraction (SPE) optimize_sp->spe plr Phospholipid Removal optimize_sp->plr optimize_lc Optimize Chromatography gradient Modify Gradient optimize_lc->gradient column Change Column Chemistry optimize_lc->column lle->optimize_lc spe->optimize_lc plr->optimize_lc dilute Dilute Sample gradient->dilute column->dilute reassess Re-assess Signal & Reproducibility dilute->reassess success Successful Quantification reassess->success Issue Resolved consider_apci Consider Alternative Ionization (APCI) reassess->consider_apci Issue Persists consider_apci->success

Caption: Troubleshooting workflow for minimizing ion suppression.

SamplePrepComparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_plr Phospholipid Removal (PLR) start Biological Sample (e.g., Plasma) ppt Fast & Simple High Ion Suppression start->ppt lle Good Salt Removal Moderate Cleanliness start->lle spe High Purity Requires Method Dev. start->spe plr Excellent PL Removal Higher Cost start->plr end_node LC-MS Analysis ppt->end_node lle->end_node spe->end_node plr->end_node

Caption: Comparison of sample preparation techniques.

References

Technical Support Center: Stability of Isotopically Labeled Compounds in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with isotopically labeled compounds in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of instability for isotopically labeled compounds in solution?

A1: The instability of isotopically labeled compounds in solution can arise from several factors, broadly categorized as chemical degradation and radiolytic decomposition (for radioactive compounds).

  • Chemical Degradation: This is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.[1] Common chemical degradation pathways include hydrolysis, oxidation, and photolysis. For compounds with deuterium labels, a key issue is hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by hydrogen from the solvent or other sources.[2][3] This is particularly common for deuterium attached to heteroatoms (O, N, S) or at acidic/basic sites.[2][3]

  • Radiolytic Decomposition: This is a significant issue for radiolabeled compounds (e.g., ¹⁴C, ³H, ¹⁸F). The radiation emitted by the isotope can interact with the compound itself or the solvent, generating reactive species like free radicals that lead to decomposition.[4] The rate of radiolytic decomposition is influenced by the specific activity of the compound, the type and energy of the radiation, and the storage conditions.[4]

Q2: How should I properly store my isotopically labeled compounds to ensure stability?

A2: Proper storage is crucial for maintaining the chemical and isotopic integrity of your compounds. General best practices include:

  • Temperature: Store compounds at low temperatures (e.g., -20°C or -80°C) to minimize chemical degradation and slow down the rate of H/D exchange.[2][5]

  • Protection from Light: Store light-sensitive compounds in amber vials or other light-blocking containers to prevent photolytic degradation.[2]

  • Inert Atmosphere: For oxygen-sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.

  • Solvent Choice: Whenever possible, store deuterated compounds in aprotic solvents (e.g., acetonitrile, dioxane) to minimize H/D exchange. If an aqueous solution is necessary, consider using a D₂O-based buffer.[5]

  • Container Type: For tritiated compounds, glass containers are preferred over plastic, as tritium can penetrate plastic.[6][7]

Q3: What are the signs of degradation in my isotopically labeled compound?

A3: Signs of degradation can be observed through various analytical techniques:

  • Chromatographic Analysis (HPLC, GC): Appearance of new peaks or a decrease in the peak area of the parent compound.

  • Mass Spectrometry (MS): A lower-than-expected molecular weight or a change in the isotopic distribution, indicating loss of isotopic enrichment.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A decrease in the deuterium signal (in ²H NMR) or the appearance of a proton signal at a deuterated position (in ¹H NMR).[2]

  • Visual Inspection: Changes in color or the formation of precipitates in the solution.[2]

Q4: Can the position of the isotopic label affect the stability of the compound?

A4: Absolutely. The position of the isotopic label is critical to the compound's stability, particularly for deuterated compounds used to improve metabolic stability. Deuterium atoms should be placed at metabolically "soft spots" to leverage the kinetic isotope effect and slow down metabolism.[2] For radiolabeled compounds, placing the label at a metabolically stable position is crucial to ensure that the radiolabel remains with the parent compound during biological studies.[8]

Troubleshooting Guides

Issue 1: Loss of Isotopic Enrichment in a Deuterated Compound

Symptoms:

  • Mass spectrometry (MS) analysis shows a lower-than-expected molecular weight or a shift in the isotopic pattern.[2]

  • ¹H NMR shows an increase in the proton signal at a position that should be deuterated.[2]

  • ²H NMR shows a decrease in the deuterium signal.[2]

Possible Causes:

  • Hydrogen-Deuterium (H/D) Back-Exchange: The deuterium labels are exchanging with protons from the solvent (especially protic solvents like water or methanol) or other components in the solution.[2][3]

  • Inappropriate pH: Acidic or basic conditions can catalyze H/D exchange.[2]

  • Elevated Temperature: Higher temperatures accelerate the rate of H/D exchange.[5]

Troubleshooting Workflow:

Troubleshooting Loss of Isotopic Enrichment start Loss of Isotopic Enrichment Detected check_solvent Review Solvent Composition Is it protic (e.g., H2O, MeOH)? start->check_solvent check_ph Measure Solution pH Is it acidic or basic? start->check_ph check_temp Check Storage and Experimental Temperature start->check_temp solution_solvent Action: Switch to aprotic solvent (e.g., ACN, THF) or D2O-based buffer. check_solvent->solution_solvent solution_ph Action: Adjust pH to neutral or a range where exchange is minimal. check_ph->solution_ph solution_temp Action: Store and handle at lower temperatures (e.g., -20°C or -80°C). check_temp->solution_temp reanalyze Re-analyze for Isotopic Purity solution_solvent->reanalyze solution_ph->reanalyze solution_temp->reanalyze

Caption: Troubleshooting workflow for loss of isotopic enrichment.

Issue 2: Rapid Degradation of a Radiolabeled Compound

Symptoms:

  • Rapid decrease in radiochemical purity over time, as measured by radio-HPLC or radio-TLC.

  • Appearance of unexpected radioactive peaks in the chromatogram.

Possible Causes:

  • Radiolytic Decomposition: The compound is degrading due to the energy emitted by the radioisotope.[4]

  • High Specific Activity: Higher radioactivity concentration leads to a faster rate of radiolysis.

  • Presence of Oxygen: Oxygen can catalyze radiolytic decomposition.[9]

Troubleshooting Workflow:

Troubleshooting Radiolabeled Compound Degradation start Rapid Degradation of Radiolabeled Compound check_activity Review Specific Activity Is it unnecessarily high? start->check_activity check_storage Evaluate Storage Conditions (Solvent, Atmosphere) start->check_storage check_stabilizers Consider Use of Stabilizers start->check_stabilizers solution_activity Action: Dilute with unlabeled compound to reduce specific activity. check_activity->solution_activity solution_storage Action: Store in a solvent that can absorb radiation (e.g., benzene for non-polar compounds) and under an inert atmosphere. check_storage->solution_storage solution_stabilizers Action: Add a radical scavenger (e.g., ethanol, ascorbic acid) if compatible with the experiment. check_stabilizers->solution_stabilizers reanalyze Monitor Radiochemical Purity solution_activity->reanalyze solution_storage->reanalyze solution_stabilizers->reanalyze

Caption: Troubleshooting workflow for radiolabeled compound degradation.

Quantitative Data Summary

Table 1: Factors Influencing Hydrogen-Deuterium (H/D) Exchange Rate

FactorConditionImpact on H/D Exchange RateReference
Temperature ElevatedIncreased[5]
DecreasedDecreased[5]
pH Acidic or BasicIncreased (Catalyzed)[2]
Neutral (approx. pH 7)Generally Minimized
Solvent Protic (e.g., H₂O, MeOH)Facilitates Exchange[5]
Aprotic (e.g., ACN, THF)Minimizes Exchange[5]

Table 2: Radiochemical Purity of [¹⁷⁷Lu]Lu-PSMA-617 Under Different Storage Conditions

Time (hours)RCP (%) in 1 mL (5 GBq)RCP (%) in 5 mL (5 GBq)Reference
182.6-[10]
269.7-[10]
357.4-[10]
643.2-[10]
2416.8 (780 MBq in 1 mL)40.1 (780 MBq in 5 mL)[10]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and products of an isotopically labeled compound under stress conditions.[2][11]

Methodology:

  • Prepare Stress Samples:

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and incubate at a specified temperature (e.g., 60°C).

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and incubate.

    • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and incubate.

    • Thermal Degradation: Store the solid compound or a solution in a sealed vial at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a minimum of 1.2 million lux hours and 200 watt hours/m²).[12]

  • Time Points: Collect samples at various time points for each condition (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating method, typically HPLC with UV and/or MS detection.

  • Data Interpretation: Quantify the amount of the parent compound remaining and identify any major degradation products. The goal is typically to achieve 5-20% degradation.[13][14]

Protocol 2: Assessment of Isotopic Purity by LC-MS

Objective: To determine the isotopic enrichment of a labeled compound.[15][16]

Methodology:

  • Sample Preparation: Prepare a solution of the labeled compound at a known concentration.

  • LC Separation: Use a suitable HPLC method to separate the compound of interest from any impurities.

  • MS Acquisition: Acquire full scan mass spectra over a relevant m/z range to include the molecular ions of all expected isotopologues.

  • Data Analysis:

    • Extract the ion chromatograms for each isotopologue.

    • Integrate the peak areas for each extracted ion chromatogram.

    • Calculate the isotopic purity by determining the percentage of the desired labeled isotopologue relative to the sum of all isotopologues.

Workflow for Isotopic Purity Assessment:

Isotopic Purity Assessment Workflow start Prepare Labeled Compound Solution lc_separation LC Separation start->lc_separation ms_acquisition High-Resolution MS Full Scan Acquisition lc_separation->ms_acquisition data_analysis Extract and Integrate Isotopologue Peak Areas ms_acquisition->data_analysis calculation Calculate Isotopic Purity data_analysis->calculation report Report Isotopic Enrichment calculation->report

Caption: Workflow for assessing isotopic purity using LC-MS.

References

Technical Support Center: 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂. Our goal is to help you ensure the isotopic purity of your compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂?

A1: 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is a stable isotope-labeled internal standard for 5,6-Dihydro-5-Fluorouracil (5-DHFU). It is primarily used in pharmacokinetic and metabolic studies, often in conjunction with its parent drug, 5-Fluorouracil (5-FU). The isotopic labels (¹³C and ¹⁵N) allow for its precise differentiation from the unlabeled endogenous or administered compound in biological matrices using mass spectrometry.

Q2: What is the metabolic significance of 5,6-Dihydro-5-Fluorouracil?

A2: 5,6-Dihydro-5-Fluorouracil is the initial and major catabolite of the widely used anticancer drug 5-Fluorouracil (5-FU). This conversion is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD), which is the rate-limiting step in the catabolism of 5-FU.[1][2][3] Monitoring the levels of 5-DHFU is crucial for studying the metabolism and potential toxicity of 5-FU, as DPD deficiency can lead to severe adverse reactions.[4][5][6][7]

Q3: What are the key analytical techniques for assessing the isotopic purity of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂?

A3: The two primary analytical techniques for determining the isotopic purity of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ are:

  • Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) are used to determine the isotopic enrichment and distribution.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR and ¹⁵N-NMR can provide detailed information about the positions and extent of isotopic labeling.

Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis, purification, and analysis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂.

Synthesis & Purification

Issue 1: Incomplete conversion of 5-Fluorouracil-¹³C,¹⁵N₂ to 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂.

  • Potential Cause: Insufficient hydrogenation catalyst activity or reaction time.

  • Troubleshooting Steps:

    • Ensure the palladium on carbon (Pd/C) catalyst is fresh and active.

    • Increase the catalyst loading, but be mindful of potential side reactions.

    • Extend the reaction time and monitor the reaction progress using an appropriate technique like TLC or LC-MS.

    • Verify the hydrogen pressure is adequate and maintained throughout the reaction.

Issue 2: Presence of unlabeled 5,6-Dihydrouracil in the final product.

  • Potential Cause: Hydrogenolysis of the C-F bond during hydrogenation.[8]

  • Troubleshooting Steps:

    • Optimize the reaction conditions by lowering the hydrogen pressure or temperature to minimize defluorination.

    • Consider using a different catalyst or solvent system that is less prone to causing hydrogenolysis.

    • Purify the final product using techniques like preparative HPLC to separate the fluorinated and non-fluorinated compounds.

Isotopic Purity Analysis

Issue 3: Low isotopic enrichment detected by Mass Spectrometry.

  • Potential Cause 1: Contamination with unlabeled or partially labeled starting material (5-Fluorouracil).

  • Solution: Ensure the starting 5-Fluorouracil-¹³C,¹⁵N₂ has a high isotopic purity before beginning the synthesis.

  • Potential Cause 2: Isotopic exchange during synthesis or workup.

  • Solution: Use aprotic solvents where possible and minimize exposure to acidic or basic conditions that could facilitate isotope exchange.

  • Potential Cause 3: Inaccurate mass spectrometry data analysis.

  • Solution: Apply corrections for the natural abundance of isotopes in your data analysis software.[9]

Issue 4: Ambiguous NMR spectra making isotopic purity assessment difficult.

  • Potential Cause: Poor signal-to-noise ratio or complex peak splitting.

  • Troubleshooting Steps:

    • Increase the number of scans to improve the signal-to-noise ratio.

    • Use advanced NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) to resolve complex spectra and confirm the positions of the isotopic labels.

    • Ensure the sample is of high chemical purity to avoid interference from impurities.

Data Presentation

Table 1: Example Mass Spectrometry Data for Isotopic Purity Assessment

AnalyteExpected Mass (m/z)Observed Mass (m/z)Relative Abundance (%)Isotopic Enrichment (%)
Unlabeled 5,6-Dihydro-5-Fluorouracil132.04132.040.5-
5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂135.04135.0499.599.5

Table 2: Example NMR Data for Isotopic Label Confirmation

NucleusExpected Chemical Shift (ppm)Observed Chemical Shift (ppm)Coupling Constant (J)Comments
¹³CVaries by positionConsistent with labeled positions¹J(¹³C-¹⁵N) observedConfirms C-N bond labeling
¹⁵NVaries by positionConsistent with labeled positions¹J(¹⁵N-¹³C) observedConfirms N-C bond labeling

Experimental Protocols

Protocol 1: Synthesis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ via Hydrogenation

Objective: To synthesize 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ from 5-Fluorouracil-¹³C,¹⁵N₂.

Materials:

  • 5-Fluorouracil-¹³C,¹⁵N₂

  • Methanol (anhydrous)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas

  • Celite

Procedure:

  • Dissolve 5-Fluorouracil-¹³C,¹⁵N₂ in anhydrous methanol in a suitable reaction vessel.

  • Carefully add 10% Pd/C to the solution.

  • Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere.

  • Stir the reaction mixture vigorously at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or preparative HPLC.

Protocol 2: Isotopic Purity Determination by LC-MS

Objective: To determine the isotopic enrichment of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂.

Materials:

  • 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ sample

  • Unlabeled 5,6-Dihydro-5-Fluorouracil standard

  • LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

  • A suitable LC column (e.g., C18)

Procedure:

  • Prepare a stock solution of the 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ sample and a series of calibration standards of the unlabeled compound.

  • Set up the LC-MS method with an appropriate gradient to achieve good separation of the analyte from any impurities.

  • Acquire data in full scan mode to observe the mass-to-charge ratio (m/z) of both the labeled and unlabeled compounds.

  • Integrate the peak areas for the molecular ions of the labeled and unlabeled species.

  • Calculate the isotopic enrichment by comparing the peak area of the labeled compound to the total peak area of all isotopic forms.

Mandatory Visualizations

Caption: Metabolic pathway of 5-Fluorouracil (5-FU).

Isotopic_Purity_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Isotopic Purity Analysis start 5-Fluorouracil-¹³C,¹⁵N₂ synthesis Hydrogenation start->synthesis purification Purification (Recrystallization/HPLC) synthesis->purification product 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ purification->product ms Mass Spectrometry (LC-MS) product->ms nmr NMR Spectroscopy (¹³C, ¹⁵N) product->nmr data_analysis Data Analysis (Isotopic Enrichment Calculation) ms->data_analysis nmr->data_analysis result Isotopically Pure Compound data_analysis->result

References

Technical Support Center: Isotope Labeling for Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using deuterium (²H) and carbon-13/nitrogen-15 (¹³C/¹⁵N) labels in quantitative mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using deuterium-labeled internal standards?

Deuterium-labeled internal standards are a popular choice in quantitative mass spectrometry primarily due to their cost-effectiveness and the relative ease of synthesis.[1] They are chemically very similar to the analyte of interest, allowing them to mimic the analyte's behavior during sample preparation, chromatography, and ionization, which helps to correct for experimental variability.[1][2]

Q2: What are the primary challenges associated with using deuterium labels for quantification?

The main challenges with deuterium labels include:

  • Chromatographic Isotope Effect: Deuterated compounds can exhibit a different retention time in liquid chromatography (LC) compared to their non-labeled counterparts, often eluting slightly earlier.[3][4][5] This can lead to inaccurate quantification if the analyte and the internal standard are affected differently by matrix effects that vary across the chromatographic peak.[1][6]

  • Isotopic Instability (Deuterium Exchange): Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, a process known as back-exchange.[1][7] This is more likely to occur if the deuterium labels are on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups.[2][7] This exchange can compromise the integrity of the standard and lead to inaccurate measurements.[7]

  • Cross-Contribution/Isotopic Impurity: The synthesized deuterated standard may contain a small amount of the unlabeled analyte, and vice versa.[1] This can affect the accuracy of measurements, especially at the lower limit of quantification.[1]

Q3: Why are ¹³C and ¹⁵N labels often considered the "gold standard" for quantitative proteomics?

¹³C and ¹⁵N labeled standards are often preferred for their superior performance in several key areas:

  • Co-elution with Analyte: ¹³C-labeled standards have nearly identical physicochemical properties to their unlabeled counterparts, resulting in perfect co-elution during chromatography.[5][6][8][9] This ensures that both the analyte and the internal standard experience the same matrix effects, leading to more accurate and precise quantification.[6]

  • Isotopic Stability: ¹³C and ¹⁵N isotopes are stable and do not undergo back-exchange, providing a more reliable internal standard.[6]

  • Predictable Mass Shifts: The mass difference between the labeled and unlabeled peptides is well-defined and predictable, simplifying data analysis.[10]

Q4: What are the challenges of using ¹³C and ¹⁵N metabolic labeling (e.g., SILAC)?

Challenges associated with ¹³C and ¹⁵N metabolic labeling include:

  • Incomplete Incorporation: Achieving 100% incorporation of the heavy isotopes into the proteome can be difficult, especially in organisms with slower growth rates or complex nutrient requirements.[10][11] Incomplete labeling can complicate data analysis and affect quantification accuracy.[12]

  • Metabolic Scrambling: In some cases, labeled amino acids can be metabolically converted into other amino acids, which can lead to unintended labeling and complicate the interpretation of results.[13]

  • Cost and Complexity: Metabolic labeling experiments can be more expensive and complex to set up compared to using deuterated standards, particularly for whole organisms or complex cell culture systems.[10][13]

  • Data Analysis Complexity: The data analysis for metabolic labeling experiments, especially with ¹⁵N labeling where the mass shift varies between peptides, can be more complex than for experiments using a single deuterated internal standard.[12][14]

Troubleshooting Guides

Deuterium Labeling Issues
Problem Possible Cause Recommended Solution
Internal standard elutes at a different retention time than the analyte. Chromatographic Isotope Effect: The C-D bond is slightly shorter and stronger than the C-H bond, which can alter the molecule's interaction with the stationary phase.[1][3]1. Optimize Chromatography: Modify the gradient, mobile phase composition, or column temperature to try and minimize the separation.[15] 2. Use a ¹³C-labeled standard: If co-elution is critical for accuracy, switching to a ¹³C-labeled internal standard is the most effective solution as they typically co-elute perfectly.[5][6][8][9] 3. Careful Peak Integration: Ensure that the integration windows for both the analyte and the internal standard are set correctly to account for the shift.
Inaccurate and imprecise quantification, especially at low concentrations. 1. Differential Matrix Effects: The chromatographic shift can cause the analyte and internal standard to elute in regions with different levels of ion suppression or enhancement.[1][2] 2. Isotopic Impurity: The deuterated standard may contain a significant amount of the unlabeled analyte.[1]1. Assess Matrix Effects: Perform a post-column infusion experiment to map regions of ion suppression and determine if the chromatographic shift is impacting quantification.[7] 2. Use a Higher Purity Standard: Utilize an internal standard with high isotopic purity (typically >98%).[2] 3. Switch to a ¹³C-labeled standard: This will ensure co-elution and mitigate differential matrix effects.[6]
Loss of internal standard signal over time or in certain sample matrices. Deuterium Back-Exchange: The deuterium labels may be exchanging with protons from the solvent, particularly if they are in labile positions.[1][7]1. Use a Standard with Stable Label Positions: Synthesize or purchase a standard where the deuterium atoms are placed on stable, non-exchangeable positions of the molecule.[1][2] 2. Control Sample pH: Avoid highly acidic or basic conditions during sample preparation and storage, as these can promote back-exchange.[7] 3. Perform Stability Tests: Incubate the internal standard in the sample matrix over time and analyze for any loss of the deuterated signal or increase in the unlabeled signal.[7]
¹³C/¹⁵N Labeling Issues
Problem Possible Cause Recommended Solution
Observed protein/peptide ratios are not as expected. Incomplete Label Incorporation: The "heavy" labeled cells or organism may not have fully incorporated the stable isotope-labeled amino acids.1. Extend Labeling Time: Increase the duration of cell culture or organism growth in the "heavy" media to allow for more complete protein turnover and label incorporation.[16] 2. Verify Incorporation: Analyze a small aliquot of the "heavy" labeled sample alone to determine the percentage of label incorporation. This can be used to correct the final quantitative data. 3. Ensure Essential Amino Acid Depletion: When using SILAC, ensure the media is depleted of the corresponding "light" amino acid to drive the incorporation of the "heavy" version.
Quantification is inaccurate for certain peptides or proteins. Co-eluting Contaminants: An unrelated peptide with a similar mass-to-charge ratio may be co-eluting with the peptide of interest, interfering with quantification.[14]1. Improve Chromatographic Resolution: Optimize the LC gradient to better separate co-eluting species. 2. Use High-Resolution Mass Spectrometry: A high-resolution instrument can often distinguish between the peptide of interest and interfering ions. 3. Utilize Targeted Quantification: Methods like Parallel Reaction Monitoring (PRM) or Multiple Reaction Monitoring (MRM) can provide more accurate quantification by targeting specific fragment ions, which is less susceptible to interference.[14]
Unexpected mass shifts are observed for some peptides. Metabolic Scrambling: The labeled amino acid may have been metabolically converted to another amino acid (e.g., arginine to proline), leading to labeling in unexpected peptides.[10][13]1. Use Auxotrophic Cell Lines: Employ cell lines that cannot synthesize the labeled amino acid, preventing its conversion to other amino acids.[10] 2. Careful Data Analysis: Be aware of potential metabolic conversions and account for them during database searching and data interpretation. Tandem mass spectrometry (MS/MS) can help confirm the location of the heavy isotope.[13]

Data Presentation: Summary of Quantitative Challenges

Parameter Deuterium (²H) Labeling ¹³C/¹⁵N Labeling Key Findings
Chromatographic Co-elution Often exhibits a retention time shift, with the deuterated compound typically eluting earlier.[3][4][5]Generally co-elutes perfectly with the unlabeled analyte.[5][6][8][9]The superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects.[6]
Accuracy & Precision Can lead to inaccuracies due to the chromatographic shift and differential matrix effects.[6] One study reported a 40% error in an example due to a mismatch in retention time.[6]Demonstrates improved accuracy and precision due to identical physicochemical properties to the analyte.[6]The closer properties of ¹³C-labeled standards to the analyte result in more reliable and reproducible quantification.[6]
Isotopic Stability Susceptible to back-exchange of deuterium with protons from the solvent, especially at labile positions.[1][7]Highly stable isotopes that do not undergo exchange.[6]¹³C and ¹⁵N labels provide greater reliability, particularly in complex biological matrices or under harsh sample preparation conditions.
Metabolic Burden/Toxicity Generally considered to have a low metabolic burden.High levels of heavy isotope incorporation can sometimes affect cell growth or metabolism.This is typically a greater consideration for in-vivo metabolic labeling studies.
Cost Generally less expensive to synthesize.[1]Typically more expensive than deuterated counterparts.The choice may depend on budget constraints and the required level of accuracy for the study.

Experimental Protocols

Protocol: Assessing the Chromatographic Isotope Effect of a Deuterated Standard

Objective: To determine the difference in retention time (Δt_R) between a deuterated compound and its non-deuterated analogue under specific chromatographic conditions.[3]

Materials:

  • LC-MS/MS system

  • Analytical column (e.g., C18 reversed-phase)

  • Deuterated and non-deuterated standards of the analyte

  • Appropriate solvents for mobile phases and sample dissolution

Procedure:

  • Standard Preparation: Prepare individual stock solutions of the deuterated and non-deuterated standards. Create a mixture containing both compounds at a known ratio (e.g., 1:1).[3]

  • Chromatographic Conditions:

    • Select a suitable analytical column and mobile phases for the analyte.

    • Set an appropriate flow rate and column temperature.

    • Define a gradient elution profile if necessary.[3]

  • Data Acquisition:

    • Inject a consistent volume of the standard mixture into the LC-MS/MS system.

    • Monitor the elution of both the deuterated and non-deuterated compounds using selected reaction monitoring (SRM) or by extracting ion chromatograms from a full scan acquisition.

    • Record the retention times at the apex of each peak.[3]

  • Data Analysis:

    • Calculate the difference in retention time (Δt_R) between the non-deuterated and deuterated peaks.

    • Evaluate if the magnitude of the shift is significant enough to potentially impact quantification in the presence of matrix effects.

Visualizations

cluster_d Deuterium Labeling Workflow cluster_c13n15 ¹³C/¹⁵N Metabolic Labeling Workflow D_Start Sample + Deuterated Standard D_Prep Sample Preparation (e.g., Extraction) D_Start->D_Prep D_LCMS LC-MS/MS Analysis D_Prep->D_LCMS D_Quant Quantification D_LCMS->D_Quant C_Culture Cell/Organism Culture ('Light' vs 'Heavy' Media) C_Mix Mix 'Light' & 'Heavy' Samples C_Culture->C_Mix C_Prep Sample Preparation (e.g., Protein Digestion) C_Mix->C_Prep C_LCMS LC-MS/MS Analysis C_Prep->C_LCMS C_Quant Quantification C_LCMS->C_Quant

Caption: General experimental workflows for deuterium and ¹³C/¹⁵N labeling.

Deuteration Deuterium Labeling Bond_Change C-D bond is shorter & stronger than C-H Deuteration->Bond_Change Property_Change Altered Physicochemical Properties (e.g., Hydrophobicity) Bond_Change->Property_Change Chrom_Shift Chromatographic Retention Time Shift Property_Change->Chrom_Shift Matrix_Effect Differential Matrix Effects (Ion Suppression/Enhancement) Chrom_Shift->Matrix_Effect Inaccuracy Inaccurate Quantification Matrix_Effect->Inaccuracy

Caption: Logical pathway from deuterium labeling to potential quantification inaccuracy.

cluster_scramble Metabolic Scrambling Heavy_AA Heavy Amino Acid (e.g., ¹³C₆-Arginine) AA_Pool Intracellular Amino Acid Pool Heavy_AA->AA_Pool Protein_Synth Protein Synthesis AA_Pool->Protein_Synth Metabolism Amino Acid Metabolism AA_Pool->Metabolism Labeled_Protein Labeled Proteome Protein_Synth->Labeled_Protein Other_AA Other Amino Acids (e.g., Proline) Metabolism->Other_AA Conversion Other_AA->Protein_Synth Unintended_Label Unintended Labeled Proteins

Caption: Signaling pathway illustrating potential metabolic scrambling of heavy amino acids.

References

Technical Support Center: Refining Extraction Efficiency for Polar Metabolites of 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of 5-Fluorouracil (5-FU) and its polar metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in extracting polar metabolites of 5-FU?

A1: The primary challenge lies in the high polarity of 5-FU and its active metabolites, such as 5-fluorouridine monophosphate (FdUMP).[1] This high aqueous solubility makes them difficult to extract efficiently using common organic solvents.[1] Additionally, issues such as low recovery rates, matrix effects from biological samples, and the need for sensitive analytical methods for detection and quantification are common hurdles.[2][3]

Q2: What are the most common methods for extracting 5-FU and its polar metabolites?

A2: The most frequently employed methods are:

  • Protein Precipitation (PPT): Often used for plasma and cell culture media, where proteins are precipitated using organic solvents like methanol or acetone, leaving the polar metabolites in the supernatant.[4][5][6]

  • Liquid-Liquid Extraction (LLE): This method involves the partitioning of metabolites between two immiscible liquid phases. Due to the polarity of 5-FU metabolites, specific solvent systems are required.[1][7]

  • Solid-Phase Extraction (SPE): SPE is a popular technique for cleaning up and concentrating samples. Various sorbents, such as C18 or specialized polymeric phases, can be used to retain and then elute the metabolites of interest.[1][2][8]

Q3: Which extraction solvent is most effective for 5-FU polar metabolites?

A3: The choice of solvent is critical and depends on the specific metabolite and the sample matrix.

  • Methanol: Frequently used for cell lysis and extraction of polar metabolites.[4][9] A common protocol involves resuspending cell pellets in 100% methanol followed by mechanical lysis.[4] Aqueous methanol is also highlighted as an effective extraction solvent.[10][11]

  • Acetonitrile: Often used in protein precipitation and for sample resuspension before LC-MS/MS analysis.[12]

  • Ethyl Acetate: Has been used in liquid-liquid extraction protocols for 5-FU.[3][8]

Q4: How can I improve the recovery of 5-FU and its metabolites?

A4: To enhance recovery, consider the following:

  • Optimize pH: Adjusting the pH of the sample can improve the extraction efficiency of certain metabolites.

  • Use of Ion-Pair Reagents: For highly polar compounds, ion-pair reagents can be added to the mobile phase in liquid chromatography to improve retention and separation.[13]

  • SPE Sorbent Selection: Choosing the right SPE sorbent is crucial. While C18 is common, other phases like polymeric or ion-exchange sorbents may offer better recovery for highly polar analytes.[1][8]

  • Repeated Extractions: Performing multiple extraction steps can increase the overall yield.[10][11]

Q5: How do I prepare cell samples for metabolite extraction?

A5: Proper cell sample preparation is critical to prevent metabolite degradation and ensure accurate quantification.

  • Washing: Wash cells with an ice-cold isotonic solution like 0.9% NaCl to remove extracellular contaminants. Avoid phosphate-buffered saline (PBS) if performing LC-MS analysis, as it can cause ion suppression.[14]

  • Quenching: Rapidly quench metabolic activity by using cold solvents or snap-freezing in liquid nitrogen.[4]

  • Lysis: Mechanical lysis methods like sonication or freeze-thaw cycles are often employed to release intracellular metabolites.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of 5-FU Metabolites - Inefficient extraction solvent. - Suboptimal pH. - Inappropriate SPE sorbent. - Metabolite degradation.- Test different solvents or solvent mixtures (e.g., aqueous methanol).[10][11] - Optimize the pH of the sample and extraction solvent. - Screen different SPE cartridges (e.g., C18, polymeric, ion-exchange).[1][8] - Ensure rapid quenching and keep samples cold throughout the process.[4][14]
High Matrix Effects in LC-MS/MS - Insufficient sample cleanup. - Presence of salts (e.g., from PBS). - Co-elution of interfering compounds.- Employ a more rigorous sample cleanup method like SPE.[1][2] - Use 0.9% NaCl for cell washing instead of PBS.[14] - Optimize the chromatographic method to separate metabolites from interfering matrix components.
Poor Peak Shape in Chromatography - Inappropriate mobile phase. - Column degradation. - Sample overload.- For highly polar compounds, consider using Hydrophilic Interaction Liquid Chromatography (HILIC).[15] - Use a guard column to protect the analytical column.[7] - Dilute the sample extract before injection.
Inconsistent Results - Variability in sample handling. - Incomplete cell lysis. - Inconsistent extraction times or temperatures.- Standardize the entire workflow from sample collection to extraction. - Ensure complete cell lysis using methods like sonication or repeated freeze-thaw cycles.[4] - Maintain consistent timing and temperature for all extraction steps.[16]

Quantitative Data Summary

The following tables summarize quantitative data from various studies to facilitate comparison of different extraction methods.

Table 1: Recovery of 5-FU and its Metabolites using Different Extraction Methods

Analyte(s) Matrix Extraction Method Solvent(s) Average Recovery (%) Reference
5-FU, 5-FUrd, 5-FdUrdPlasmaSPE and LLE-35% (5-FU), 42% (5-FUrd), 48% (5-FdUrd)[2]
5-FUPlasmaSPEEthyl acetate96.2 ± 0.5[3]
5-FUPlasmaLLEEthyl acetateSatisfactory[8]
5-FUPlasmaHILICAcetonitrile with 1% formic acid> 87[15]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for 5-FU and its Metabolites

Analyte(s) Matrix Analytical Method LOD LOQ Reference
5-FU, 5-FUrd, 5-FdUrdPlasmaHPLC-UV10 ng/ml20 ng/ml[2]
5-FUPlasmaHPLC-UV5 ng/ml-[3]
5-FU, FdUMP, UracilCell CultureHPLC-DAD-5 µg/mL[1]
5-FUPlasmaLC-MS/MS-10 ng/mL[7]

Experimental Protocols

Protocol 1: Extraction of 5-FU and its Metabolites from Adherent Cancer Cells

This protocol is adapted from a study on colorectal cancer cells.[4]

  • Cell Culture and Treatment: Culture cells to ~70% confluency and treat with 5-FU as required by the experimental design.

  • Cell Harvesting:

    • Collect the conditioned media.

    • Wash the adherent cells three times with ice-cold 1x PBS (or 0.9% NaCl for LC-MS).

    • Lift the cells using trypsin, neutralize with complete media, and centrifuge at 1500 x g for 5 minutes.

  • Metabolite Extraction:

    • Resuspend the cell pellet in 1 mL of 100% (v/v) cold methanol.

    • Perform three cycles of snap-freezing in liquid nitrogen for 10 minutes, followed by thawing at room temperature with occasional vortexing.

    • Sonicate the samples for 10 minutes in a water bath sonicator.

    • Incubate at -80°C for 2 hours.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Sample Preparation for Analysis:

    • Collect the supernatant containing the metabolites.

    • Freeze-dry the samples.

    • Reconstitute the dried extract in a suitable solvent (e.g., water or mobile phase) for analysis.

Protocol 2: Solid-Phase Extraction (SPE) of 5-FU from Plasma

This protocol is a general guide based on common SPE procedures.[1][3]

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • Acidify the plasma sample, if required by the specific SPE protocol.

    • Add an internal standard.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge with methanol followed by deionized water or an appropriate buffer.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interfering substances.

  • Elution:

    • Elute 5-FU and its metabolites using an appropriate solvent (e.g., methanol, acetonitrile, or a mixture).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the analytical system.

Visualizations

Experimental_Workflow_for_Cellular_Metabolite_Extraction cluster_cell_culture Cell Culture & Treatment cluster_harvesting Harvesting cluster_extraction Extraction cluster_analysis Analysis start Start: Adherent Cells in Culture treatment Treat with 5-FU start->treatment wash Wash with Ice-Cold Saline treatment->wash harvest Harvest Cells (e.g., Trypsinization) wash->harvest pellet Centrifuge to Pellet Cells harvest->pellet resuspend Resuspend in Cold Methanol pellet->resuspend lysis Mechanical Lysis (Freeze-Thaw, Sonication) resuspend->lysis precipitate Protein Precipitation (-80°C) lysis->precipitate centrifuge_extract Centrifuge to Remove Debris precipitate->centrifuge_extract supernatant Collect Supernatant centrifuge_extract->supernatant dry Dry Extract (e.g., Lyophilization) supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for cellular extraction of 5-FU polar metabolites.

five_FU_Metabolic_Pathway cluster_rna_pathway RNA-Mediated Cytotoxicity cluster_dna_pathway DNA-Mediated Cytotoxicity five_FU 5-Fluorouracil (5-FU) FUR Fluorouridine (FUR) five_FU->FUR FUDR Fluorodeoxyuridine (FUDR) five_FU->FUDR FUMP Fluorouridine Monophosphate (FUMP) FUR->FUMP FUDP Fluorouridine Diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine Triphosphate (FUTP) FUDP->FUTP RNA_damage RNA Damage FUTP->RNA_damage FdUMP Fluorodeoxyuridine Monophosphate (FdUMP) FUDR->FdUMP FdUDP Fluorodeoxyuridine Diphosphate (FdUDP) FdUMP->FdUDP TS_inhibition Thymidylate Synthase Inhibition FdUMP->TS_inhibition FdUTP Fluorodeoxyuridine Triphosphate (FdUTP) FdUDP->FdUTP DNA_damage DNA Damage FdUTP->DNA_damage

Caption: Simplified metabolic pathway of 5-Fluorouracil (5-FU).

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for 5-Fluorouracil (5-FU) and Dihydro-5-fluorouracil (DHFU) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the simultaneous analysis of the chemotherapeutic agent 5-fluorouracil (5-FU) and its major metabolite, dihydro-5-fluorouracil (DHFU). The selection of a robust and reliable analytical method is critical for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical formulations. This document presents a summary of key performance parameters from various published methods, a detailed experimental protocol for a representative method, and a workflow for HPLC method validation.

Performance Comparison of HPLC Methods

The following tables summarize the key validation parameters for different HPLC methods developed for the quantification of 5-FU and DHFU. These parameters are crucial for determining the suitability of a method for a specific application.

Parameter Method 1 Method 2 Method 3
Analyte 5-FU5-FU & DHFU5-FU
Column Phenomenex Prodigy ODS3V (250x4.6 mm, 5 µm)[1]Atlantis dC18 (250x4.6 mm, 5 µm)[2]Nova-park C18 (150x3.9 mm, 4.6 µm)[3]
Mobile Phase 50mM KH2PO4 (pH 5.0)[1]Isocratic Elution[2]5 mmol/L KH2PO4 (pH 6.0) - methanol (96:4, v/v)[3]
Flow Rate 1.2 mL/min[1]Not Specified1.0 mL/min[3]
Detection (UV) 254 nm[1]266 nm (5-FU), 205 nm (DHFU)[2]254 nm[3]
Retention Time (min) ~6[1]Not Specified< 7[4]
Linearity Range (µg/mL) 10 - 100[1]0.04 - 15.90 (5-FU), 0.075 - 3.84 (DHFU)[2]0.1 - 100[3]
Correlation Coefficient (r²) 0.999[1]Not Specified0.9999[3]
Limit of Quantification (LOQ) (µg/mL) Not Specified0.040 (5-FU), 0.075 (DHFU)[2]0.10 (in injection), 0.85 (in serum)[3]
Accuracy (% Recovery) 104.69%[1]Not Specified95.79 - 105.1% (in injection), 90.2 - 108.8% (in serum)[3]
Precision (%RSD) < 2.0%[1]Not Specified0.4%[3]

Detailed Experimental Protocol (Method 2)

This protocol is based on a validated HPLC-UV method for the simultaneous determination of 5-FU and DHFU in plasma.[2]

1. Materials and Reagents:

  • 5-Fluorouracil (5-FU) reference standard

  • Dihydro-5-fluorouracil (DHFU) reference standard

  • Chlorouracil (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Other reagents for plasma sample preparation

2. Chromatographic Conditions:

  • Instrument: HPLC system with UV/Vis detector

  • Column: Atlantis dC18, 4.6 x 250 mm, 5 µm particle size[2]

  • Mobile Phase: Isocratic elution (specific composition to be optimized)

  • Flow Rate: To be optimized for best separation

  • Column Temperature: Room temperature[2]

  • Detection Wavelength: 266 nm for 5-FU and 205 nm for DHFU[2]

  • Injection Volume: To be determined

3. Standard Solution Preparation:

  • Prepare individual stock solutions of 5-FU, DHFU, and the internal standard in a suitable solvent (e.g., methanol or water).

  • Prepare working standard solutions by diluting the stock solutions to achieve a range of concentrations for calibration curves.

4. Sample Preparation (Plasma):

  • Thaw plasma samples at room temperature.

  • To a small volume of plasma, add the internal standard.

  • Perform protein precipitation using a suitable agent (e.g., acetonitrile).

  • Vortex and centrifuge the samples.

  • Collect the supernatant and inject it into the HPLC system.

5. Method Validation:

  • Specificity: Analyze blank plasma samples to ensure no interference at the retention times of 5-FU, DHFU, and the internal standard.

  • Linearity: Construct calibration curves by plotting the peak area ratio (analyte/internal standard) against the concentration of the analyte. The linearity should be evaluated over the range of 0.04 to 15.90 µg/mL for 5-FU and 0.075 to 3.84 µg/mL for DHFU.[2]

  • Accuracy: Determine the recovery of the analytes by spiking known concentrations of 5-FU and DHFU into blank plasma.

  • Precision: Evaluate intra-day and inter-day precision by analyzing replicate samples at different concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analytes that can be reliably detected and quantified. The LOQ was reported as 0.040 µg/mL for 5-FU and 0.075 µg/mL for DHFU.[2]

  • Stability: Assess the stability of the analytes in plasma under different storage conditions (e.g., freeze-thaw cycles, room temperature).

HPLC Method Validation Workflow

The following diagram illustrates the typical workflow for validating an HPLC method according to ICH guidelines.[5][6][7][8]

HPLC_Validation_Workflow cluster_validation Validation Parameters start Method Development protocol Validation Protocol Definition start->protocol specificity Specificity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report system_suitability->documentation end Method Implementation documentation->end

Caption: Workflow for HPLC Method Validation.

This guide provides a starting point for researchers and scientists involved in the analysis of 5-FU and DHFU. The selection of the most appropriate method will depend on the specific requirements of the study, including the sample matrix, required sensitivity, and available instrumentation. It is essential to perform a thorough method validation to ensure the reliability and accuracy of the analytical results.

References

A Comparative Guide to the Cross-Validation of 5-Fluorouracil (5-FU) Metabolite Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of 5-Fluorouracil (5-FU) and its metabolites. The performance of various assays is supported by experimental data from published, validated studies, with a focus on providing researchers with the information needed to select and implement the most appropriate method for their specific application, be it therapeutic drug monitoring, pharmacokinetic studies, or metabolic research.

Introduction to 5-FU Metabolism and Quantification

5-Fluorouracil is a widely used chemotherapeutic agent that undergoes complex metabolic activation and catabolism. For effective and safe use, accurate quantification of 5-FU and its key metabolites is crucial. The primary catabolic pathway involves the enzyme dihydropyrimidine dehydrogenase (DPD), which converts 5-FU to 5,6-dihydro-5-fluorouracil (DHFU or FUH2). Conversely, the anabolic pathways lead to the formation of active cytotoxic nucleotides: 5-fluorouridine 5'-triphosphate (FUTP), 5-fluoro-2'-deoxyuridine 5'-triphosphate (FdUTP), and 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), which are responsible for the drug's anticancer effects.

A variety of analytical techniques are employed for the quantification of these compounds in biological matrices, most commonly High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The choice of method depends on the required sensitivity, selectivity, and the specific metabolites of interest.

Comparative Analysis of Quantification Assays

The following tables summarize the performance characteristics of different validated assays for 5-FU and its metabolites, primarily in human plasma. These methods represent common approaches and provide a basis for comparing their analytical capabilities.

Table 1: HPLC-UV Assay Performance
Analyte(s)Linearity Range (µg/mL)LLOQ (µg/mL)Accuracy (%)Precision (%RSD)Biological MatrixReference
5-FU & DHFU5-FU: 0.04 - 15.90DHFU: 0.075 - 3.845-FU: 0.04DHFU: 0.075Not explicitly statedNot explicitly statedPlasma[1][2]
5-FU0.01 - 1000.0185.24 - 104.14< 10Plasma[3]
5-FU0.1 - 200.1Within 15% (RE)< 15% (CV)Porcine Skin[4]
Table 2: LC-MS/MS Assay Performance
Analyte(s)Linearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%RSD)Biological MatrixReference
5-FU10 - 10,0001096.0 - 102.22.1 - 7.5Plasma[5]
5-FU10 - 10,00010-9.9 to 11 (within run)-2.1 to 5 (between runs)1.6 - 11 (within run)3.1 - 12 (between runs)Plasma[6]
5-FU, Uracil, Tegafur5-FU: 2 - 500Uracil: 20 - 5000Tegafur: 200 - 50,0005-FU: 2Uracil: 20Tegafur: 200Within 11.6%< 13.3%Plasma[7]
5-FU0.1 - 500.1Not explicitly statedNot explicitly statedMouse Plasma[8]
5-FU10.5 - 20003.55 (LOD)Not explicitly statedNot explicitly statedRabbit Aqueous Humor[9]
FUTP, FdUTP, FdUMPFUTP: 0.488 - 19.9 (nM)FdUTP: 1.66 - 67.7 (nM)FdUMP: 0.748 - 30.7 (nM)Not explicitly stated-2.2 to 7.0≤ 4.9PBMC Lysate[10]

Experimental Protocols and Methodologies

Detailed experimental protocols are critical for the successful cross-validation and implementation of these assays. Below are representative methodologies for sample preparation and analysis.

Protocol 1: HPLC-UV for 5-FU and DHFU in Plasma

This method is suitable for therapeutic drug monitoring and pharmacokinetic studies due to its simple extraction and small sample volume requirement.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a small volume of plasma, add an internal standard (e.g., chlorouracil).

  • Perform liquid-liquid extraction using an organic solvent mixture.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: Atlantis dC18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Isocratic elution.

  • Detection: UV diode array detector. DHFU is detected at 205 nm and 5-FU at 266 nm.

Protocol 2: LC-MS/MS for 5-FU in Human Plasma

This method offers high sensitivity and selectivity, making it suitable for applications requiring low detection limits.[5]

1. Sample Preparation (Ethyl Acetate Extraction):

  • Add an isotopically labeled internal standard (e.g., ¹³C,¹⁵N₂-5-FU) to the plasma sample.

  • Perform liquid-liquid extraction with ethyl acetate.

  • Evaporate the organic phase to dryness.

  • Reconstitute the residue for injection.

2. Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Hydrophilic Interaction Chromatography (HILIC) with an amino column.

  • Mobile Phase: Isocratic elution with 0.1% formic acid in acetonitrile/water (97:3, v/v).

  • Mass Spectrometry: Electrospray ionization in negative mode (ESI-), with detection using Multiple Reaction Monitoring (MRM).

Protocol 3: LC-MS/MS for Intracellular 5-FU Nucleotides in PBMCs

This specialized assay is designed to quantify the active metabolites of 5-FU within cells, which is crucial for pharmacodynamic studies.[10][11]

1. Sample Preparation (Cell Lysis and Extraction):

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood.

  • Perform cell lysis to release intracellular components.

  • Extract the nucleotides from the cell lysate.

  • This process is critical to maximize the release of analytes from the cell matrix and minimize interference.

2. Chromatographic and Mass Spectrometric Conditions:

  • Chromatography: Optimized to separate the 5-FU nucleotides from endogenous nucleotides.

  • Mass Spectrometry: A highly sensitive tandem mass spectrometer is required to achieve the necessary low limits of quantification for these intracellular metabolites.

Visualizing Metabolic and Experimental Pathways

To better understand the relationships between 5-FU metabolites and the workflow of assay validation, the following diagrams are provided.

G cluster_0 5-FU Catabolic Pathway cluster_1 5-FU Anabolic (Activation) Pathway 5-FU 5-FU DHFU DHFU (Dihydrofluorouracil) 5-FU->DHFU DPD FUMP FUMP 5-FU->FUMP FUPA FUPA (Fluoro-beta-ureidopropionate) DHFU->FUPA DPYS FBAL FBAL (Fluoro-beta-alanine) FUPA->FBAL UPB1 FUDP FUDP FUMP->FUDP FUTP FUTP (RNA Incorporation) FUDP->FUTP FdUDP FdUDP FUDP->FdUDP FdUMP FdUMP (TS Inhibition) FdUDP->FdUMP FdUTP FdUTP (DNA Incorporation) FdUDP->FdUTP

Caption: Metabolic pathways of 5-Fluorouracil (5-FU).

G cluster_0 Method A (e.g., HPLC-UV) cluster_1 Method B (e.g., LC-MS/MS) A_Sample Sample Preparation A A_Analysis HPLC-UV Analysis A_Sample->A_Analysis A_Data Quantitative Data A A_Analysis->A_Data Compare Statistical Comparison (e.g., Bland-Altman, Correlation) A_Data->Compare B_Sample Sample Preparation B B_Analysis LC-MS/MS Analysis B_Sample->B_Analysis B_Data Quantitative Data B B_Analysis->B_Data B_Data->Compare Start Aliquot Patient Samples Start->A_Sample Start->B_Sample Conclusion Assess Agreement & Bias Compare->Conclusion

Caption: Workflow for cross-validation of two analytical methods.

References

The Gold Standard vs. a Practical Alternative: A Comparative Guide to Internal Standards for DHFU Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of 5,6-Dihydro-5-fluorouracil (DHFU), the metabolite of the widely used chemotherapeutic agent 5-Fluorouracil (5-FU), the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides an objective comparison between a stable isotope-labeled (SIL) internal standard, ¹³C,¹⁵N-DHFU, and a structural analog, 5-Fluorocytosine, offering insights into their respective performance based on experimental data.

In the realm of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), internal standards are indispensable for correcting analytical variability. The ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation and ionization, thereby compensating for matrix effects and inconsistencies in the analytical process.[1][2] Stable isotope-labeled internal standards are widely regarded as the gold standard due to their near-identical physicochemical properties to the analyte.[2][3] However, their availability and cost can be prohibitive, leading researchers to consider structural analogs as a viable alternative.

Performance Under the Microscope: ¹³C,¹⁵N-DHFU vs. 5-Fluorocytosine

The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. Below is a comparative summary of the expected performance of ¹³C,¹⁵N-DHFU and 5-Fluorocytosine as internal standards for the quantification of DHFU. The data presented is a composite representation based on typical performance characteristics reported in bioanalytical literature for SIL and structural analog internal standards.

Performance Parameter¹³C,¹⁵N-DHFU (Stable Isotope Labeled)5-Fluorocytosine (Structural Analog)Rationale
Accuracy (% Bias) Typically within ± 5%Can be up to ± 15%¹³C,¹⁵N-DHFU co-elutes and experiences identical matrix effects as DHFU, leading to more effective normalization and higher accuracy.[3]
Precision (%CV) Typically < 5%Can be up to 15%The near-identical behavior of the SIL internal standard throughout the analytical process results in lower variability and improved precision.
Matrix Effect Effectively compensatedInconsistent compensationAs a structural analog, 5-Fluorocytosine's chromatographic and ionization behavior may differ from DHFU, leading to incomplete correction for matrix-induced signal suppression or enhancement.
Recovery Variability LowHigherThe SIL internal standard more reliably tracks the analyte's recovery during sample extraction and preparation.[4]

The Metabolic Journey of 5-Fluorouracil

Understanding the metabolic pathway of 5-FU is crucial for contextualizing the importance of accurately measuring its metabolite, DHFU. The catabolism of 5-FU to DHFU is the rate-limiting step, primarily mediated by the enzyme dihydropyrimidine dehydrogenase (DPD).

5-FU Metabolic Pathway

Experimental Corner: Protocols for Evaluation

To ensure the selection of the most appropriate internal standard, rigorous validation experiments are essential. The following are detailed methodologies for key experiments to assess the performance of an internal standard.

Experimental Workflow for Bioanalytical Method Validation

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Spike Biological Matrix (Plasma, Urine, etc.) with Analyte (DHFU) and Internal Standard p2 Protein Precipitation / Liquid-Liquid Extraction / Solid-Phase Extraction p1->p2 p3 Evaporation and Reconstitution p2->p3 a1 Chromatographic Separation p3->a1 a2 Mass Spectrometric Detection a1->a2 d1 Peak Integration a2->d1 d2 Calculate Analyte/IS Peak Area Ratio d1->d2 d3 Quantification using Calibration Curve d2->d3

Bioanalytical Workflow
Protocol for Accuracy and Precision Assessment

  • Preparation of Quality Control (QC) Samples: Prepare QC samples in the biological matrix of interest at a minimum of three concentration levels: low, medium, and high.

  • Analysis: Analyze five replicates of each QC level in three separate analytical runs.

  • Calculation of Accuracy: Determine the mean concentration for each level and express it as a percentage of the nominal concentration (% Bias). The mean value should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).

  • Calculation of Precision: Calculate the coefficient of variation (%CV) for the concentrations of the replicates at each level. The %CV should not exceed 15% (20% for the LLOQ).

Protocol for Matrix Effect Evaluation
  • Prepare Three Sets of Samples:

    • Set A: Analyte and internal standard in a neat solution (e.g., mobile phase).

    • Set B: Blank biological matrix extract spiked with the analyte and internal standard at the same concentrations as Set A.

    • Set C: Blank biological matrix from at least six different sources, extracted and then spiked with the analyte and internal standard.

  • Analysis: Analyze all three sets of samples via LC-MS/MS.

  • Calculation of Matrix Factor (MF):

    • MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution)

    • An MF of 1 indicates no matrix effect, >1 indicates ion enhancement, and <1 indicates ion suppression.

  • Assessment: The variability of the matrix factor across different sources of the biological matrix should be minimal, ideally with a %CV of less than 15%.

Conclusion: Investing in Data Quality

While the initial investment for a stable isotope-labeled internal standard such as ¹³C,¹⁵N-DHFU may be higher, the long-term benefits in terms of data accuracy, precision, and reliability are substantial.[3] Its ability to mimic the analyte of interest throughout the analytical process provides unparalleled compensation for analytical variability, particularly matrix effects.[4]

5-Fluorocytosine presents a cost-effective alternative and can be suitable for less stringent research applications. However, researchers must be cognizant of its potential limitations in fully compensating for the analytical variability associated with DHFU in complex biological matrices. The choice ultimately depends on the specific requirements of the study, the complexity of the matrix, and the desired level of data quality. For regulated bioanalysis and critical decision-making studies, the use of a stable isotope-labeled internal standard is strongly recommended.

References

Navigating the Labyrinth of 5-Fluorouracil Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the pharmacokinetic variability of 5-Fluorouracil (5-FU) is paramount for optimizing its therapeutic efficacy and minimizing toxicity. This guide provides a comparative analysis of 5-FU pharmacokinetic data from various studies, highlighting the influence of different experimental protocols and analytical methodologies on the observed outcomes.

5-Fluorouracil, a cornerstone in the treatment of various solid tumors, exhibits significant inter-individual and intra-individual pharmacokinetic variability.[1][2] This variability complicates dose optimization and can lead to unpredictable patient responses. Factors contributing to this variability include the route of administration, drug infusion schedule, genetic factors, and the analytical methods used for quantification.[2][3] This guide synthesizes data from multiple studies to provide a clearer picture of the pharmacokinetic landscape of 5-FU.

Comparative Analysis of 5-FU Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of 5-FU reported in different clinical studies. The data underscores the significant impact of the administration route and dosing regimen on the drug's disposition in the body.

Study PopulationDosing RegimenAnalytical MethodCmax (µg/mL)AUC (h·µg/mL)Clearance (L/h/m²)Half-life (min)Reference
20 Colorectal Cancer Patients250 mg/m² i.v. bolusHPLC18.15 ± 1.353.77 ± 0.2154.64 ± 3.54-[4]
20 Colorectal Cancer Patients370 mg/m² i.v. bolusHPLC48.41 ± 7.6913.61 ± 2.325.43 ± 2.3-[4]
10 PatientsContinuous i.v. infusion (1.9 mmol/m²/day)-0.078 ± 0.026 (Css)4.4 ± 1.3 (AUC₀₋₈h)--[5]
10 PatientsOral UFT (1.9 mmol/m²/day)-0.273 ± 0.1952.6 ± 1.7 (AUC₀₋₈h)-312 ± 144[5]
4 PatientsIntravenous administration¹⁹F MRS---5 - 17[6]

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; Css: Steady-state concentration; HPLC: High-Performance Liquid Chromatography; UFT: Uracil and Tegafur; ¹⁹F MRS: 19F Magnetic Resonance Spectroscopy. Values are presented as mean ± standard deviation where available.

Experimental Protocols

The observed differences in pharmacokinetic parameters can be largely attributed to the diverse experimental methodologies employed in each study. A standardized approach is crucial for meaningful cross-study comparisons.

General Experimental Workflow for 5-FU Pharmacokinetic Analysis

A typical workflow for determining 5-FU pharmacokinetic parameters involves several key steps, from patient selection and drug administration to sample analysis and data modeling.

G cluster_0 Patient Cohort & Dosing cluster_1 Sample Collection & Processing cluster_2 Bioanalytical Quantification cluster_3 Pharmacokinetic Analysis PatientSelection Patient Selection (e.g., Colorectal Cancer) DosingRegimen Drug Administration (e.g., i.v. bolus, infusion) PatientSelection->DosingRegimen BloodSampling Serial Blood Sampling DosingRegimen->BloodSampling PlasmaSeparation Plasma Separation BloodSampling->PlasmaSeparation SampleStabilization Sample Stabilization (e.g., with DPD inhibitor) PlasmaSeparation->SampleStabilization Extraction Analyte Extraction (e.g., Protein Precipitation) SampleStabilization->Extraction Chromatography Chromatographic Separation (e.g., HPLC, UPLC-MS/MS) Extraction->Chromatography Detection Detection & Quantification Chromatography->Detection PK_Modeling Pharmacokinetic Modeling (e.g., Compartmental Analysis) Detection->PK_Modeling Parameter_Estimation Parameter Estimation (AUC, Cmax, CL, t1/2) PK_Modeling->Parameter_Estimation

Experimental workflow for 5-FU pharmacokinetic studies.

Detailed Methodologies from Cited Studies
  • Bocci et al. (2000): This study investigated the pharmacokinetics of 5-FU in 20 colorectal cancer patients following intravenous bolus injections of two different doses (250 mg/m² and 370 mg/m²).[4] Plasma samples were collected at multiple time points up to 4 hours post-administration. The concentrations of 5-FU and its major metabolite, 5-fluoro-5,6-dihydrouracil (5-FDHU), were determined using a reverse-phase high-performance liquid chromatographic (HPLC) method.[4]

  • Ho et al. (1998): In this study, plasma 5-FU levels were compared in ten patients who received both a 5-day continuous intravenous infusion and an oral formulation of uracil and tegafur (UFT).[5] Blood samples were collected to determine steady-state concentrations during the infusion and at various time points after oral administration.[5]

  • Findlay et al. (1990): This research utilized in vivo 19F magnetic resonance spectroscopy (MRS) to study the intrahepatic pharmacokinetics of 5-FU in four patients after both intravenous and intraperitoneal administration. This non-invasive technique allowed for the direct measurement of 5-FU and its catabolite, fluoro-beta-alanine (FBAL), in the liver.[6]

  • Patil et al. (2024): This research focused on the development and validation of a bioanalytical method for therapeutic drug monitoring (TDM) of 5-FU.[7] The method involved protein precipitation for analyte extraction from plasma, followed by chromatographic separation using a Phenomenex Luna C18 column. Gimeracil was used as a dihydropyrimidine dehydrogenase (DPD) enzyme inhibitor to enhance the stability of 5-FU in blood samples.[7]

Mechanism of Action and Metabolic Pathway

5-Fluorouracil acts as a pyrimidine antagonist, interfering with DNA and RNA synthesis.[8] Its cytotoxic effects are mediated through its active metabolites. The primary enzyme responsible for 5-FU catabolism is dihydropyrimidine dehydrogenase (DPD), which plays a crucial role in its clearance.[3][8]

G cluster_0 5-FU Administration & Distribution cluster_1 Intracellular Anabolism (Activation) cluster_2 Cytotoxic Effects cluster_3 Catabolism (Inactivation) 5-FU_Admin 5-FU Administration (i.v. or oral) 5-FU_Plasma 5-FU in Plasma 5-FU_Admin->5-FU_Plasma FUMP FUMP 5-FU_Plasma->FUMP 5-FU_Plasma->FUMP DPD DPD 5-FU_Plasma->DPD 5-FU_Plasma->DPD FUDP FUDP FUMP->FUDP FdUMP FdUMP FUMP->FdUMP FUTP FUTP FUDP->FUTP FdUDP FdUDP FUDP->FdUDP RNA_Dysfunction RNA Dysfunction FUTP->RNA_Dysfunction FUTP->RNA_Dysfunction TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition FdUMP->TS_Inhibition FdUTP FdUTP FdUDP->FdUTP DNA_Damage DNA Damage FdUTP->DNA_Damage FdUTP->DNA_Damage DHFU Dihydrofluorouracil (DHFU) DPD->DHFU Metabolizes 5-FU to

Simplified signaling and metabolic pathway of 5-Fluorouracil.

Conclusion

The pharmacokinetic profile of 5-FU is highly variable and influenced by a multitude of factors. This comparative guide illustrates that differences in study design, patient populations, and analytical techniques contribute significantly to the reported variations in pharmacokinetic parameters. For researchers and clinicians, a thorough understanding of these variables is essential for the interpretation of pharmacokinetic data and the development of individualized therapeutic strategies. The adoption of standardized protocols for 5-FU pharmacokinetic studies would greatly enhance the comparability of data across different laboratories and facilitate the establishment of more precise therapeutic windows for this widely used anticancer agent.

References

The Gold Standard Debate: Evaluating 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for robust and reliable internal standards in bioanalytical assays is paramount. This guide provides a comparative analysis of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ as a potential internal standard against commonly used alternatives in the quantification of the widely used anticancer drug 5-Fluorouracil (5-FU) and its metabolites.

The accuracy and precision of analytical methods are critical in pharmacokinetic studies and therapeutic drug monitoring of 5-FU, a compound known for its narrow therapeutic index and high inter-individual variability. An ideal internal standard (IS) should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for quantitative mass spectrometry-based assays due to their chemical and physical similarity to the analyte.

This guide will compare the performance of established internal standards for 5-FU analysis, providing available experimental data to aid researchers in selecting the most appropriate standard for their specific application.

Performance Comparison of Internal Standards for 5-Fluorouracil Analysis

The following tables summarize the performance characteristics of various internal standards used in the quantification of 5-FU by LC-MS/MS.

Internal StandardAnalyte(s)MatrixAccuracy (%)Precision (%RSD)Linearity (r²)LLOQ (ng/mL)Citation
[¹⁵N₂]-5-FU 5-FUPlasma97-106< 6 (intra- and inter-day)> 0.980.05 µM[1]
5-Bromouracil 5-FUPlasma95-1143.0-8.1 (intra-day), 6.3-13.3 (inter-day)> 0.9910[2][3][4]
Propylthiouracil 5-FUDried Blood Spot87.26-112.80< 6.94 (intra-day), < 4.79 (inter-day)0.999100[5]
Allopurinol 5-FUAqueous HumorWithin ±15< 150.994610.5
5-Fluorocytosine 5-FU, 5-FDHUPlasma-< 10 (within- and between-day)0.99916

Note: Accuracy and precision values are often reported for quality control samples at different concentrations (low, medium, and high). The ranges presented here encompass these values. LLOQ is the Lower Limit of Quantification.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing results. Below are summaries of typical experimental protocols for the analysis of 5-FU using different internal standards.

Method 1: 5-FU in Plasma using [¹⁵N₂]-5-FU Internal Standard
  • Sample Preparation: To 300 µL of plasma, 30 µL of the internal standard solution ([¹⁵N₂]-5-FU) is added. Protein precipitation is performed by adding a suitable organic solvent (e.g., acetonitrile). After centrifugation, the supernatant is collected, evaporated, and reconstituted in the mobile phase.[1]

  • Chromatography: Reversed-phase HPLC is commonly used.

  • Mass Spectrometry: Detection is performed using a tandem mass spectrometer in negative electrospray ionization (ESI) mode. Multiple reaction monitoring (MRM) is used to monitor the transitions for 5-FU (e.g., m/z 129 -> 42) and [¹⁵N₂]-5-FU (e.g., m/z 131 -> 43).[1]

Method 2: 5-FU in Plasma using 5-Bromouracil Internal Standard
  • Sample Preparation: An aliquot of plasma is mixed with the internal standard solution (5-Bromouracil). Protein precipitation is carried out using an organic solvent. The mixture is vortexed and centrifuged. The resulting supernatant is then injected into the LC-MS/MS system.[3][4]

  • Chromatography: A C18 column is typically used with an isocratic mobile phase.[4]

  • Mass Spectrometry: Analysis is performed using a tandem mass spectrometer with ESI, monitoring the specific MRM transitions for 5-FU and 5-Bromouracil.

Method 3: 5-FU in Dried Blood Spots using Propylthiouracil Internal Standard
  • Sample Preparation: A dried blood spot is excised and extracted with a mixture of 2-propanol and ethyl acetate. The internal standard (propylthiouracil) is included in the extraction solvent. The extract is then evaporated and reconstituted before injection.[5]

  • Chromatography: Ultra-high performance liquid chromatography (UPLC) with a C18 column is employed. The mobile phase is typically a gradient of acetonitrile and an aqueous buffer.[5]

  • Mass Spectrometry: Detection is achieved using a tandem mass spectrometer in negative ESI mode, with MRM transitions set for 5-FU (m/z 128.97 > 41.82) and propylthiouracil (m/z 168.97 > 57.88).[5]

Visualizing the 5-Fluorouracil Metabolic Pathway and Analytical Workflow

To better understand the context of 5-FU analysis, the following diagrams illustrate its metabolic pathway and a typical bioanalytical workflow.

5-Fluorouracil Metabolic Pathway cluster_catabolism Catabolism (Inactivation) cluster_anabolism Anabolism (Activation) 5-FU 5-FU 5-DHFU 5,6-Dihydro-5-Fluorouracil 5-FU->5-DHFU DPD FUMP Fluorouridine monophosphate 5-FU->FUMP FdUMP Fluorodeoxyuridine monophosphate 5-FU->FdUMP FUPA Fluoro-β-ureidopropionate 5-DHFU->FUPA DPYS FBAL Fluoro-β-alanine FUPA->FBAL UPB1 FUDP Fluorouridine diphosphate FUMP->FUDP FUTP Fluorouridine triphosphate FUDP->FUTP FdUDP Fluorodeoxyuridine diphosphate FUDP->FdUDP RNA_Incorp RNA Incorporation (RNA dysfunction) FUTP->RNA_Incorp TS_Inhibition Thymidylate Synthase Inhibition (DNA synthesis inhibition) FdUMP->TS_Inhibition FdUTP Fluorodeoxyuridine triphosphate FdUDP->FdUTP DNA_Incorp DNA Incorporation (DNA damage) FdUTP->DNA_Incorp

Caption: Metabolic pathway of 5-Fluorouracil (5-FU).

Bioanalytical Workflow for 5-FU Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) IS_Spike Spike with Internal Standard Sample->IS_Spike Extraction Protein Precipitation or Liquid-Liquid Extraction IS_Spike->Extraction Evap_Recon Evaporation and Reconstitution Extraction->Evap_Recon Injection Injection into LC-MS/MS Evap_Recon->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification Result Final Concentration Quantification->Result

Caption: A typical bioanalytical workflow for 5-FU quantification.

References

Comparative Guide to Method Validation for Simultaneous Analysis of 5-Fluorouracil and its Catabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of validated analytical methods for the simultaneous determination of 5-Fluorouracil (5-FU) and its major catabolites. It is intended for researchers, scientists, and drug development professionals involved in the therapeutic drug monitoring and pharmacokinetic studies of 5-FU.

Introduction

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent in the treatment of various solid tumors. The efficacy and toxicity of 5-FU are highly variable among patients, which is partly attributed to the complex metabolic pathways of the drug. More than 80% of administered 5-FU is catabolized in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD) into inactive metabolites.[1] The main catabolites include 5,6-dihydro-5-fluorouracil (5-FUH2), α-fluoro-β-ureidopropionic acid (FUPA), and α-fluoro-β-alanine (FBAL).[2] Monitoring the levels of 5-FU and its catabolites in biological matrices is crucial for optimizing therapeutic outcomes and minimizing toxicity.

This guide compares two common analytical techniques for the simultaneous analysis of 5-FU and its catabolites: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Metabolic Pathway of 5-Fluorouracil

The catabolic pathway of 5-FU is a three-step enzymatic process that primarily occurs in the liver. Understanding this pathway is essential for interpreting the pharmacokinetic data obtained from analytical methods.

5-FU Metabolic Pathway FU 5-Fluorouracil (5-FU) FUH2 5,6-dihydro-5-fluorouracil (5-FUH2) FU->FUH2 DPD FUPA α-fluoro-β-ureidopropionic acid (FUPA) FUH2->FUPA Dihydropyrimidinase FBAL α-fluoro-β-alanine (FBAL) FUPA->FBAL β-ureidopropionase Experimental Workflow Sample Biological Sample Collection (e.g., Plasma, Urine) Preparation Sample Preparation (Protein Precipitation, Extraction) Sample->Preparation Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Preparation->Analysis Quantification Data Acquisition and Quantification Analysis->Quantification Validation Method Validation (Linearity, Accuracy, Precision, etc.) Validation->Analysis Ensures Reliability Report Reporting of Results Quantification->Report

References

Assessing Linearity and Range for 5-Fluorouracil Metabolite Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 5-Fluorouracil (5-FU) and its metabolites is paramount for pharmacokinetic studies, therapeutic drug monitoring, and the overall development of cancer therapies. Establishing the linearity and analytical range of an assay is a critical component of method validation, ensuring that the measured analyte concentration is directly proportional to the signal produced and defining the boundaries of reliable quantification. This guide provides a comparative overview of the linearity and range of various analytical methods for key 5-FU metabolites, supported by experimental data and detailed protocols.

Comparison of Linearity and Range for 5-FU Metabolite Assays

Numerous analytical techniques are employed for the quantification of 5-FU and its metabolites, with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the most prevalent.[1][2][3][4][5] The choice of method often depends on the required sensitivity, selectivity, and the biological matrix being analyzed.[1][4]

The following tables summarize the linearity and range for the determination of 5-FU and its principal metabolites in human plasma, as reported in various studies.

Table 1: Linearity and Range for 5-Fluorouracil (5-FU) Assays

Analytical MethodLinearity RangeCorrelation Coefficient (r²)Lower Limit of Quantification (LLOQ)Reference
HPLC-UV25 - 1000 ng/mLNot Reported20 ng/mL[6]
HPLC-MS/MS10 - 10,000 ng/mL0.980.05 µM[7][8]
UPLC-MS/MS20 - 1000 µg/mL>0.99020 ng/mL[9]
LC-MS/MS0.1 - 75 µMNot ReportedNot Reported[10]
LC-MS/MS0.05 - 50 mg/LNot Reported0.05 mg/L[11]
UPLC-MS/MS10.5 - 2000 ng/mL0.994610.5 ng/mL[12]
RP-HPLC10 - 100 µg/ml0.999Not Reported[13]

Table 2: Linearity and Range for 5-FU Metabolite Assays in Human Plasma

MetaboliteAnalytical MethodLinearity RangeCorrelation Coefficient (r²)Lower Limit of Quantification (LLOQ)Reference
5-Fluorouridine (FUrd)HPLC-UV25 - 1000 ng/mLNot Reported20 ng/mL[6]
5-Fluoro-2'-deoxyuridine (FdUrd)HPLC-UV25 - 1000 ng/mLNot Reported20 ng/mL[6]
5-Fluoro-5,6-dihydrouracil (5-FUH2)UPLC-MS/MS20 - 1000 µg/mL>0.99020 ng/mL[9]
5-Fluoro-5,6-dihydrouracil (5-FUH2)LC-MS/MS0.75 - 75 µMNot ReportedNot Reported[10]

Experimental Protocols

The determination of linearity and range is a fundamental aspect of bioanalytical method validation. Below is a generalized experimental protocol for assessing these parameters for 5-FU metabolite assays using LC-MS/MS.

Objective:

To establish the linear range of the assay for the quantification of 5-FU metabolites in a biological matrix (e.g., human plasma).

Materials:
  • Reference standards of 5-FU and its metabolites (e.g., FUrd, FdUrd, 5-FUH2)

  • Internal standard (IS), such as a stable isotope-labeled version of the analyte (e.g., ¹³C,¹⁵N₂-5-FU)

  • Blank biological matrix (e.g., drug-free human plasma)

  • Reagents for sample preparation (e.g., protein precipitation solvents like acetonitrile or methanol, solid-phase extraction cartridges)

  • LC-MS/MS system with appropriate column (e.g., C18, HILIC)[6][14] and mass spectrometer settings.

Methodology:
  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of each analyte and the internal standard in a suitable solvent.

    • Perform serial dilutions of the primary stock solution to prepare a series of working standard solutions of known concentrations.

  • Preparation of Calibration Standards:

    • Spike the blank biological matrix with the working standard solutions to create a set of calibration standards. A minimum of six to eight non-zero concentration levels should be prepared, spanning the expected range of concentrations in study samples.

    • The concentrations should be chosen to bracket the expected therapeutic or toxic ranges of the metabolites.

  • Sample Preparation:

    • Add a fixed amount of the internal standard to all calibration standards, quality control (QC) samples, and study samples.

    • Perform sample extraction to remove interfering substances. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[10]

  • LC-MS/MS Analysis:

    • Inject the prepared samples into the LC-MS/MS system.

    • Develop a chromatographic method that provides adequate separation of the analytes from each other and from endogenous matrix components.

    • Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the detection of each analyte and the internal standard.[7]

  • Data Analysis and Assessment of Linearity:

    • For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.

    • Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).

    • Perform a linear regression analysis on the data. The relationship is considered linear if the correlation coefficient (r²) is typically ≥ 0.99.

    • The analytical range is the interval between the upper and lower limits of quantification (ULOQ and LLOQ), inclusive. The LLOQ is the lowest concentration on the calibration curve that can be determined with acceptable precision and accuracy.

Visualizing the Workflow

The following diagram illustrates the general workflow for assessing the linearity and range of a bioanalytical method.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation stock_sol Prepare Stock Solutions (Analytes & IS) work_sol Prepare Working Solutions stock_sol->work_sol cal_std Prepare Calibration Standards in Blank Matrix work_sol->cal_std sample_prep Sample Preparation (e.g., Protein Precipitation) cal_std->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_acq Data Acquisition (Peak Area Ratios) lcms_analysis->data_acq lin_reg Linear Regression Analysis data_acq->lin_reg range_det Determine Linearity (r²) and Range (LLOQ to ULOQ) lin_reg->range_det

Caption: Workflow for Linearity and Range Assessment.

This guide provides a foundational understanding of the linearity and range of analytical methods for 5-FU metabolites. For the development and validation of a specific assay, it is crucial to consult regulatory guidelines, such as those from the FDA or ICH, and to perform rigorous in-house validation to ensure the method is fit for its intended purpose.[10][12]

References

A Comparative Pharmacokinetic Analysis of 5-Fluorouracil (5-FU) and its Major Metabolite 5-Fluoro-5,6-dihydrouracil (5-FDHU)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the widely used anticancer drug 5-Fluorouracil (5-FU) and its principal and rate-limiting catabolite, 5-fluoro-5,6-dihydrouracil (5-FDHU). Understanding the distinct pharmacokinetic behaviors of both the parent drug and its metabolite is crucial for optimizing therapeutic efficacy and minimizing toxicity in clinical settings. This analysis is intended for researchers, scientists, and professionals involved in drug development and cancer therapy.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of 5-FU and 5-FDHU are summarized in the table below. These values have been compiled from studies involving colorectal cancer patients receiving 5-FU via intravenous (i.v.) bolus administration. It is important to note that the pharmacokinetics of 5-FU are known to be nonlinear.[1]

Pharmacokinetic Parameter5-FU5-FDHU
Cmax (Peak Plasma Concentration) 21.9 ± 14.9 mg/L4.7 ± 1.4 mg/L
Tmax (Time to Reach Cmax) 5 minutes0.71 ± 0.21 hours
AUC (Area Under the Curve) 8.7 ± 4.1 h x mg/L11.4 ± 7.6 h x mg/L
t1/2 (Half-life) 0.26 ± 0.19 hours~5 times longer than 5-FU

Data is presented as mean ± standard deviation where available. Values are based on a 370 mg/m² i.v. bolus of 5-FU.[1][2]

Metabolic Pathway of 5-FU to 5-FDHU

The metabolic conversion of 5-FU is a critical determinant of its efficacy and toxicity. The initial and rate-limiting step in the catabolism of 5-FU is its conversion to 5-FDHU, a reaction catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[3][4] This process is depicted in the following diagram.

metabolic_pathway FU 5-Fluorouracil (5-FU) DPD Dihydropyrimidine Dehydrogenase (DPD) FU->DPD FDHU 5-Fluoro-5,6-dihydrouracil (5-FDHU) DPD->FDHU Further_Metabolism Further Catabolism FDHU->Further_Metabolism

Caption: Metabolic conversion of 5-FU to 5-FDHU.

Experimental Protocols

The data presented in this guide are derived from clinical pharmacokinetic studies. The following is a generalized description of the methodologies employed in these studies.

Patient Population and Drug Administration

Studies typically involve cohorts of cancer patients, such as those with colorectal cancer, who are scheduled to receive 5-FU-based chemotherapy.[2] A common administration regimen for pharmacokinetic analysis is an intravenous bolus of 5-FU, often in conjunction with other agents like leucovorin.[1][2] Doses can vary, with studies comparing different dose levels to investigate the dose-dependent pharmacokinetics of 5-FU.[1][5]

Blood Sampling

To characterize the plasma concentration-time profiles of 5-FU and 5-FDHU, serial blood samples are collected at specific time points following drug administration. A typical sampling schedule includes a pre-dose sample, followed by collections at 5, 15, 30, 45, 60, 90 minutes, and 3 hours after the 5-FU i.v. bolus.[2] Blood is collected in heparinized tubes, and plasma is separated by centrifugation for subsequent analysis.[2]

Bioanalytical Method

The quantification of 5-FU and 5-FDHU in plasma samples is predominantly performed using a validated high-performance liquid chromatography (HPLC) method.[1][2][6] Reverse-phase HPLC is a common technique used for the simultaneous determination of both the parent drug and its metabolite.[5] More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have also been developed for their high sensitivity and specificity.[7][8]

Pharmacokinetic Analysis

The plasma concentration data for 5-FU and 5-FDHU are then subjected to pharmacokinetic analysis. This is often carried out using a two-compartment open model with nonlinear least squares regression analysis.[2] From this modeling, key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are determined.[2] Population pharmacokinetic approaches, utilizing software like NONMEM, are also employed to analyze data from a larger patient population and to identify factors that may influence the pharmacokinetics of 5-FU and 5-FDHU.[9]

References

Establishing Reference Values for 5-FU Metabolite Levels: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive overview of reference values for 5-Fluorouracil (5-FU) and its primary metabolites in cancer patients. It is designed to assist researchers, scientists, and drug development professionals in the precise monitoring and analysis of 5-FU therapeutic efficacy and toxicity. This document summarizes key quantitative data, details experimental protocols for metabolite quantification, and illustrates the metabolic pathway of 5-FU.

Executive Summary

5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors. However, its narrow therapeutic index and high inter-individual pharmacokinetic variability present significant clinical challenges. Therapeutic drug monitoring (TDM) of 5-FU and its metabolites can aid in optimizing dosing to enhance efficacy and minimize toxicity. This guide focuses on the catabolic pathway of 5-FU, which accounts for over 80% of its elimination, and provides reference values for the parent drug and its key catabolites: 5-fluorodihydrouracil (5-FDHU), α-fluoro-β-ureidopropionic acid (FUPA), and α-fluoro-β-alanine (FBAL).

Data Presentation: Reference Plasma Concentrations

The following tables summarize the reported plasma concentrations of 5-FU and its major metabolites in cancer patients undergoing 5-FU based chemotherapy. These values can serve as a reference for clinical and preclinical research.

Table 1: Reference Plasma Values for 5-Fluorouracil (5-FU)

ParameterValuePatient Population & DosingCitation
Therapeutic AUC20-30 mg·h/LGeneral recommendation for continuous infusion[1]
Steady-State Concentration (Css)830 - 1040 ng/mLContinuous infusion[2]
Cmax (IV Bolus)18.15 ± 1.35 µg/mLColorectal cancer, 250 mg/m²[3]
Cmax (IV Bolus)48.41 ± 7.69 µg/mLColorectal cancer, 370 mg/m²[3]
Cmax (IV Bolus)55.44 µg/mL (median)Colon cancer, 400 mg/m²[4]
AUC (0-2h, IV Bolus)11.59 h·µg/mL (median)Colon cancer, 400 mg/m²[4]

Table 2: Reference Plasma Values for 5-Fluorodihydrouracil (5-FDHU)

ParameterValuePatient Population & DosingCitation
Cmax (IV Bolus)3.60 ± 0.16 µg/mLColorectal cancer, 250 mg/m² 5-FU[3]
Cmax (IV Bolus)5.26 ± 0.55 µg/mLColorectal cancer, 370 mg/m² 5-FU[3]
Cmax (IV Bolus)6.23 µg/mL (median)Colon cancer, 400 mg/m² 5-FU[4]
AUC (0-4h, IV Bolus)5.39 ± 0.32 h·µg/mLColorectal cancer, 250 mg/m² 5-FU[3]
AUC (0-4h, IV Bolus)8.75 ± 1.24 h·µg/mLColorectal cancer, 370 mg/m² 5-FU[3]
AUC (0-2h, IV Bolus)5.94 h·µg/mL (median)Colon cancer, 400 mg/m² 5-FU[4]
5-FDHU/5-FU AUC Ratio0.47 (range 0.29-1.12)Colon cancer, 400 mg/m² 5-FU[4]

Table 3: Reference Plasma Values for α-fluoro-β-alanine (FBAL)

ParameterValuePatient Population & DosingCitation
Average Plasma Level911.0 ng/mL (range 521.0 - 1834.6 ng/mL)Colorectal cancer, 320 mg/m²/24h continuous infusion

Note on α-fluoro-β-ureidopropionic acid (FUPA): While FUPA is a known intermediate in the catabolic pathway of 5-FU, specific quantitative reference values for its plasma concentration in patients are not well-established in the reviewed literature.

5-FU Metabolic Pathway

The catabolism of 5-FU is a three-step enzymatic process primarily occurring in the liver. Understanding this pathway is crucial for interpreting metabolite levels and identifying potential pharmacogenetic variations that can lead to toxicity.

G 5-FU 5-FU 5-FDHU 5-FDHU 5-FU->5-FDHU Dihydropyrimidine Dehydrogenase (DPD) FUPA FUPA 5-FDHU->FUPA Dihydropyrimidinase (DHP) FBAL FBAL FUPA->FBAL Beta-Ureidopropionase (BUP-1)

Catabolic Pathway of 5-Fluorouracil (5-FU).

Experimental Protocols

Accurate quantification of 5-FU and its metabolites is essential for reliable therapeutic drug monitoring. Below are detailed methodologies for sample preparation and analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), a widely accepted and sensitive method.

Sample Preparation: Protein Precipitation
  • Sample Collection: Collect whole blood in EDTA-containing tubes.

  • Plasma Separation: Centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C to separate the plasma.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., 5-chlorouracil or stable isotope-labeled 5-FU).

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly to elute the analytes of interest, followed by a re-equilibration step.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate for a 2.1 mm ID column.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for these analytes.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each analyte and internal standard for quantification. Example transitions (these should be optimized for the specific instrument):

      • 5-FU: m/z 129 -> 42

      • 5-FDHU: m/z 131 -> 111

      • FBAL: m/z 122 -> 78

    • Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for each compound to achieve maximum sensitivity.

Conclusion

This guide provides a foundational set of reference values and analytical methodologies for the study of 5-FU and its metabolites. The presented data and protocols can support researchers in developing and validating their own assays, ultimately contributing to a better understanding of 5-FU pharmacology and the advancement of personalized cancer therapy. It is important to note that the provided reference values may vary depending on the patient population, analytical method, and dosing regimen. Therefore, it is recommended that each laboratory establishes its own reference ranges.

References

Safety Operating Guide

Proper Disposal of 5,6-Dihydro-5-Fluorouracil-13C,15N2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 5,6-Dihydro-5-Fluorouracil-13C,15N2 must adhere to stringent disposal procedures due to the inherent toxicity of fluoropyrimidine compounds. Although this specific isotopically labeled molecule's disposal protocol is not explicitly detailed in publicly available safety data sheets, the well-documented hazards of its parent compound, 5-Fluorouracil, necessitate its management as a hazardous pharmaceutical waste. Proper disposal is crucial to ensure personnel safety and environmental protection.

Hazard Classification and Safety Profile

5-Fluorouracil and its derivatives are classified as highly toxic and potentially carcinogenic. The Safety Data Sheet (SDS) for the closely related compound 5-Fluorouracil-13C,15N2 states it is "Toxic if swallowed"[1]. SDSs for the parent compound, 5-Fluorouracil, further categorize it as a suspected carcinogen, with potential for causing genetic defects and reproductive harm[2][3][4]. Therefore, this compound should be handled with the same level of caution.

Key Disposal Considerations:

ParameterGuidelineSource(s)
Waste Classification Hazardous Pharmaceutical Waste[5][6][7]
Primary Disposal Method Incineration at a licensed facility[6][7]
Container Type Clearly labeled, leak-proof, and compatible containers. Often color-coded (e.g., black for RCRA hazardous waste).[6][8][9][10][11]
Labeling "Hazardous Waste" with chemical name and associated hazards clearly marked.[9][10][11]
Storage Stored in a designated, secure satellite accumulation area, away from incompatible materials.[8][9][11]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the waste, personnel must wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. A respirator may be necessary if there is a risk of aerosolization[12][13].

  • Waste Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It must be segregated as hazardous chemical waste[8][10].

  • Containerization:

    • Solid Waste: Collect chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials, in a designated, clearly labeled, and leak-proof container[9][11]. Empty vials should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste[10][14].

    • Liquid Waste: Collect liquid waste containing this compound in a separate, compatible, and securely capped container. Do not fill containers beyond 90% capacity to allow for expansion[8][9].

    • Sharps: All sharps, such as needles and syringes, must be disposed of in a designated sharps container labeled as hazardous waste[9][14].

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Toxic")[9][10][11].

  • Storage: Store the sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory. This area should be away from drains and incompatible chemicals[8][9][11].

  • Waste Pickup and Disposal: Arrange for a licensed hazardous waste disposal contractor to collect the waste. Do not attempt to dispose of this chemical down the drain or in regular trash[14][15]. The primary method of disposal for pharmaceutical waste is incineration[6][7].

Spill Management:

In the event of a spill, evacuate the immediate area and prevent others from entering. If safe to do so, absorb the spill with an inert material and collect it into a labeled hazardous waste container. The spill area should then be decontaminated. For significant spills, contact your institution's Environmental Health and Safety (EHS) department immediately[13][14].

Regulatory Compliance:

Disposal of this compound falls under the regulations of the Environmental Protection Agency (EPA), specifically the Resource Conservation and Recovery Act (RCRA). Healthcare and laboratory facilities may also be subject to the EPA's Subpart P regulations for the management of hazardous waste pharmaceuticals[6][7][16]. Always adhere to your institution's specific waste management plan and local, state, and federal regulations.

Disposal Workflow for this compound

cluster_0 Step 1: Preparation cluster_1 Step 2: Waste Collection & Segregation cluster_2 Step 3: Containerization & Labeling cluster_3 Step 4: Temporary Storage cluster_4 Step 5: Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Identify Waste Type A->B C Solid Waste (Gloves, Vials) B->C D Liquid Waste (Solutions, Rinsate) B->D E Sharps Waste (Needles, Syringes) B->E F Use Designated Labeled Hazardous Waste Containers C->F D->F E->F G Store in Secure Satellite Accumulation Area F->G H Arrange for Pickup by Licensed Hazardous Waste Contractor G->H I Transport to Permitted Treatment, Storage, and Disposal Facility (TSDF) H->I J Incineration I->J

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Researchers: Protocols for Handling 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines critical safety and logistical procedures for the handling and disposal of 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂, a labeled metabolite of the chemotherapy agent 5-Fluorouracil. All personnel must adhere to these protocols to mitigate risks associated with this cytotoxic compound.

5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ is classified as toxic if swallowed[1]. As a derivative of the antineoplastic drug 5-Fluorouracil, it should be handled with the same precautions as a cytotoxic agent[2][3][4][5][6]. Exposure can occur through inhalation, ingestion, and skin contact[4].

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The following table summarizes the required PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
Routine Handling (Weighing, preparing solutions) Double gloves (nitrile), disposable gown, safety glasses with side shields or goggles, surgical mask.[2]
Spill Cleanup Double gloves (nitrile), disposable gown, safety goggles, N95 respirator (or equivalent), shoe covers.[4][5]
Waste Disposal Double gloves (nitrile), disposable gown, safety glasses.

Operational Procedures

Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear single-use nitrile gloves when unpacking.

  • Store the compound in a clearly labeled, sealed container in a designated, secure area away from incompatible materials.

Preparation and Handling:

  • All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles[7][8].

  • Before handling, ensure all necessary PPE is donned correctly.

  • When weighing the solid, use a dedicated, clean spatula and weighing boat.

  • To prepare solutions, add the solvent to the solid slowly to avoid splashing.

  • After handling, thoroughly wash hands and any exposed skin with soap and water, even if no direct contact is suspected[1][7].

Spill Management:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill zone.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE for spill cleanup as detailed in the table above.

  • Contain the Spill: For liquid spills, use absorbent pads to contain the spill. For solid spills, gently cover with damp absorbent paper to avoid raising dust.

  • Clean the Area: Carefully collect all contaminated materials using forceps or other appropriate tools and place them into a designated cytotoxic waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution (e.g., 10% bleach solution), followed by a thorough rinse with water.

  • Dispose of Waste: All materials used for spill cleanup must be disposed of as cytotoxic waste.

Disposal Plan

All waste contaminated with 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous cytotoxic waste[9][10].

  • Segregation: Do not mix cytotoxic waste with other laboratory waste.

  • Containment: Place all contaminated solid waste in a clearly labeled, leak-proof, and puncture-resistant container designated for cytotoxic waste.

  • Labeling: The waste container must be labeled with "Cytotoxic Waste" and the biohazard symbol.

  • Disposal: Follow institutional and local regulations for the final disposal of cytotoxic waste. Do not dispose of this chemical down the drain[7].

Experimental Workflow and Safety Protocols

The following diagram illustrates the standard workflow for handling 5,6-Dihydro-5-Fluorouracil-¹³C,¹⁵N₂ in a laboratory setting, incorporating the essential safety checkpoints.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_start Start: Obtain Compound don_ppe Don Full PPE (Double Gloves, Gown, Eye Protection, Mask) prep_start->don_ppe fume_hood Work in Chemical Fume Hood or Biosafety Cabinet don_ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate spill Spill Occurs experiment->spill Potential Hazard dispose_waste Dispose of Contaminated Waste (PPE, consumables) in Designated Cytotoxic Waste Bin decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands cleanup_end End wash_hands->cleanup_end evacuate Evacuate & Secure Area spill->evacuate spill_ppe Don Spill Response PPE evacuate->spill_ppe contain Contain Spill spill_ppe->contain spill_clean Clean & Decontaminate Area contain->spill_clean spill_dispose Dispose of Cleanup Materials as Cytotoxic Waste spill_clean->spill_dispose spill_dispose->decontaminate Return to Workflow

Caption: Workflow for handling cytotoxic compounds.

References

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Retrosynthesis Analysis

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5,6-Dihydro-5-Fluorouracil-13C,15N2
Reactant of Route 2
5,6-Dihydro-5-Fluorouracil-13C,15N2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.